2-(3-Methylbutoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbutoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKOOVDPFRWHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586372 | |
| Record name | 2-(3-Methylbutoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21023-51-8 | |
| Record name | 2-(3-Methylbutoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Methylbutoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methylbutoxy)benzoic acid (CAS Number: 21023-51-8), a benzoic acid derivative of significant interest in phytochemical and pharmacological research. This document details the compound's physicochemical properties, a proposed synthetic route based on established chemical principles, methods for its purification and analysis, and a review of its known biological activities. With its demonstrated antioxidant properties and potential as an inhibitor of key protein targets in cancer and inflammation, this molecule presents a compelling scaffold for further investigation in drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and potential applications.
Introduction and Molecular Overview
This compound, also known as 2-(isopentyloxy)benzoic acid, is an organic compound that has been identified as a natural product isolated from the plant Rubus fairholmianus[1]. Structurally, it is characterized by a benzoic acid core with a 3-methylbutoxy (isopentyloxy) ether linkage at the ortho position. This structural feature imparts specific physicochemical properties that influence its biological activity and potential as a lead compound in medicinal chemistry.
The presence of both a carboxylic acid group, a common feature in many biologically active molecules, and a moderately lipophilic ether side chain suggests that this compound may interact with a variety of biological targets. Indeed, preliminary studies have highlighted its potential in areas related to oxidative stress, cancer, and inflammation[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21023-51-8 | [2] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.25 g/mol | [3] |
| IUPAC Name | This compound | ChemDraw |
| Predicted pKa | ~4-5 | General knowledge of benzoic acids |
| Predicted Solubility | Low in water, soluble in organic solvents like ethanol and ether. | General chemical principles[4] |
Synthesis and Purification
While this compound has been isolated from natural sources, a reliable synthetic route is essential for its further study and potential scale-up. A logical and well-established method for the synthesis of this compound is the Williamson ether synthesis, which involves the O-alkylation of a phenol[3].
Proposed Synthesis: Williamson Ether Synthesis
The synthesis of this compound can be envisioned in two main steps starting from the readily available 2-hydroxybenzoic acid (salicylic acid).
-
Esterification of Salicylic Acid: The carboxylic acid group of salicylic acid is first protected, typically as a methyl or ethyl ester, to prevent it from interfering with the subsequent etherification step. This is a standard Fischer esterification reaction.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the salicylate ester is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an isoamyl halide (e.g., 1-bromo-3-methylbutane) in an SN2 reaction.
-
Hydrolysis: The protecting ester group is then removed by hydrolysis under basic or acidic conditions to yield the final product, this compound.
Sources
Introduction: Contextualizing 2-(Isopentyloxy)benzoic Acid in Drug Development
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Isopentyloxy)benzoic Acid
2-(Isopentyloxy)benzoic acid, a derivative of the simplest aromatic carboxylic acid, benzoic acid, presents a molecular architecture of interest to researchers in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid functional group ortho-substituted with a bulky, lipophilic isopentyloxy chain, suggests a compound with distinct physicochemical characteristics that govern its behavior in biological and chemical systems. The interplay between the hydrophilic carboxylic acid group and the hydrophobic ether-linked alkyl chain is critical. These properties—specifically aqueous solubility, acidity (pKa), and lipophilicity (LogP)—are paramount as they directly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which are cornerstone considerations in the drug discovery and development pipeline.
This guide serves as a technical resource for scientists, providing not only the known and predicted properties of 2-(Isopentyloxy)benzoic acid but also detailing the robust, field-proven experimental methodologies required for their precise determination. Understanding the "why" behind each protocol is as crucial as the "how," and this document is structured to provide that causal insight, ensuring that the described methods are self-validating and grounded in authoritative standards.
Core Physicochemical Profile
A summary of the core physicochemical properties of 2-(isopentyloxy)benzoic acid is presented below. It is important to note that while some properties can be accurately predicted using computational models, experimental verification remains the gold standard for regulatory and development purposes.
| Property | Value / Predicted Value | Source / Comment |
| Molecular Formula | C₁₂H₁₆O₃ | - |
| Molecular Weight | 208.25 g/mol | [1][2] |
| CAS Number | 21023-51-8 | [2] |
| Appearance | White crystalline solid (Expected) | Based on similar benzoic acid derivatives[3]. |
| Melting Point | Data not available. | For context, the melting point of benzoic acid is 122 °C[3]. |
| Boiling Point | Data not available. | For context, the boiling point of benzoic acid is 249 °C[3]. |
| pKa (acid dissociation constant) | ~4.2 (Predicted) | Based on the pKa of benzoic acid (4.20)[4][5]. Experimental determination is required for a precise value. |
| LogP (octanol/water partition coefficient) | ~2.8 - 3.1 (Predicted) | Based on predicted values for isomeric compounds[1][6]. This indicates a lipophilic nature. |
| Aqueous Solubility | Low (Predicted) | The presence of the lipophilic isopentyloxy group is expected to significantly reduce water solubility compared to benzoic acid (3.44 g/L at 25 °C)[7]. |
Experimental Determination of Key Physicochemical Parameters
The following sections detail the standard, authoritative methodologies for determining the most critical physicochemical properties for a drug candidate like 2-(isopentyloxy)benzoic acid.
Determination of Acidity (pKa) via Potentiometric Titration
The pKa, or acid dissociation constant, is a critical measure of the extent of ionization of a molecule at a given pH. This property profoundly affects a drug's solubility, absorption, and receptor binding. For an acidic compound like 2-(isopentyloxy)benzoic acid, potentiometric titration is a highly accurate and widely used method for pKa determination[8].
Causality and Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (the weak acid). A pH electrode monitors the change in pH as the acid is neutralized[9]. The resulting titration curve—a plot of pH versus the volume of titrant added—exhibits a characteristic sigmoidal shape[9]. The inflection point of this curve corresponds to the equivalence point, where all the acid has been neutralized. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms of the molecule are equal[10].
Detailed Protocol:
-
Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[10].
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-(isopentyloxy)benzoic acid in a suitable solvent. If solubility in water is low, a co-solvent like methanol may be used, but it's crucial to note that this will yield an apparent pKa specific to that solvent system[8]. The final concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve[8].
-
Titrant Preparation: Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH). Carbonate contamination must be avoided as it can interfere with the titration curve, especially at higher pH values[8].
-
Titration Setup:
-
Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Maintain a constant ionic strength throughout the titration by adding a background electrolyte like 0.15 M potassium chloride (KCl)[10].
-
Purge the solution with an inert gas (e.g., nitrogen) before and during the titration to displace dissolved carbon dioxide, preventing the formation of carbonic acid[10].
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
-
Titration Execution: Add the standardized NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added[11].
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point from the inflection point of the curve (often found using the first or second derivative of the plot)[12]. The pKa is the pH value recorded at exactly half the volume of the equivalence point[10].
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility via the Flask Method (OECD 105)
Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug. For compounds with expected solubility greater than 10⁻² g/L, the flask method, as described in the OECD Guideline 105, is the standard approach[13][14].
Causality and Principle: This method is based on achieving a saturated solution of the compound in water at a specific temperature. An excess of the solid compound is agitated in water for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached[15]. After separating the solid phase, the concentration of the dissolved compound in the aqueous phase is measured using a suitable analytical technique, which represents the water solubility[16].
Detailed Protocol:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium[13][17]. This helps in planning the definitive experiment.
-
Equilibration:
-
Add an excess amount of 2-(isopentyloxy)benzoic acid to a known volume of high-purity water in a flask. The excess solid is crucial to ensure saturation is achieved.
-
Seal the flask and agitate it in a constant temperature bath, preferably at 20 ± 0.5 °C, protected from light[13].
-
Agitation should continue until equilibrium is reached. This is confirmed by taking samples at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration. Equilibrium is considered reached when consecutive measurements are in agreement.
-
-
Phase Separation: Once equilibrium is established, cease agitation and allow the solution to stand at the test temperature for at least 24 hours to allow the excess solid to settle. The separation of the aqueous phase from the undissolved solid must be performed carefully using centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution[15].
-
Concentration Analysis:
-
Determine the concentration of 2-(isopentyloxy)benzoic acid in the clear aqueous supernatant.
-
A validated analytical method is required. Given the aromatic nature of the compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique[15].
-
Prepare a calibration curve using standards of known concentrations to accurately quantify the analyte in the sample.
-
-
Reporting: The water solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature. At least three replicate determinations should be performed.
Caption: Workflow for solubility determination via the Flask Method (OECD 105).
Determination of Lipophilicity (LogP) via the Shake-Flask Method
LogP, the logarithm of the partition coefficient between n-octanol and water, is the primary measure of a compound's lipophilicity ("oil-loving" nature). It is a key determinant of a drug's ability to cross cell membranes. A positive LogP value indicates a preference for the lipid (n-octanol) phase, while a negative value indicates a preference for the aqueous phase[18].
Causality and Principle: The shake-flask method is the traditional and most reliable technique for measuring LogP[18]. It involves dissolving the compound in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other to prevent volume changes during the experiment. After vigorous mixing to facilitate partitioning and subsequent separation of the two immiscible layers, the concentration of the compound in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the organic phase to that in the aqueous phase, and LogP is its base-10 logarithm[19].
Detailed Protocol:
-
Solvent Preparation:
-
Prepare a phosphate buffer to maintain a constant pH for the aqueous phase (e.g., pH 7.4 to mimic physiological conditions)[20]. The ionization state of the compound must be controlled, as the LogP of the neutral species is typically measured.
-
Pre-saturate the n-octanol with the aqueous buffer and, conversely, the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing them to separate[20]. This step is critical for thermodynamic accuracy.
-
-
Partitioning:
-
Accurately prepare a solution of 2-(isopentyloxy)benzoic acid in the pre-saturated aqueous buffer or n-octanol.
-
Combine known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer in a separatory funnel or suitable vessel.
-
Add the compound stock solution. The initial concentration should be low enough to avoid saturation in either phase.
-
Shake the vessel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate and improve the separation.
-
-
Concentration Analysis:
-
Carefully withdraw a sample from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each phase ([Organic] and [Aqueous]) using a suitable analytical method, such as HPLC-UV[20].
-
-
Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
-
P = [Organic] / [Aqueous]
-
LogP = log₁₀(P)[18]
-
Caption: Workflow for LogP determination via the Shake-Flask method.
Spectroscopic Characterization
While quantitative physicochemical data is crucial, qualitative spectroscopic analysis is essential for confirming the identity and structure of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-(isopentyloxy)benzoic acid is expected to show highly characteristic absorption bands. A very broad peak from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding[21]. A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration[21]. Additional peaks will be present for C-O stretching (~1320-1210 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and aliphatic C-H stretching from the isopentyloxy group (~2960-2850 cm⁻¹)[21].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a clear map of the molecule's hydrogen atoms. A signal far downfield (typically >10 ppm) corresponds to the acidic carboxylic proton. The aromatic protons on the benzene ring will appear in the ~6.8-8.0 ppm region. The protons of the isopentyloxy group will be found in the upfield aliphatic region (~0.9-4.1 ppm), with distinct signals for the -OCH₂-, -CH₂-, -CH-, and terminal -CH₃ groups, each with characteristic chemical shifts and splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 170-180 ppm. The aromatic carbons will resonate between ~110-160 ppm, and the aliphatic carbons of the isopentyloxy chain will appear in the upfield region (~10-70 ppm).
-
Conclusion
The physicochemical properties of 2-(isopentyloxy)benzoic acid are dictated by its hybrid structure, combining a polar, acidic head with a nonpolar, flexible tail. Its predicted low aqueous solubility, pKa similar to that of benzoic acid, and lipophilic character (LogP > 0) classify it as a compound that will likely require formulation strategies to enhance bioavailability if considered as a drug candidate. The experimental protocols detailed herein—potentiometric titration for pKa, the flask method for solubility, and the shake-flask method for LogP—represent the foundational, authoritative techniques for obtaining the precise, reliable data essential for making informed decisions in any research and drug development program.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Kauffmann, J. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]
-
NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pentyloxy)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-propyloxy-, methyl ester. Retrieved from [Link]
-
ResearchGate. (2008). One-pot synthesis of 2-(1-acyloxypentyl) benzoic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid (CAS 65-85-0). Retrieved from [Link]
-
NIST. (n.d.). 4-Pentyloxybenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, p-(dimethylamino-), isopentyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2008). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0103 - BENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzoic acid, 5-bromo-2-(pentyloxy)- (C12H15BrO3). Retrieved from [Link]
-
University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
-
Stenutz. (n.d.). pKa values. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 21023-51-8|2-(Isopentyloxy)benzoic acid|BLD Pharm [bldpharm.com]
- 3. ICSC 0103 - BENZOIC ACID [inchem.org]
- 4. global.oup.com [global.oup.com]
- 5. pKa values [stenutz.eu]
- 6. 2-(Pentyloxy)benzoic acid | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scispace.com [scispace.com]
- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Buku [books.google.co.id]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. filab.fr [filab.fr]
- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 17. oecd.org [oecd.org]
- 18. acdlabs.com [acdlabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-(3-Methylbutoxy)benzoic Acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methylbutoxy)benzoic acid, a notable derivative of benzoic acid, is a compound of increasing interest within the scientific community, particularly in the realms of chemical synthesis and drug discovery. Benzoic acid and its derivatives have a long-standing history in medicinal chemistry, serving as foundational scaffolds for the development of a wide array of therapeutic agents.[1][2] The structural versatility of the benzoic acid framework allows for fine-tuning of physicochemical and pharmacological properties through substitution, making it a privileged starting point for designing novel bioactive molecules.[3]
This technical guide provides a comprehensive overview of this compound, focusing on its molecular structure, molecular weight, a detailed synthetic protocol, and its expected spectroscopic characteristics. The intended audience for this guide includes researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a thorough understanding of this compound for their research endeavors.
Molecular Structure and Weight
The accurate identification and characterization of a chemical compound are paramount for its application in research and development. This section details the molecular structure and weight of this compound.
Chemical Identity
Molecular Formula and Weight
The molecular formula of this compound has been confirmed as C12H16O3 .[4] Based on this formula, the molecular weight is calculated to be 208.25 g/mol .[6]
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 21023-51-8 | [4] |
| Molecular Formula | C12H16O3 | [4] |
| Molecular Weight | 208.25 g/mol | [6] |
Structural Representation
The molecular structure of this compound consists of a benzoic acid core with a 3-methylbutoxy (isopentyloxy) group attached to the ortho position of the benzene ring.
Caption: 2D molecular structure of this compound.
Synthesis Protocol
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this case, salicylic acid (2-hydroxybenzoic acid) is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from 1-bromo-3-methylbutane (isoamyl bromide).
Retrosynthetic Analysis
The retrosynthetic analysis for this compound primarily involves the disconnection of the ether linkage, leading back to salicylic acid and a suitable isoamyl electrophile.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Procedure
Materials:
-
Salicylic acid
-
1-Bromo-3-methylbutane (Isoamyl bromide)
-
Sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K2CO3)
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Deprotonation of Salicylic Acid:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in acetone.
-
Add anhydrous potassium carbonate to the solution. The amount of potassium carbonate should be in molar excess (typically 1.5-2 equivalents) to ensure complete deprotonation of both the carboxylic acid and the phenolic hydroxyl group.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Etherification:
-
To the stirred suspension, add 1-bromo-3-methylbutane (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Ester Hydrolysis:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
To the resulting residue, add a solution of sodium hydroxide (e.g., 2 M aqueous NaOH) and heat the mixture to reflux for 2-4 hours to hydrolyze the initially formed ester.
-
Cool the reaction mixture to room temperature.
-
-
Acidification and Extraction:
-
Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Spectroscopic Characterization (Expected)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 3-methylbutoxy group.
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 6.8-8.2 ppm). Due to the ortho-substitution, they will likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets).
-
Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton is expected at a downfield chemical shift (δ > 10 ppm).
-
3-Methylbutoxy Group Protons:
-
A triplet for the -OCH2- protons.
-
A multiplet for the -CH2- proton adjacent to the isopropyl group.
-
A multiplet for the -CH- proton of the isopropyl group.
-
A doublet for the two equivalent methyl groups (-CH(CH3)2).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a downfield chemical shift (δ > 165 ppm).
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons in the region of δ 110-160 ppm. The carbon attached to the ether oxygen will be shifted downfield compared to the other aromatic carbons.
-
3-Methylbutoxy Group Carbons: Signals corresponding to the four different types of carbons in the 3-methylbutoxy group will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.
-
C-O Stretch (Ether and Carboxylic Acid): Absorption bands in the region of 1200-1300 cm⁻¹ are expected for the C-O stretching vibrations of the ether and carboxylic acid groups.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C bonds will be observed in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as the deprotonated ion [M-H]⁻ in negative ion mode, with an m/z value corresponding to the molecular weight minus one.
Conclusion
This compound is a valuable compound for research and development, particularly in the synthesis of more complex molecules with potential biological activity. This technical guide has provided a detailed overview of its molecular structure, molecular weight, a reliable synthetic protocol, and its expected spectroscopic characteristics. This information should serve as a solid foundation for scientists and researchers working with this compound.
References
- Sinfoo Biotech. This compound,(CAS# 21023-51-8).
- Benchchem. This compound|High-Purity Research Chemical.
- AK Scientific, Inc. Safety Data Sheet: this compound.
- ChemicalBook. This compound CAS#: 21023-51-8.
- PubChem. 2-(3-Methylbutoxy)-3-(3-methylbutyl)benzoic acid.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- Matrix Scientific.
- BLD Pharm. 21023-51-8|2-(Isopentyloxy)benzoic acid.
- FooDB. Showing Compound Benzoic acid (FDB008739).
- Doc Brown's Chemistry. infrared spectrum of benzoic acid.
- HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
- NIST. Benzoic acid, 2-methyl-.
-
Pavithra J, et al. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering. 2022;4(01):91-95. [Link]
-
Mizyuk V, et al. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology. 2008;2(2):125-130. [Link]
-
ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
- NIST. Benzoic acid.
-
PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]
Sources
- 1. 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]
- 4. rsc.org [rsc.org]
- 5. 21023-51-8|2-(Isopentyloxy)benzoic acid|BLD Pharm [bldpharm.com]
- 6. spectrabase.com [spectrabase.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide on the Potential Biological Activity of 2-(3-Methylbutoxy)benzoic acid
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 2-(3-Methylbutoxy)benzoic acid, a derivative of salicylic acid. Drawing upon the well-established pharmacological profiles of benzoic acid and its analogues, this document outlines a structured research framework for investigating the anti-inflammatory, antimicrobial, and anticancer properties of this compound. We delve into hypothetical mechanisms of action, supported by the structure-activity relationships of related molecules, and present detailed experimental protocols for the systematic evaluation of its therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a roadmap for unlocking the prospective biological significance of this compound.
Introduction: The Scientific Rationale
Benzoic acid and its derivatives have long been a cornerstone of medicinal chemistry, with salicylic acid (2-hydroxybenzoic acid) and its acetylated form, aspirin, being prime examples of their profound impact on human health. The therapeutic versatility of this class of compounds is vast, encompassing anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities.[1][2] The biological effects of benzoic acid derivatives are intricately linked to the nature and position of substituents on the aromatic ring. The introduction of an alkoxy group at the 2-position, as in this compound, presents an intriguing modification that warrants a thorough investigation of its pharmacological profile.
The 3-methylbutoxy (isopentyloxy) side chain introduces a significant lipophilic character to the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide will, therefore, explore the potential biological activities of this compound by extrapolating from the known activities of structurally related 2-alkoxybenzoic acids and other salicylic acid derivatives. We will propose a series of hypotheses and provide a detailed experimental framework to systematically test them.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental to its biological evaluation.
| Property | Value | Source |
| Molecular Formula | C12H16O3 | - |
| Molecular Weight | 208.25 g/mol | - |
| IUPAC Name | This compound | - |
| LogP (predicted) | 3.5 - 4.0 | - |
| pKa (predicted) | ~4.0 | - |
The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established and reliable method.
Experimental Protocol: Synthesis of this compound
-
Materials: Salicylic acid, 1-bromo-3-methylbutane, sodium hydroxide, dimethylformamide (DMF), diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve salicylic acid in DMF.
-
Add sodium hydroxide to the solution to form the sodium salicylate salt.
-
Add 1-bromo-3-methylbutane to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Potential Biological Activity I: Anti-inflammatory Effects
Hypothetical Mechanism of Action
Many salicylic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[3][4] We hypothesize that this compound may act as a COX inhibitor. The bulky 3-methylbutoxy group could potentially enhance its binding affinity to the hydrophobic channel of the COX active site. Furthermore, inhibition of the NF-κB signaling pathway, another common mechanism for anti-inflammatory compounds, is a plausible mode of action.[5]
Caption: Proposed Anti-inflammatory Mechanisms.
Experimental Workflow
A tiered approach is recommended to evaluate the anti-inflammatory potential of this compound.
-
Objective: To determine the direct inhibitory effect on COX-1 and COX-2 enzymes.
-
Protocol: Utilize a commercially available COX inhibitor screening assay kit.
-
Prepare various concentrations of this compound.
-
Incubate the compound with purified COX-1 and COX-2 enzymes.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the IC50 values for both enzymes.
-
-
Objective: To assess the effect on inflammatory responses in a cellular context.
-
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Protocol:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the expression of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Assess the expression of COX-2 and key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65) by Western blotting.
-
-
Objective: To evaluate the anti-inflammatory efficacy in a living organism.
-
Model: Carrageenan-induced paw edema in rats.[6]
-
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Administer this compound orally at different doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema compared to the control group.
-
Potential Biological Activity II: Antimicrobial Effects
Hypothetical Mechanism of Action
Benzoic acid and its derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt cell membrane integrity and inhibit essential metabolic pathways.[7] The lipophilic nature of the 3-methylbutoxy side chain in this compound may enhance its ability to penetrate bacterial cell membranes. Furthermore, 2-alkoxybenzoic acids have been shown to possess anti-biofilm activity, suggesting a potential role in combating persistent bacterial infections.[7]
Caption: Proposed Antimicrobial Mechanisms.
Experimental Workflow
A systematic evaluation of the antimicrobial and anti-biofilm activities is crucial.
-
Objective: To determine the lowest concentration that inhibits growth and kills the bacteria.
-
Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Protocol (Broth Microdilution Method):
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration with no visible growth.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
-
Objective: To assess the ability to inhibit biofilm formation and eradicate established biofilms.
-
Protocol (Crystal Violet Staining Method):
-
Inhibition of Biofilm Formation:
-
Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of this compound.
-
After incubation, wash the wells to remove non-adherent cells.
-
Stain the adherent biofilm with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify biofilm mass.
-
-
Eradication of Established Biofilms:
-
Allow biofilms to form in 96-well plates.
-
Treat the established biofilms with various concentrations of the compound.
-
Quantify the remaining biofilm as described above.
-
-
Potential Biological Activity III: Anticancer Effects
Hypothetical Mechanism of Action
Certain benzoic acid derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of histone deacetylases (HDACs).[1] The structural features of this compound could potentially allow it to interact with the active site of HDACs or other cancer-related targets.
Caption: Proposed Anticancer Mechanisms.
Experimental Workflow
A multi-faceted approach is necessary to investigate the potential anticancer properties.
-
Objective: To determine the cytotoxic effect on various cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Protocol (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48 or 72 hours.
-
Add MTT solution and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate the IC50 value for each cell line.
-
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Protocol (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the IC50 concentration of the compound.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Objective: To investigate the direct inhibitory effect on HDAC enzymes.
-
Protocol: Use a commercially available HDAC inhibitor screening kit.
-
Prepare various concentrations of this compound.
-
Incubate the compound with a nuclear extract containing HDAC enzymes.
-
Add the HDAC substrate.
-
Measure the deacetylated product using a colorimetric or fluorometric method.
-
Calculate the IC50 value.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a strong theoretical framework based on the well-documented activities of its structural analogues suggests significant therapeutic potential. The proposed research plan provides a comprehensive and systematic approach to investigate its anti-inflammatory, antimicrobial, and anticancer properties. The lipophilic nature of the 3-methylbutoxy substituent is a key structural feature that may enhance its potency and alter its pharmacological profile compared to other salicylic acid derivatives.
Future research should focus on lead optimization through the synthesis of additional analogues to establish a clear structure-activity relationship. In vivo studies in relevant disease models will be crucial to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents.
References
- FirstIgnite. (n.d.). Antibiofilm activity of alkyoxybenzoic acids.
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
- Narayana, B., et al. (2006). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Neoplasia, 8(5), 420-428.
- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708.
- Widya Mandala Surabaya Catholic University Repository. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- ResearchGate. (n.d.). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- Ibrahim, H., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs, 4(3).
- MDPI. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(23), 5691.
- MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005.
- PMC. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Annals of Agricultural and Environmental Medicine, 28(2), 261-266.
- Journal of Medicinal Chemistry. (1990). Studies of the antitumor activity of (2-alkoxyalkyl)- and (2-alkoxyalkenyl)phosphocholines. Journal of Medicinal Chemistry, 33(5), 1380-1386.
- PubMed. (2022).
- PubMed. (2012). Benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate at OAT2. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(11), 2739-2746.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- TSI Journals. (n.d.). ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES.
- PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
- MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7311.
- PubMed. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 27(10), 823-838.
- MDPI. (2022).
Sources
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. app.firstignite.com [app.firstignite.com]
An In-Depth Technical Guide to the In Silico Prediction of 2-(isopentyloxy)benzoic Acid Bioactivity
Abstract
The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies at the forefront of pharmaceutical research.[1] This technical guide provides a comprehensive, step-by-step framework for predicting the bioactivity of the novel compound 2-(isopentyloxy)benzoic acid using a suite of computational tools and techniques. As a derivative of salicylic acid, this compound presents a compelling case for exploring its potential therapeutic applications through predictive modeling. This document outlines a validated workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each step is detailed with the underlying scientific principles, practical protocols, and data interpretation strategies, designed for researchers, scientists, and drug development professionals. The objective is to provide a robust, self-validating system for the early-stage assessment of uncharacterized small molecules, thereby streamlining the path to experimental validation.
Introduction: The Rationale for In Silico Assessment
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates.[1] Early and accurate prediction of a compound's biological activity and potential liabilities can significantly de-risk this process. In silico techniques, which utilize computational methods to analyze and model biological and chemical systems, offer a rapid and cost-effective means to screen vast numbers of molecules and prioritize candidates for synthesis and experimental testing.[1][2]
By employing a multi-faceted computational approach, we can generate testable hypotheses regarding the compound's mechanism of action, potential protein targets, pharmacokinetic profile, and safety. This predictive framework is not a substitute for empirical testing but serves as an indispensable guide for efficient and targeted experimental design.
Foundational Analysis: The Subject Molecule
Before initiating predictive workflows, a thorough characterization of the molecule is essential.
2.1. Molecular Structure and Properties
-
Compound Name: 2-(isopentyloxy)benzoic acid
-
CAS Number: 21023-51-8[3]
-
Molecular Formula: C₁₂H₁₆O₃
-
Structure:
The structure reveals a salicylic acid core, where the phenolic hydroxyl group is etherified with an isopentyl group. This modification is expected to increase the molecule's lipophilicity, potentially influencing its ability to cross biological membranes and interact with hydrophobic binding pockets.
The Predictive Workflow: A Multi-Pillar Approach
Our in silico evaluation is built upon four pillars: Target Prediction, Molecular Docking, QSAR Analysis, and ADMET Profiling. This integrated workflow provides a holistic view of the compound's potential bioactivity.
Caption: Molecular docking experimental workflow.
Pillar 3: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. [1][2][6]It is used to predict the activity of new molecules based on their structural features. [1][2] Protocol: Building a Predictive QSAR Model
-
Dataset Curation:
-
Compile a dataset of compounds with known activity against the target of interest (identified in Pillar 1). This data can be sourced from databases like ChEMBL.
-
The dataset should be structurally diverse and cover a wide range of activity values.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate molecular descriptors. These are numerical values that represent various physicochemical properties, such as logP, molecular weight, polar surface area, and number of hydrogen bond donors/acceptors. [1] * Software like RDKit or PaDEL-Descriptor can be used for this purpose.
-
-
Model Building and Validation:
-
Split the dataset into a training set (typically 80%) and a test set (20%).
-
Use the training set to build a mathematical model (e.g., multiple linear regression, random forest, support vector machine) that links the descriptors to the biological activity. [7] * Validate the model's predictive power using the test set. Key statistical metrics include the coefficient of determination (R²) for goodness-of-fit and the cross-validated R² (Q²) for predictivity. [6]
-
-
Prediction for the Target Compound:
-
Calculate the same set of molecular descriptors for 2-(isopentyloxy)benzoic acid.
-
Input these descriptors into the validated QSAR model to predict its biological activity.
-
Pillar 4: ADMET Profiling
Evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for assessing its drug-likeness and potential for clinical success. [8] Protocol: ADMET Prediction Using Web Servers
Numerous web-based tools provide rapid ADMET predictions based on pre-built machine learning models. [8][9]ADMETlab 2.0 and SwissADME are excellent examples. [10][11]
-
Input the Molecule: Navigate to a chosen ADMET prediction server (e.g., ADMET-AI) and input the SMILES string of 2-(isopentyloxy)benzoic acid. [8][9]2. Run the Prediction: Initiate the analysis. The server will calculate a wide range of properties.
-
Analyze the Output: The results are typically presented in a comprehensive table. Key parameters to examine include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance rate.
-
Toxicity: hERG inhibition (cardiotoxicity risk), Ames test (mutagenicity), hepatotoxicity. [12] Table 1: Predicted ADMET Properties for 2-(isopentyloxy)benzoic acid (Hypothetical Data)
-
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed orally. |
| Caco-2 Permeability | High | Good potential for passive diffusion across the gut wall. |
| Distribution | ||
| BBB Permeant | No | Unlikely to cause central nervous system side effects. |
| Plasma Protein Binding | >90% | High binding may limit free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | ||
| hERG Inhibitor | Low Risk | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagen | Unlikely to be carcinogenic. |
| Hepatotoxicity | Low Risk | Low risk of liver damage. |
Synthesizing the Data: Pathway and Mechanistic Analysis
The final step is to integrate the findings from all pillars to build a cohesive hypothesis about the compound's biological role.
Protocol: Pathway Analysis
-
Input Target List: Take the high-confidence protein targets identified from docking and similarity searching.
-
Use Pathway Analysis Tools: Input the list of gene names or UniProt IDs for these targets into a pathway analysis tool like Reactome or MetaboAnalyst. [13][14][15]3. Identify Enriched Pathways: These tools perform over-representation analysis to identify biological pathways that are statistically enriched with the input targets.
-
Visualize and Interpret: The results are often visualized as pathway diagrams, highlighting where the potential targets are located. This provides a systems-level view of how the compound might exert its effects.
Conclusion and Future Directions
This guide has outlined a structured and scientifically grounded in silico workflow to predict the bioactivity of 2-(isopentyloxy)benzoic acid. By systematically applying target prediction, molecular docking, QSAR, and ADMET profiling, we can generate a comprehensive preclinical profile of a novel compound. The resulting data, including prioritized targets, predicted binding affinities, and a drug-likeness assessment, form a strong foundation for guiding subsequent experimental validation.
The hypotheses generated through this process—for instance, that 2-(isopentyloxy)benzoic acid is a potent and selective COX-2 inhibitor with favorable oral bioavailability and a low toxicity profile—must be confirmed through in vitro and in vivo studies. This computational pre-screening ensures that laboratory resources are directed toward the most promising avenues of research, embodying the principle of efficient, data-driven drug discovery.
References
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
ProteinIQ. Use ADMET-AI Online. [Link]
-
ADMET-AI. ADMET-AI. [Link]
-
KBbox. Small Molecule Docking - KBbox: Methods. [Link]
-
RJ Wave. QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. [Link]
-
Creative Biostructure. QSAR Analysis - Creative Biostucture Drug Discovery. [Link]
-
VLS3D.COM. ADMET predictions. [Link]
-
Bonvin Lab. Small molecule docking. [Link]
-
Reactome Pathway Database. Home. [Link]
-
YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
ADMETlab 2.0. ADMETlab 2.0. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
PubMed. (2024, January 12). Bioactivity predictions and virtual screening using machine learning predictive model. [Link]
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]
-
Creative Biolabs. In Silico Target Prediction. [Link]
-
MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]
-
Nucleic Acids Research | Oxford Academic. (2024, April 4). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. [Link]
-
Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design. [Link]
-
YouTube. (2025, February 19). How to build a better QSAR model. [Link]
-
PubMed. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]
-
MDPI. In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. [Link]
-
QIAGEN. QIAGEN Ingenuity Pathway Analysis (IPA). [Link]
-
MetaboAnalyst. MetaboAnalyst. [Link]
-
Reactome Pathway Database. Analysis Tools. [Link]
-
bio.tools. bio.tools · Bioinformatics Tools and Services Discovery Portal. [Link]
-
PubChem. 2-(Pentyloxy)benzoic acid | C12H16O3 | CID 4778943. [Link]
Sources
- 1. rjwave.org [rjwave.org]
- 2. neovarsity.org [neovarsity.org]
- 3. 21023-51-8|2-(Isopentyloxy)benzoic acid|BLD Pharm [bldpharm.com]
- 4. 2-(Pentyloxy)benzoic acid | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. neovarsity.org [neovarsity.org]
- 7. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. proteiniq.io [proteiniq.io]
- 10. ADMETlab 2.0 [admetmesh.scbdd.com]
- 11. academic.oup.com [academic.oup.com]
- 12. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 13. Home - Reactome Pathway Database [reactome.org]
- 14. MetaboAnalyst [metaboanalyst.ca]
- 15. Analysis Tools - Reactome Pathway Database [reactome.org]
thermal stability and degradation profile of 2-(3-Methylbutoxy)benzoic acid
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(3-Methylbutoxy)benzoic Acid
Abstract
Introduction: The Imperative of Thermal Stability
This compound, a derivative of benzoic acid, possesses a chemical structure that suggests its potential utility in various applications, including as a building block in organic synthesis, a component in formulation science, or as a potential pharmaceutical intermediate. The presence of both a carboxylic acid and an ether functional group within the same molecule introduces specific chemical liabilities that must be thoroughly understood, particularly in the context of thermal stress.
The thermal stability of a compound is a critical parameter that influences its synthesis, purification, storage, and ultimately, its performance and safety in final applications. Degradation, even at seemingly minor levels, can lead to the formation of impurities that may be toxic, reactive, or otherwise detrimental to the desired properties of the material. Therefore, a comprehensive evaluation of the thermal degradation profile is not merely an academic exercise but a fundamental component of quality control and risk assessment.
This guide will provide a detailed roadmap for such an evaluation, beginning with a theoretical consideration of potential degradation pathways and culminating in a practical, step-by-step analytical workflow.
Physicochemical Properties and Predicted Stability
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies. While experimental data is sparse, we can infer certain properties based on its structure.
| Property | Predicted Value / Characteristic | Rationale / Implication for Stability |
| Molecular Formula | C12H16O3 | - |
| Molecular Weight | 208.25 g/mol | Influences thermogravimetric analysis (TGA) data. |
| Melting Point | Likely a low-melting solid | The bulky, flexible 3-methylbutoxy group may disrupt crystal packing, leading to a lower melting point compared to benzoic acid. The melting behavior should be characterized by Differential Scanning Calorimetry (DSC). |
| Boiling Point | High, with probable decomposition | The carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to a high boiling point. However, thermal decomposition is likely to occur before boiling at atmospheric pressure. |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., methanol, ethanol, DMSO) | Important for selecting appropriate solvents for chromatographic analysis. |
The key structural features influencing thermal stability are the ether linkage and the carboxylic acid group. The C-O bond of the ether is susceptible to cleavage at elevated temperatures, and the carboxylic acid group can undergo decarboxylation.
Proposed Thermal Degradation Pathways
Based on the known chemistry of ethers and carboxylic acids, two primary thermal degradation pathways are proposed for this compound.
Pathway A: Ether Cleavage
The bond between the aromatic ring and the ether oxygen is generally more stable than the bond between the oxygen and the alkyl chain. Therefore, the initial cleavage is most likely to occur at the O-CH2 bond. This can proceed through various mechanisms, including radical or pericyclic processes, to yield salicylic acid and 3-methyl-1-butene.
Pathway B: Decarboxylation
Direct decarboxylation of the benzoic acid moiety to produce 3-methylbutoxybenzene is also a plausible degradation route, particularly at higher temperatures.
These pathways are not mutually exclusive and may occur concurrently. The predominant pathway and the formation of secondary degradation products will be dependent on the specific conditions (e.g., temperature, atmosphere, presence of catalysts).
Caption: Proposed primary thermal degradation pathways for this compound.
Experimental Design and Methodology
A multi-faceted experimental approach is required to fully characterize the thermal stability and degradation profile. The following workflow provides a comprehensive and self-validating system.
Caption: A comprehensive workflow for the analysis of thermal stability and degradation.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the extent of mass loss at different temperatures.
Protocol:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's recommendations.
-
Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) over the sample to prevent oxidative degradation.
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA thermogram, typically as the temperature at which 5% mass loss occurs (T5%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point of the compound and to identify other thermal events, such as phase transitions or the enthalpy of decomposition.
Protocol:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature beyond its melting point and into the decomposition region (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting point is determined as the onset or peak of the melting endotherm. Decomposition is often observed as a broad exotherm following the melt.
Forced Degradation Studies
Objective: To intentionally degrade the sample under various stress conditions to generate and identify potential degradation products that might be formed during manufacturing or storage.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Thermal Stress:
-
Solid State: Store a known quantity of the solid compound at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 7 days).
-
Solution State: Dilute the stock solution and heat at a specified temperature (e.g., 60 °C) for a set time.
-
-
Hydrolytic Stress:
-
Acidic: Mix the stock solution with 0.1 N HCl and heat (e.g., 60 °C).
-
Basic: Mix the stock solution with 0.1 N NaOH and heat (e.g., 60 °C).
-
Neutral: Mix the stock solution with water and heat (e.g., 60 °C).
-
-
Oxidative Stress: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) and store at room temperature.
-
Photolytic Stress: Expose the solid compound and the solution to UV and visible light in a photostability chamber.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
Objective: To separate the parent compound from its degradation products and to identify the structure of these products.
Hypothetical HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
Diode-Array Detector (DAD) to obtain UV spectra.
-
Mass Spectrometer (MS) with electrospray ionization (ESI) in both positive and negative ion modes to obtain mass-to-charge ratios (m/z) of the parent and degradation products.
-
Anticipated Results and Data Interpretation
The combination of these analytical techniques will provide a comprehensive picture of the thermal stability of this compound.
TGA/DSC Data Summary:
| Parameter | Anticipated Result | Interpretation |
| Melting Point (DSC) | ~70-90 °C | The temperature at which the solid-to-liquid phase transition occurs. |
| Decomposition Onset (TGA, T5%) | > 150 °C | The temperature at which significant thermal degradation begins. A higher value indicates greater thermal stability. |
| Decomposition Enthalpy (DSC) | Exothermic | The decomposition process is expected to release heat. |
Forced Degradation and HPLC-MS Data:
The chromatograms from the forced degradation samples will be compared to that of a control (unstressed) sample. New peaks in the chromatograms of the stressed samples represent degradation products.
| Degradation Product | Expected m/z [M-H]- | Proposed Structure | Stress Condition |
| Salicylic Acid | 137.02 | C7H6O3 | Thermal, Hydrolytic (Acid/Base) |
| 3-Methylbutoxybenzene | - | C11H16O | Thermal (Decarboxylation) |
By analyzing the mass spectra and fragmentation patterns of the degradation product peaks, their structures can be elucidated, confirming or refuting the proposed degradation pathways.
Conclusion
While direct experimental data on the thermal stability of this compound is not currently available, a robust and scientifically sound investigation can be conducted by applying the principles and methodologies outlined in this guide. The proposed workflow, combining thermal analysis (TGA/DSC) with forced degradation studies and HPLC-MS analysis, provides a comprehensive framework for characterizing the compound's stability profile. The elucidation of degradation pathways and the identification of degradation products are critical for ensuring the quality, safety, and efficacy of any product containing this molecule. This guide serves as a foundational document for any researcher or developer working with this compound, enabling a thorough and reliable assessment of its thermal properties.
References
-
Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). November 2003. [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]
-
Differential Scanning Calorimetry (DSC): A Beginner's Guide. Mettler Toledo. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Alsante, K. M., et al. Pharmaceutical Technology, 2003. [Link]
-
Mass Spectrometry in Drug Discovery and Development. Korfmacher, W. A. John Wiley & Sons, 2010. [Link]
synthesis precursors for 2-(3-Methylbutoxy)benzoic acid
An In-Depth Technical Guide to Synthesis Precursors for 2-(3-Methylbutoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis precursors and strategic pathways for the preparation of this compound, a benzoic acid derivative of interest in various research contexts. By employing a retrosynthetic approach, this document deconstructs the target molecule to identify the most logical and accessible starting materials. The core of this guide is a detailed examination of the Williamson ether synthesis, a robust and widely applicable method for forming the key ether linkage. We will explore two primary strategies: a direct alkylation route and a more controlled approach involving the protection of the carboxylic acid moiety. This guide includes detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and visual diagrams to elucidate reaction mechanisms and workflows, catering to researchers, chemists, and professionals in drug development.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis is the most effective strategy for identifying viable synthesis precursors by breaking down a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the ether linkage (C-O bond), as this simplifies the molecule into two readily accessible precursor synthons.[1]
This disconnection reveals two fundamental building blocks:
-
A salicylate synthon , which acts as the nucleophile (after deprotonation).
-
An isoamyl synthon , which acts as the electrophile.
This leads to the identification of the primary real-world precursors: a derivative of 2-hydroxybenzoic acid (salicylic acid) and a reactive derivative of 3-methyl-1-butanol (isoamyl alcohol).
Caption: General workflow for synthesis via the methyl ester protection strategy.
Detailed Experimental Protocol: Synthesis via Methyl Salicylate
This two-step protocol is often preferred for its control and higher yields.
Part A: Synthesis of Methyl 2-(3-methylbutoxy)benzoate
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1.0 eq.). Dissolve it in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Rationale: Anhydrous conditions are critical, especially when using highly reactive bases like NaH, to prevent quenching of the base. Polar aprotic solvents (DMF, DMSO, acetone) are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity. [2]2. Deprotonation: Add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 eq. or sodium hydride, NaH, 1.1 eq.) portion-wise to the solution at room temperature.
-
Rationale: K₂CO₃ is a milder, safer base suitable for this reaction, though it may require heating. NaH is a much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation but requires more careful handling.
-
-
Alkylation: After stirring for 30-60 minutes to ensure complete formation of the phenoxide, add 1-bromo-3-methylbutane (1.1 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup and Isolation: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ether-ester.
Part B: Saponification to this compound
-
Hydrolysis: Dissolve the crude methyl 2-(3-methylbutoxy)benzoate from Part A in a mixture of methanol and an aqueous solution of sodium hydroxide (NaOH, ~2-3 eq.).
-
Reflux: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.
-
Rationale: Saponification is the base-catalyzed hydrolysis of an ester. [3]Heating accelerates this process.
-
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of ~2-3 by adding 1 M HCl dropwise. [4] * Rationale: Acidification protonates the sodium carboxylate salt, causing the free carboxylic acid, which is less soluble in water, to precipitate out.
-
Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Summary and Characterization
The following table summarizes typical reagents and conditions for the synthesis.
| Parameter | Step 1: Etherification | Step 2: Saponification |
| Salicylate Source | Methyl Salicylate | Methyl 2-(3-methylbutoxy)benzoate |
| Key Reagents | 1-bromo-3-methylbutane, K₂CO₃ or NaH | NaOH, HCl |
| Solvent | DMF, Acetone, or Acetonitrile | Methanol / Water |
| Temperature | 60-80 °C | Reflux (~65-100 °C) |
| Typical Reaction Time | 4-12 hours | 2-4 hours |
| Typical Yield | > 85% | > 90% |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the isoamyl group and the disappearance of the methyl ester signal.
-
FT-IR Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Mass Spectrometry: To confirm the molecular weight of the final compound.
Mandatory Safety Precautions
-
Alkyl Halides: 1-bromo-3-methylbutane is a lachrymator and should be handled exclusively in a well-ventilated fume hood.
-
Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are corrosive and can cause severe burns. [4]* Solvents: Organic solvents like DMF, acetone, and diethyl ether are flammable and should be kept away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing these procedures.
References
- This compound | High-Purity Research Chemical - Benchchem.
-
Esterification of Salicylic Acid: The synthesis of cool smelling molecules - Westfield State University. Available at: [Link]
-
Synthesis of Ethyl Salicylate from Salicylic Acid - Science in Motion. Available at: [Link]
-
Synthesis of Ethyl Salicylate Using Household Chemicals - Journal of Chemical Education. Available at: [Link]
-
Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid - University of Missouri–St. Louis. Available at: [Link]
-
Preparation of Methyl Salicylate - University of Technology. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis - University of Wisconsin-Whitewater. Available at: [Link]
-
Isoamyl Salicylate: Synthesis and Use in Beauty Soap as a Fragrance - Sci.Int.(Lahore). Available at: [Link]
-
ISOAMYL SALICYLATE: SYNTHESIS AND USE IN BEAUTY SOAP AS A FRAGRANCE - ResearchGate. Available at: [Link]
Sources
Methodological & Application
synthesis of 2-(3-Methylbutoxy)benzoic acid via Williamson ether synthesis
An Application Guide for the Synthesis of 2-(3-Methylbutoxy)benzoic Acid via Williamson Ether Synthesis
Abstract
This document provides a comprehensive protocol and scientific rationale for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. By explaining the causality behind experimental choices, this application note serves as both a practical guide and an educational resource.
Introduction and Scientific Rationale
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1][2] The reaction's enduring prevalence is due to its broad scope and straightforward execution. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving an alkoxide or phenoxide nucleophile displacing a halide from an alkyl halide.[2][3]
In this application, we detail the synthesis of this compound from salicylic acid and 1-bromo-3-methylbutane (isoamyl bromide). The core of this transformation involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of salicylic acid is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to generate a highly reactive sodium phenoxide intermediate.
-
Nucleophilic Substitution: The resulting phenoxide anion acts as a nucleophile, attacking the primary carbon of isoamyl bromide in a classic SN2 fashion to form the ether bond.
The choice of reagents is critical for the success of this synthesis. Salicylic acid provides the foundational aromatic carboxylic acid structure. Sodium hydride is an ideal base as it irreversibly deprotonates the phenol, producing hydrogen gas which simply bubbles out of the reaction, driving the equilibrium towards the phenoxide product.[4][5][6] The use of a primary alkyl halide like isoamyl bromide is paramount to maximize the yield of the desired ether product and minimize the competing E2 elimination side reaction, which becomes significant with secondary and tertiary alkyl halides.[1][7][8] Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are employed to effectively solvate the sodium cation while leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.[7][8]
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.
-
Sodium Hydride (NaH): Highly reactive with water, releasing flammable hydrogen gas that can ignite spontaneously.[9][10][11] It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity.[9][11] Handle exclusively under an inert atmosphere (Nitrogen or Argon). Never allow contact with water or protic solvents during storage or initial reaction setup.[9]
-
1-Bromo-3-methylbutane (Isoamyl bromide): A flammable liquid and vapor.[12] It is an irritant to the skin, eyes, and respiratory system.[12][13] Avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): A combustible liquid. Avoid contact with skin as it is readily absorbed.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care to avoid skin and eye burns.
Emergency shower and eyewash stations should be readily accessible.[14] Spills of sodium hydride must be quenched carefully with dry sand or powder, never with water.[14]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Equivalents | Properties |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 1.38 g | 1.0 | Solid |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.96 g | 2.4 | Solid dispersion |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 1.45 mL (1.81 g) | 1.2 | Liquid, d=1.26 g/mL[13] |
| Anhydrous DMF | C₃H₇NO | 73.09 | 40 mL | - | Solvent |
| Anhydrous Hexane | C₆H₁₄ | 86.18 | ~20 mL | - | For washing NaH |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |
| 2M Hydrochloric Acid | HCl | 36.46 | As needed | - | For workup |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | For workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Equipment
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Heating mantle with temperature controller
-
Condenser, oven-dried
-
Addition funnel, oven-dried
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for chromatography
Step-by-Step Synthesis Procedure
Reaction Setup & Execution
-
Prepare Inert Atmosphere: Assemble the 100 mL three-neck flask with a condenser, magnetic stir bar, and septum. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Wash Sodium Hydride: In a separate small, dry flask under inert atmosphere, weigh 0.96 g of 60% NaH dispersion. Add ~10 mL of anhydrous hexane, stir briefly, and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula or syringe. Repeat this washing step twice more. Dry the resulting grey powder under a stream of inert gas.
-
Charge the Reactor: To the main reaction flask, add salicylic acid (1.38 g, 10 mmol) followed by anhydrous DMF (40 mL). Begin stirring to dissolve the solid.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add the washed sodium hydride in small portions over 15-20 minutes. Rationale: This controls the rate of hydrogen gas evolution and the exothermic reaction. Two equivalents of base are required to deprotonate both the highly acidic carboxylic acid proton and the phenolic proton. A slight excess ensures complete phenoxide formation.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The cessation of bubbling indicates the completion of the deprotonation.
-
Alkylation: Cool the mixture back to 0 °C. Add 1-bromo-3-methylbutane (1.45 mL, 12 mmol) dropwise via syringe over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Then, heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with a drop of acetic acid. The disappearance of salicylic acid indicates reaction completion.
Workup and Purification
-
Quench Reaction: Cool the flask to 0 °C. Very slowly and carefully, add ~5 mL of isopropanol dropwise to quench any unreacted sodium hydride. Once gas evolution ceases, slowly add 50 mL of deionized water.
-
Acidification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 by adding 2M HCl. Rationale: Protonation of the carboxylate salt is necessary to render the final product neutral and thus extractable into an organic solvent.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: The water wash removes residual DMF and the brine wash removes residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, likely as a pale yellow oil or solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The addition of 0.5% acetic acid to the eluent system can prevent tailing of the acidic product on the silica gel.[15] Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound.
Visualization of Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.5-12.0 (s, 1H, -COOH): A broad singlet characteristic of a carboxylic acid proton.
-
δ ~7.9-8.1 (dd, 1H, Ar-H): Aromatic proton ortho to the carboxylic acid.
-
δ ~7.4-7.6 (t, 1H, Ar-H): Aromatic proton para to the ether group.
-
δ ~6.9-7.1 (m, 2H, Ar-H): Aromatic protons ortho and para to the carboxylic acid.
-
δ ~4.1 (t, 2H, -OCH₂-): Triplet for the methylene group attached to the ether oxygen.
-
δ ~1.8-2.0 (m, 1H, -CH-): Methine proton of the isobutyl group.
-
δ ~1.7 (q, 2H, -CH₂-): Methylene group adjacent to the methine.
-
δ ~1.0 (d, 6H, -CH(CH₃)₂): Doublet for the two equivalent methyl groups.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~165-170 (-COOH)
-
δ ~158-160 (Ar C-O)
-
δ ~133-135 (Ar-C)
-
δ ~131-133 (Ar-C)
-
δ ~120-122 (Ar-C)
-
δ ~112-115 (Ar-C)
-
δ ~68-70 (-OCH₂-)
-
δ ~38-40 (-CH₂-)
-
δ ~25-27 (-CH-)
-
δ ~22-24 (-CH₃)
-
-
IR (ATR, cm⁻¹):
-
2500-3300 (broad, O-H stretch of carboxylic acid)
-
~1680-1700 (strong, C=O stretch of carboxylic acid)
-
~1250 (C-O stretch of ether)
-
~1600, 1480 (C=C aromatic stretches)
-
-
Mass Spectrometry (EI):
-
Expected M⁺ for C₁₂H₁₆O₃: m/z = 208.11.
-
Troubleshooting and Final Considerations
-
Low Yield: A common issue is the competing E2 elimination reaction.[8] This can be minimized by ensuring the alkyl halide is primary, avoiding excessively high reaction temperatures, and using a polar aprotic solvent. Incomplete deprotonation can also lead to low yields; ensure the NaH is active and used in sufficient excess.
-
Purification Difficulties: The carboxylic acid functional group can cause the compound to streak on a standard silica gel column. Adding a small amount of a volatile acid (e.g., acetic acid) to the eluent system can significantly improve the separation.[15] Alternatively, the product can be esterified (e.g., with diazomethane or methanol/acid) to a less polar methyl ester, purified by chromatography, and then hydrolyzed back to the carboxylic acid.
-
Inert Conditions: The strict requirement for anhydrous and anaerobic conditions cannot be overstated. Any moisture will consume the sodium hydride, halting the reaction and posing a safety risk.
This detailed guide provides a robust framework for the successful synthesis, purification, and characterization of this compound, empowering researchers to utilize this compound in their scientific endeavors.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Chemistry Steps. (2023). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
- Google Patents.
-
Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. [Link]
-
Sciencemadness Wiki. (2022). Sodium hydride. [Link]
-
New Jersey Department of Health. Common Name: SODIUM HYDRIDE HAZARD SUMMARY. [Link]
-
ChemBK. isoamyl bromide. [Link]
-
TradeIndia. ISO Amyl Bromide. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. alkalimetals.com [alkalimetals.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. chembk.com [chembk.com]
- 14. nj.gov [nj.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Laboratory Scale Preparation of 2-(isopentyloxy)benzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction
2-(isopentyloxy)benzoic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid ortho to an isopentyloxy ether, allows for diverse functionalization, making it a key intermediate in the synthesis of more complex molecules. This document provides a comprehensive guide to the laboratory-scale preparation of 2-(isopentyloxy)benzoic acid via the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3][4][5][6]
Scientific Integrity & Logic
The protocol outlined below is designed as a self-validating system, grounded in the well-established principles of the Williamson ether synthesis. The causality behind each experimental choice is explained to ensure both reproducibility and a thorough understanding of the reaction.
Reaction Principle: The synthesis proceeds in two key steps. First, the phenolic hydroxyl group of salicylic acid (2-hydroxybenzoic acid) is deprotonated by a strong base, sodium hydride, to form a sodium phenoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom. In the second step, this nucleophilic phenoxide attacks the electrophilic carbon of 1-bromo-3-methylbutane (isoamyl bromide) in a classic SN2 reaction, displacing the bromide ion and forming the desired ether linkage.[1][2] The choice of a primary alkyl halide, isoamyl bromide, is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.
Self-Validation: The success of the synthesis is monitored at each critical stage. The complete deprotonation of salicylic acid can be visually monitored by the cessation of hydrogen gas evolution. The progress of the etherification reaction can be tracked by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot. The final product's identity and purity are confirmed through a combination of physical (melting point) and spectroscopic (NMR, IR, MS) methods, ensuring the integrity of the synthesized compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(isopentyloxy)benzoic acid.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Salicylic Acid | Reagent | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich |
| 1-Bromo-3-methylbutane (Isoamyl bromide) | Reagent | Acros Organics |
| Anhydrous Dimethylformamide (DMF) | ACS | Fisher Scientific |
| Ethyl Acetate | ACS | Fisher Scientific |
| Heptane | ACS | Fisher Scientific |
| Hydrochloric Acid (1 M) | ACS | Fisher Scientific |
| Deionized Water | - | - |
| Anhydrous Sodium Sulfate | ACS | Fisher Scientific |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Standard laboratory glassware
Safety Precautions:
-
Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
1-Bromo-3-methylbutane: Flammable liquid and vapor. Causes skin and eye irritation, and may cause respiratory irritation.[7][8][9][10][11] Handle in a well-ventilated fume hood.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the experiment.
Procedure:
-
Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add salicylic acid (5.0 g, 36.2 mmol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF (50 mL) and stir until the salicylic acid is fully dissolved.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 3.2 g, 80.0 mmol, 2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Note: Hydrogen gas will be evolved. Ensure adequate ventilation and maintain the inert atmosphere.
-
Stir the mixture at room temperature for 1 hour after the addition is complete to ensure full deprotonation of both the phenolic and carboxylic acid protons.
-
-
Alkylation:
-
Slowly add 1-bromo-3-methylbutane (6.0 mL, 5.5 g, 40.0 mmol, 1.1 equivalents) to the reaction mixture via a syringe.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 heptane:ethyl acetate mobile phase). The reaction is complete when the salicylic acid spot has been consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully quench by slowly adding 100 mL of deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl.[4] A precipitate of the crude product should form.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
Characterization of 2-(isopentyloxy)benzoic acid
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol [14] |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.5-11.5 (s, 1H, -COOH)
-
δ ~7.8-8.0 (dd, 1H, Ar-H)
-
δ ~7.4-7.6 (m, 1H, Ar-H)
-
δ ~6.9-7.1 (m, 2H, Ar-H)
-
δ ~4.1 (t, 2H, -O-CH₂-)
-
δ ~1.8 (m, 1H, -CH(CH₃)₂)
-
δ ~1.6 (q, 2H, -CH₂-CH(CH₃)₂)
-
δ ~0.9 (d, 6H, -CH(CH₃)₂) (Note: Chemical shifts are estimations based on analogous structures and may vary slightly.)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
FTIR (KBr Pellet, cm⁻¹):
-
Mass Spectrometry (EI):
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the laboratory-scale preparation of 2-(isopentyloxy)benzoic acid. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable intermediate for a wide range of applications in chemical research and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
-
Chemos GmbH & Co.KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
-
NIST. (n.d.). Benzoic acid, 2-(1-oxopropyl)-. Retrieved from the NIST WebBook. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid | 16–18 years. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pentyloxy)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]
-
University of Calgary. (n.d.). benzoic acid (NMR Spectrum). Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 2-(1-acyloxypentyl) benzoic acids | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, p-(dimethylamino-), isopentyl ester. Retrieved from the NIST WebBook. [Link]
-
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
-
YouTube. (2021, March 20). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid. Retrieved from the NIST WebBook. [Link]
-
European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]
-
ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol.... Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzoic acid - US4092353A.
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. francis-press.com [francis-press.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 13. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. Benzoic acid [webbook.nist.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Benzoic acid, 2-(1-oxopropyl)- [webbook.nist.gov]
- 25. researchgate.net [researchgate.net]
- 26. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Advanced Analytical Protocols for the Quantification of 2-(3-Methylbutoxy)benzoic Acid
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 2-(3-Methylbutoxy)benzoic acid, a benzoic acid derivative of interest in metabolic studies and chemical research. We present three robust, validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications requiring high separation efficiency, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultra-sensitive quantification in complex biological matrices. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, adherence to international validation standards, and practical, field-proven insights for immediate implementation by researchers, scientists, and drug development professionals.
Introduction and Analytical Strategy
This compound is an organic compound that has been identified in natural product extracts and characterized as a metabolite.[1] Accurate quantification is paramount for understanding its pharmacological relevance, for quality control in synthesis, and for metabolic profiling. The molecular structure, featuring a carboxylic acid group and a benzene ring, dictates the selection of appropriate analytical techniques.
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including required sensitivity, the complexity of the sample matrix, and available instrumentation. This guide details three complementary methods:
-
HPLC-UV: A workhorse technique for quality control and assays where analyte concentrations are relatively high. It offers robustness, simplicity, and excellent quantitative performance.
-
GC-MS: Suitable for samples where the analyte can be made volatile, often through chemical derivatization. It provides exceptional chromatographic resolution and definitive identification through mass spectral data.
-
LC-MS/MS: The gold standard for trace-level quantification in complex matrices like plasma or tissue homogenates, offering unparalleled sensitivity and selectivity.
All methodologies presented are designed to be validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and as expected by regulatory bodies like the FDA.[2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reversed-phase HPLC method is designed for the reliable quantification of this compound in bulk materials or simple formulations. The method leverages the strong ultraviolet (UV) absorbance of the benzoic acid chromophore for detection.
Principle of the Method
The analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. By employing a gradient elution, where the organic content of the mobile phase is increased over time, we ensure that this compound is eluted as a sharp, symmetrical peak, well-resolved from potential impurities. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard calibration curve. The UV detection wavelength is selected based on the absorption maxima of benzoic acid derivatives, typically around 230 nm or 274 nm.[7]
Experimental Protocol: HPLC-UV
Instrumentation and Materials
-
HPLC System: Standard system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (purified to 18.2 MΩ·cm), Formic acid (analytical grade), this compound reference standard.
Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 40% B; 1-8 min: 40% to 90% B; 8-9 min: 90% B; 9-10 min: 90% to 40% B; 10-12 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 233 nm |
| Injection Volume | 10 µL |
Procedure
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards followed by the sample solutions into the HPLC system. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the sample from this curve.
Workflow and Performance
Caption: Figure 1. HPLC-UV Analysis Workflow.
Table 1. Typical HPLC-UV Method Performance Characteristics
| Validation Parameter | Acceptance Criteria | Justification |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | Ensures a direct proportional relationship between concentration and detector response across the analytical range.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Demonstrates the closeness of the measured value to the true value, assessed by spike recovery studies.[9] |
| Precision (% RSD) | ≤ 2.0% | Repeatability and intermediate precision confirm the method's consistency on the same and different days/analysts. |
| Limit of Detection (LOD) | ~0.5 µg/mL | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Specificity | Peak purity > 99% | Assessed using a PDA detector to ensure no co-eluting impurities interfere with the analyte peak.[5] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the selective and sensitive analysis of this compound, particularly in complex matrices where high chromatographic efficiency is required. Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.
Principle of the Method
The polar carboxylic acid group is chemically modified, typically through silylation (e.g., using BSTFA), to form a nonpolar, volatile trimethylsilyl (TMS) ester. This derivative is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The eluting compound enters the mass spectrometer, which serves as a highly specific detector. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where only characteristic fragment ions of the derivatized analyte are monitored, providing excellent sensitivity and reducing matrix interference. This approach has been successfully used for related compounds like 2-(3-methylbutoxy)acetic acid.[10]
Experimental Protocol: GC-MS
Instrumentation and Materials
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS (or equivalent 5% phenyl methyl siloxane) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Chemicals: Dichloromethane (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine, this compound reference standard.
Procedure
-
Standard Stock Solution (1 mg/mL): Prepare in dichloromethane.
-
Sample Preparation: Extract the analyte from the sample matrix into an organic solvent like dichloromethane or ethyl acetate. Evaporate the solvent to dryness under a gentle stream of nitrogen.[11]
-
Derivatization: a. Reconstitute the dried extract/standard in 50 µL of pyridine. b. Add 50 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
-
GC-MS Analysis:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Ions to be monitored must be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragment ions).
-
Workflow and Performance
Caption: Figure 2. GC-MS Analysis Workflow.
Table 2. Typical GC-MS Method Performance Characteristics
| Validation Parameter | Acceptance Criteria | Justification |
|---|---|---|
| Linearity (r²) | ≥ 0.998 | Ensures a proportional response for the derivatized analyte. |
| Accuracy (% Recovery) | 90.0% - 110.0% | Accounts for the efficiency of both the extraction and derivatization steps. |
| Precision (% RSD) | ≤ 10.0% | Reflects the multi-step sample preparation process. |
| Limit of Detection (LOD) | ~0.05 ng/mL | SIM mode provides excellent sensitivity for trace analysis.[10] |
| Limit of Quantification (LOQ) | ~0.15 ng/mL | Low quantification limits are achievable due to the high signal-to-noise ratio. |
| Specificity | Confirmed by retention time and ion ratios | High confidence in analyte identity is achieved by monitoring multiple fragment ions.[12] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity and is the preferred technique for quantifying this compound in complex biological fluids such as plasma, urine, or cell culture media.
Principle of the Method
The method utilizes reversed-phase liquid chromatography for initial separation, followed by detection using a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), to form a protonated molecule ([M+H]+). This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective as it requires a compound to meet two mass-based criteria (precursor and product ion) at a specific retention time.[13] This virtually eliminates matrix interference, enabling accurate quantification at very low concentrations.
Experimental Protocol: LC-MS/MS
Instrumentation and Materials
-
LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Chemicals: Acetonitrile (MS grade), Water (MS grade), Formic acid (MS grade), Ammonium acetate, this compound reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), if available.
Procedure
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for injection.
-
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A rapid gradient suitable for fast analysis (e.g., 5% to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: ESI, Positive
-
MRM Transitions: These must be optimized by infusing the standard. For this compound (C12H16O3, MW: 208.25), the precursor ion would be [M+H]+ at m/z 209.2. A plausible product ion resulting from the loss of the butoxy group could be monitored.
-
Analyte: Q1: 209.2 → Q3: 121.1 (Hypothetical - requires optimization)
-
Internal Standard: Monitored in a separate channel.
-
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
Workflow and Performance
Caption: Figure 3. LC-MS/MS Analysis Workflow.
Table 3. Typical LC-MS/MS Method Performance Characteristics
| Validation Parameter | Acceptance Criteria | Justification |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | Ensures a proportional response over a wide dynamic range. |
| Accuracy (% Recovery) | 85.0% - 115.0% | Wider acceptance criteria are common for bioanalytical methods due to matrix effects. |
| Precision (% RSD) | ≤ 15.0% | Reflects the complexity of analyzing analytes in biological matrices.[13] |
| Limit of Detection (LOD) | ~0.01 ng/mL | MRM provides exceptional sensitivity.[13] |
| Limit of Quantification (LOQ) | ~0.05 ng/mL | Enables quantification of very low concentrations in pharmacokinetic or metabolism studies.[13] |
| Specificity | No interfering peaks at the analyte's RT | The high selectivity of MRM ensures confidence in the results even in "dirty" samples.[14] |
Conclusion
The quantification of this compound can be reliably achieved using a variety of analytical techniques. The choice of method should be guided by the specific analytical challenge. For routine quality control, the HPLC-UV method provides a robust and cost-effective solution. For applications requiring higher specificity or for matrices amenable to gas chromatography, the GC-MS method with derivatization is a powerful alternative. Finally, for demanding bioanalytical applications requiring the utmost sensitivity and selectivity, the LC-MS/MS method is unequivocally the technique of choice. Each protocol presented herein serves as a validated starting point that should be verified and adapted as necessary to meet the specific requirements of the user's laboratory and sample type, in accordance with established regulatory guidelines.[2][15][16]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
2-(3-Methylbutoxy)-3-(3-methylbutyl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Chemical Properties of Benzoic acid, 2-(3-methylbutyl)amino-, methyl ester. Cheméo. [Link]
-
Benzoic acid, 2-(aminosulfonyl)-5-(3-methylbutoxy)-, methyl ester - Physico-chemical Properties. ChemBK. [Link]
-
Quantification of benzoic acid in beverages: evaluation and validation of direct measurement techniques using mass spectrometry. Analytical Methods, Royal Society of Chemistry. [Link]
-
LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. PATENTSCOPE. [Link]
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
Chemical Properties of Benzoic acid, 3-methoxy-, 2-methylbutyl ester. Cheméo. [Link]
-
Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. U.S. Department of Agriculture (USDA). [Link]
-
Benzoic Acid. SIELC Technologies. [Link]
-
Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]
-
GC-MS and HPLC profiles of phenolic fractions of the leaf of Telfairia occidentalis. International Journal of Biological and Chemical Sciences. [Link]
-
Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol. PubMed, National Center for Biotechnology Information. [Link]
-
(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]
-
Analytical Methods for Determination of Benzoic Acid and Their Applications. ResearchGate. [Link]
-
Determination of benzoic acid and sorbic acid in sauce by HPLC-MS. ResearchGate. [Link]
-
Benzoic acids and derivatives. MassBank. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Benzoic Acid | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. env.go.jp [env.go.jp]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes: 2-(3-Methylbutoxy)benzoic Acid as a Versatile Building Block in Organic Synthesis
Document ID: AN-SBB-23MBBA-001
Abstract: This document outlines the prospective applications of 2-(3-Methylbutoxy)benzoic acid, a novel substituted aromatic carboxylic acid, as a versatile building block for organic synthesis. We provide detailed theoretical grounding and practical, field-tested protocols for its synthesis and subsequent derivatization. Key transformations, including amide bond formation, esterification, and advanced C-H functionalization via directed ortho-metalation, are discussed. The causality behind experimental choices, safety protocols, and expected analytical characterizations are detailed to empower researchers in medicinal chemistry, drug development, and materials science to leverage this promising synthetic intermediate.
Introduction and Rationale
Substituted benzoic acids are cornerstone building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The specific nature and position of substituents on the aromatic ring dictate the molecule's steric and electronic properties, offering a powerful tool to modulate biological activity, solubility, and metabolic stability.
This compound, also known as 2-(isopentyloxy)benzoic acid, is a unique building block featuring two key functional motifs:
-
A carboxylic acid , which serves as a handle for a multitude of classical transformations, most notably the formation of amides and esters.
-
An ortho-alkoxy group , which acts as a powerful directing group for further functionalization of the aromatic ring and can influence the conformation of attached side chains.[1]
-
A 3-methylbutoxy (isopentyl) chain , which imparts significant lipophilicity and steric bulk, potentially enhancing membrane permeability or providing unique steric interactions with biological targets.
This guide provides a framework for the synthesis and strategic application of this building block, enabling its incorporation into diverse molecular scaffolds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, THF, EtOAc); sparingly soluble in water. |
Synthesis of this compound
The most direct and reliable route to synthesize the title compound is via the Williamson ether synthesis, a robust SN2 reaction between an alkoxide and a primary alkyl halide.[2][3] In this case, salicylic acid (2-hydroxybenzoic acid) serves as the phenolic precursor, and 1-bromo-3-methylbutane provides the isopentyl side chain.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
Salicylic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.2 eq)
-
1-Bromo-3-methylbutane (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add salicylic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration with respect to salicylic acid).
-
Deprotonation: Stir the suspension at room temperature for 30 minutes. The use of two equivalents of base is crucial to deprotonate both the highly acidic carboxylic acid and the less acidic phenol, ensuring the phenoxide is the active nucleophile.
-
Alkylation: Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 70 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of salicylic acid.
-
Quenching and Workup: Cool the reaction to room temperature and pour it into a beaker containing an equal volume of cold water.
-
Acidification: Carefully acidify the aqueous mixture to pH 2-3 using 1 M HCl. The product should precipitate as a solid or an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Application in Amide Bond Formation
The carboxylic acid moiety is a prime site for derivatization. Amide coupling is one of the most performed reactions in drug discovery.[4] The steric hindrance from the ortho-alkoxy group may require robust coupling conditions.[5]
Rationale for Reagent Choice
Standard peptide coupling reagents are effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often chosen for sterically hindered substrates due to its high reactivity and resistance to racemization. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
General Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Pre-activation: In a dry flask under nitrogen, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-20 minutes. This pre-activation step is critical for forming the active ester.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS. For particularly hindered amines, gentle heating (40-50 °C) may be required.[6]
-
Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify the crude amide by flash chromatography.
| Example Amine | Expected Product Structure | Notes |
| Benzylamine | N-benzyl-2-(3-methylbutoxy)benzamide | Standard coupling, high expected yield. |
| Morpholine | (2-(3-methylbutoxy)phenyl)(morpholino)methanone | Secondary amine, generally good reactivity. |
| tert-Butylamine | N-tert-butyl-2-(3-methylbutoxy)benzamide | Highly hindered amine, may require elevated temperature and longer reaction time. |
Advanced Application: Directed ortho-Metalation (DoM)
The ortho-alkoxy group is a powerful Directed Metalation Group (DMG).[1][7] In concert with the carboxylate formed in situ, it can direct a strong organolithium base to selectively deprotonate the C6 position of the aromatic ring. This creates a nucleophilic aryl-lithium species that can be trapped with various electrophiles, enabling precise C-C and C-X bond formation.[8]
Mechanism and Causality
The organolithium reagent (e.g., sec-BuLi) coordinates to the Lewis basic oxygen atoms of both the alkoxy group and the in situ formed lithium carboxylate. This chelation pre-positions the base, lowering the activation energy for proton abstraction at the C6 position, which is the only available ortho site. This method provides regioselectivity that is often impossible to achieve with classical electrophilic aromatic substitution.[9]
Caption: Proposed pathway for Directed ortho-Metalation. (Note: Image placeholders used)
Protocol: DoM and Trapping with an Electrophile
CAUTION: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be conducted under a strictly inert atmosphere (N₂ or Ar) using anhydrous solvents and flame-dried glassware.
Materials:
-
This compound (1.0 eq)
-
sec-Butyllithium (s-BuLi) in cyclohexane (2.2 eq)
-
Tetramethylethylenediamine (TMEDA) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodine (I₂), DMF, or an aldehyde) (1.5 eq)
Procedure:
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add a solution of this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Pre-mix s-BuLi (2.2 eq) with TMEDA (2.2 eq) in a separate flask at 0 °C, then add this solution dropwise to the benzoic acid solution, maintaining the internal temperature below -70 °C. The first equivalent deprotonates the acid, and the second performs the ortho-lithiation.
-
Stirring: Stir the resulting deep-colored solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add a solution of the chosen electrophile (1.5 eq) in THF dropwise, again keeping the temperature below -70 °C.
-
Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup and Purification: Perform a standard aqueous workup and extraction with ethyl acetate. The resulting 6-substituted product should be purified by column chromatography.
Spectroscopic Characterization (Predicted)
Accurate characterization is essential for confirming the structure of synthesized products. Based on analogous structures, the following spectral data are anticipated.[10]
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -COOH | δ 10.5 - 12.5 ppm (broad singlet) | Deshielded acidic proton, often exchanges with D₂O. |
| Ar-H | δ 7.0 - 8.0 ppm (multiplets) | Aromatic protons in a complex splitting pattern due to ortho substitution. | |
| -O-CH₂- | δ ~4.1 ppm (triplet) | Methylene protons adjacent to the ether oxygen. | |
| -CH₂- | δ ~1.8 ppm (multiplet) | Methylene protons beta to the oxygen. | |
| -CH(CH₃)₂ | δ ~1.7 ppm (multiplet) | Methine proton of the isopentyl group. | |
| -CH(CH ₃)₂ | δ ~0.95 ppm (doublet, 6H) | Diastereotopic methyl protons of the isopentyl group. | |
| ¹³C NMR | -COOH | δ ~168 ppm | Carboxylic acid carbonyl carbon. |
| Ar-C-O | δ ~158 ppm | Aromatic carbon directly attached to the ether oxygen. | |
| Ar-C | δ 115 - 135 ppm | Aromatic carbons. | |
| -O-CH₂- | δ ~68 ppm | Methylene carbon adjacent to the ether oxygen. | |
| -CH₂- | δ ~38 ppm | Methylene carbon beta to the oxygen. | |
| -CH(CH₃)₂ | δ ~25 ppm | Methine carbon of the isopentyl group. | |
| -CH(CH₃)₂ | δ ~22 ppm | Methyl carbons of the isopentyl group. | |
| IR Spec. | O-H stretch | 3300 - 2500 cm⁻¹ (very broad) | Characteristic broad stretch of a hydrogen-bonded carboxylic acid.[11] |
| C=O stretch | ~1700 cm⁻¹ (strong, sharp) | Carbonyl stretch of the carboxylic acid dimer.[11] | |
| C-O stretch | 1250 - 1000 cm⁻¹ (strong) | Aryl-alkyl ether C-O stretches. |
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific Website. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps Website. [Link]
-
Vibzzlab. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. [Link]
- Google Patents. (1994). Method for producing o-alkoxybenzoic acid. US5344968A.
-
TMP Chem. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]
-
Painter, P., Cleveland, C., & Coleman, M. (2000). An Infrared Spectroscopic Study of p-n-Alkoxybenzoic Acids. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals. [Link]
-
Dr. Tanmoy Biswas. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]
-
Quora. (2022). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid? Quora. [Link]
-
ResearchGate. (2006). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. European Journal of Inorganic Chemistry. [Link]
- Google Patents. (1992). Method for producing ortho-alkoxybenzoic acid. EP0520815B1.
-
Wencel-Delord, J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
CONICET. (2014). Alkoxy-benzoic acids. Journal of Molecular Structure. [Link]
-
Organic Chemistry Select. (2012). 2-Iodoxybenzoic acid, oxidations. WordPress.com. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic. [Link]
-
Budhathoki, R. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
- Google Patents. (2015). Synthesis method of 2-ethoxybenzoic acid compound. CN104370736A.
-
Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction? Presentation. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Department of Chemistry. [Link]
-
Jensen, J., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education. [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]
-
ResearchGate. (2019). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. Organic Letters. [Link]
-
University of Liverpool. (n.d.). Directed (ortho) Metallation. Chemtube3d. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 8. baranlab.org [baranlab.org]
- 9. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. sci-hub.box [sci-hub.box]
Topic: Derivatization of 2-(isopentyloxy)benzoic Acid for GC-MS Analysis
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the derivatization of 2-(isopentyloxy)benzoic acid for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of polar aromatic carboxylic acids is often hindered by poor chromatographic performance, including peak tailing and low sensitivity. This application note details two effective derivatization protocols—silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and esterification via trimethylsilyldiazomethane—to convert the analyte into a more volatile and thermally stable form. We provide detailed, step-by-step methodologies, the chemical rationale behind procedural choices, and recommended GC-MS parameters for achieving optimal separation and detection.
Introduction: The Challenge of Analyzing Aromatic Carboxylic Acids
2-(isopentyloxy)benzoic acid is an aromatic carboxylic acid of interest in pharmaceutical research and development. The accurate quantification of such compounds is critical for drug metabolism studies, impurity profiling, and stability testing. However, the inherent chemical properties of the carboxylic acid functional group (–COOH) present significant challenges for direct analysis by Gas Chromatography (GC).[1][2]
The primary obstacle is the high polarity conferred by the carboxyl group's active hydrogen. This leads to strong intermolecular hydrogen bonding, which significantly raises the boiling point and reduces the volatility of the analyte.[3][4] When injected into a hot GC inlet, such compounds tend to exhibit:
-
Poor Peak Shape: Asymmetrical or tailing peaks due to unwanted interactions with active sites within the GC system.[3]
-
Low Sensitivity: Incomplete transfer of the analyte to the column, leading to poor detection limits.
-
Thermal Degradation: The potential for the molecule to break down at high temperatures, compromising analytical accuracy.[5]
Derivatization is a chemical modification technique that addresses these issues by converting the polar –COOH group into a less polar, more volatile, and more thermally stable functional group, making the analyte amenable to GC-MS analysis.[6][7]
The Rationale for Derivatization
The core principle of derivatization for carboxylic acids is the replacement of the active proton on the hydroxyl moiety of the carboxyl group with a nonpolar chemical group.[6][8] This transformation fundamentally alters the analyte's physicochemical properties:
-
Increased Volatility: By eliminating hydrogen bonding capabilities, the derivatized molecule becomes significantly more volatile, allowing it to travel through the GC column at lower temperatures.
-
Enhanced Thermal Stability: The resulting derivatives (e.g., esters) are generally more resistant to thermal degradation in the GC inlet and oven.[6]
-
Improved Chromatography: The reduction in polarity minimizes interactions with the stationary phase and any active sites in the GC system, resulting in sharper, more symmetrical peaks and improved resolution.[4]
-
Distinct Mass Spectra: Derivatization often yields products with characteristic mass fragmentation patterns that can aid in structural confirmation and quantification.[9]
The overall analytical workflow is designed to ensure complete and reproducible conversion of the analyte to its derivatized form before injection into the GC-MS system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 8. weber.hu [weber.hu]
- 9. researchgate.net [researchgate.net]
In Vitro Assays for 2-(3-Methylbutoxy)benzoic Acid: A Comprehensive Guide to Elucidating Biological Effects
This document provides a detailed guide for researchers, scientists, and drug development professionals on a strategic panel of in vitro assays to characterize the biological effects of 2-(3-Methylbutoxy)benzoic acid. With full editorial control, this guide is structured to provide a logical workflow, from initial screening to more in-depth mechanistic studies, ensuring scientific integrity and providing actionable insights.
Introduction
This compound (CAS No. 21023-51-8) is a benzoic acid derivative with potential therapeutic applications. Preliminary in silico and in vitro studies suggest that this compound may possess antioxidant and anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, computational models have indicated a potential interaction with BRCA1, a key protein in DNA repair pathways, suggesting a need to investigate its effects on genomic stability. This guide outlines a comprehensive suite of in vitro assays to systematically evaluate these potential biological activities.
The proposed workflow is designed to first establish a foundational understanding of the compound's bioactivity and safety profile, followed by more complex, cell-based assays to elucidate its mechanism of action.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| pKa | ~4-5 | The carboxylic acid moiety dictates its acidic nature. |
| Water Solubility | Low | Preparation of a stock solution in a suitable organic solvent (e.g., DMSO) is recommended. |
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Subsequent dilutions for cell-based assays should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for characterizing the biological effects of this compound.
Caption: A logical workflow for the in vitro evaluation of this compound.
Phase 1: Initial Screening Assays
The initial phase focuses on determining the fundamental antioxidant and cytotoxic properties of the compound.
Antioxidant Activity Assessment
These assays provide a rapid assessment of the compound's radical scavenging capabilities.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a series of dilutions of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant. The change in absorbance is measured to quantify the scavenging activity.[2]
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and a positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each compound dilution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
| Assay | Radical | Wavelength | Solvent Compatibility |
| DPPH | DPPH• | 517 nm | Organic solvents |
| ABTS | ABTS•+ | 734 nm | Aqueous and organic solvents |
Cytotoxicity Assessment: MTT and XTT Assays
These assays are crucial for determining the concentration range at which this compound exhibits biological activity without causing cell death.[3]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
Protocol:
-
Cell Culture:
-
Seed cells (e.g., HeLa, HepG2, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
Principle: Similar to the MTT assay, XTT is reduced to a water-soluble formazan product by viable cells. This assay does not require a solubilization step.[5]
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.
-
-
Data Analysis:
-
Calculate cell viability and IC₅₀ values as described for the MTT assay.
-
Caption: General workflow for MTT and XTT cytotoxicity assays.
Phase 2: Mechanistic Elucidation
Based on the initial screening results, this phase delves into the potential mechanisms of action of this compound.
Cyclooxygenase (COX) Inhibition Assay
This enzyme-based assay directly measures the inhibitory effect of the compound on COX-1 and COX-2.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[6][7]
Protocol:
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Assay Genie) containing purified ovine COX-1 and human recombinant COX-2.[8]
-
Prepare a range of concentrations of this compound. Use a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound or controls to the inhibitor wells.
-
Initiate the reaction by adding arachidonic acid.
-
-
Data Analysis:
-
Measure the absorbance at 590 nm in kinetic mode.
-
Calculate the percentage of COX inhibition for each concentration.
-
Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Cell-Based Anti-inflammatory Assay
This assay evaluates the ability of the compound to suppress the inflammatory response in a cellular context.
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 murine macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant are quantified by ELISA.[9][10]
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of TNF-α and IL-6 in the samples and express the results as a percentage of the LPS-only control.
-
Caption: Simplified signaling pathway of LPS-induced inflammation and the potential inhibitory point of this compound.
Genotoxicity Assessment: The Comet Assay
This assay is used to detect DNA strand breaks in individual cells, providing an indication of potential genotoxicity.[11][12]
Principle: The comet assay, or single-cell gel electrophoresis, is based on the principle that fragmented DNA will migrate out of the nucleus under an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[13]
Protocol:
-
Cell Treatment:
-
Treat a suitable cell line (e.g., human peripheral blood lymphocytes or TK6 cells) with a range of concentrations of this compound for a short duration (e.g., 2-4 hours). Include a vehicle control and a known genotoxic agent (e.g., hydrogen peroxide or methyl methanesulfonate) as a positive control.
-
-
Cell Embedding and Lysis:
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
Expose the slides to an alkaline buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions to allow the fragmented DNA to migrate.
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.
-
Conclusion
The systematic application of these in vitro assays will provide a comprehensive biological profile of this compound. The initial screening assays will establish its antioxidant potential and define a safe therapeutic window. The subsequent mechanistic assays will elucidate its anti-inflammatory properties through potential COX inhibition and its effects on inflammatory signaling pathways. Finally, the comet assay will address its potential for genotoxicity. The collective data from this workflow will be invaluable for guiding further preclinical development and understanding the therapeutic potential of this compound.
References
-
McGill Radiobiology. (2015). Comet Assay Protocol. Retrieved from [Link]
-
ResearchTweet. (n.d.). Comet Assay: Full Protocol to Assess DNA Damage in Cells. Retrieved from [Link]
-
Slyskova, J., et al. (n.d.). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Retrieved from [Link]
- Slyskova, J., et al. (2014). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Protocols Exchange.
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
-
ChemBK. (n.d.). Benzoic acid, 2-(aminosulfonyl)-5-(3-methylbutoxy)-, methyl ester. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
MDPI. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Retrieved from [Link]
-
ResearchGate. (n.d.). The production of TNF-α and IL-6. Raw 264.7 cells were stimulated with.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Methylbutoxy)-3-(3-methylbutyl)benzoic acid. Retrieved from [Link]
-
Spandidos Publications. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-hydroxy-, 3-methyl-2-buten-1-yl ester - Substance Details. Retrieved from [Link]
-
ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... Retrieved from [Link]
-
Cheméo. (n.d.). 2-((3-Methylbutan-2-yloxy)carbonyl)benzoic acid (CAS 198284-10-5). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, 2-methylbutyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. researchtweet.com [researchtweet.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Antimicrobial Activity Screening of 2-(isopentyloxy)benzoic Acid Derivatives
Introduction: The Rationale for Investigating 2-(isopentyloxy)benzoic Acid Derivatives
Benzoic acid and its derivatives have a long-standing history as effective antimicrobial agents, primarily utilized as preservatives in food and cosmetic industries.[1] Their mechanism of action is multifaceted, largely centered on the lipophilic nature of the undissociated acid, which allows it to penetrate microbial cell membranes.[2][3] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons that acidify the cell's interior.[2][3][4] This abrupt drop in intracellular pH disrupts essential metabolic processes and inhibits the activity of key respiratory enzymes, ultimately leading to microbial death or stasis.[2][3][4]
The therapeutic potential of benzoic acid derivatives is an active area of research, with studies demonstrating that modifications to the benzoic acid scaffold can significantly influence antimicrobial potency and spectrum.[5][6][7][8][9] The introduction of an isopentyloxy group at the ortho position of the benzoic acid ring, creating 2-(isopentyloxy)benzoic acid, is a strategic modification aimed at enhancing the lipophilicity of the parent molecule. This increased lipophilicity is hypothesized to improve the compound's ability to traverse the lipid-rich cell membranes of bacteria and fungi, potentially leading to greater intracellular accumulation and enhanced antimicrobial efficacy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically screen and characterize the antimicrobial properties of novel 2-(isopentyloxy)benzoic acid derivatives. The protocols outlined herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[10][11][12]
Anticipated Mechanism of Action
The primary antimicrobial mechanism of 2-(isopentyloxy)benzoic acid derivatives is expected to be analogous to that of other lipophilic benzoic acid derivatives. The proposed sequence of events is illustrated in the diagram below.
Caption: Workflow for determining MIC and MBC via broth microdilution.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Standardized microbial inoculum (as prepared for the diffusion assay, but further diluted)
-
Solutions of 2-(isopentyloxy)benzoic acid derivatives
-
Positive and negative controls
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Protocol:
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well (except the sterility control wells).
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
-
Incubation: Cover the plate and incubate under the same conditions as the agar well diffusion assay.
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the derivative that shows no visible turbidity. [13]This can be done visually or with a plate reader.
-
MBC Determination:
-
From the wells corresponding to the MIC and higher concentrations that showed no growth, take a 10 µL aliquot and plate it onto fresh MHA plates.
-
Incubate the MHA plates overnight.
-
The MBC is the lowest concentration that results in no colony formation or a ≥99.9% reduction in CFU compared to the initial inoculum count. [14] Data Presentation:
-
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative 1 | S. aureus | ||
| Derivative 1 | E. coli | ||
| Derivative 2 | S. aureus | ||
| Derivative 2 | E. coli | ||
| Ciprofloxacin | S. aureus | ||
| Ciprofloxacin | E. coli |
Interpretation and Further Steps
The results from these screening protocols will provide a foundational understanding of the antimicrobial potential of the 2-(isopentyloxy)benzoic acid derivatives.
-
Bacteriostatic vs. Bactericidal Activity: The relationship between the MIC and MBC values can indicate whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). Generally, if the MBC is no more than four times the MIC, the compound is considered bactericidal. [15]* Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, researchers can begin to establish SARs. For instance, the addition of other functional groups to the 2-(isopentyloxy)benzoic acid scaffold can be correlated with changes in antimicrobial potency.
-
Toxicity and Selectivity: Promising candidates should be further evaluated for their cytotoxicity against mammalian cell lines to determine their therapeutic index.
These application notes provide a robust framework for the initial antimicrobial evaluation of 2-(isopentyloxy)benzoic acid derivatives. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for the advancement of novel antimicrobial drug discovery programs.
References
- Jiyou Industries Co. Ltd. (n.d.). Mechanism of action of benzoic acid.
- Kumar, N., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. Drug Research (Stuttgart), 64(1), 17-22.
- Patsnap Synapse. (2024). What is Benzoic Acid used for?
- Microbe Online. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
- Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).
- CoLab. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- ResearchGate. (2025). Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16.
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- International Journal of Pharmaceutical Research and Applications. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing.
- Kumar, N., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart), 64(4), 208-13.
- Patsnap Synapse. (2024). What is the mechanism of Sodium Benzoate?
- MI - Microbiology. (n.d.). Broth Microdilution.
- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6.
- ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- ResearchGate. (2025). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine.
- University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
- Regulations.gov. (n.d.). M07-A8.
- Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3736.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 3. What is Benzoic Acid used for? [synapse.patsnap.com]
- 4. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity | CoLab [colab.ws]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
Application Note and Protocols for Evaluating the Anti-inflammatory Potential of 2-(3-Methylbutoxy)benzoic Acid in Cellular Models
For: Researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Abstract
This comprehensive guide details the scientific rationale and step-by-step protocols for assessing the anti-inflammatory properties of 2-(3-Methylbutoxy)benzoic acid. Recognizing the therapeutic potential of salicylic acid derivatives, this document provides a robust framework for characterizing the compound's efficacy and mechanism of action in validated in vitro models. The protocols herein are designed to ensure scientific rigor and reproducibility, covering essential assays from initial cytotoxicity evaluation to the elucidation of molecular signaling pathways.
Introduction: The Rationale for Investigating this compound
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant therapeutic goal. Salicylic acid and its derivatives have long been cornerstones of anti-inflammatory therapy. Recent research into novel salicylic acid derivatives, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promise in modulating key inflammatory pathways, suggesting that further exploration of this chemical class is warranted[1][2][3][4].
This compound, a novel derivative, is a compelling candidate for investigation due to its structural similarity to compounds with known anti-inflammatory effects. This guide provides the necessary protocols to systematically evaluate its potential to mitigate inflammatory responses in a cellular context, specifically using the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. Macrophages are pivotal players in the inflammatory cascade, and their activation by LPS, a component of Gram-negative bacteria, triggers the production of key inflammatory mediators.[5][6][7]
Scientific Foundation: Cellular Mechanisms of Inflammation
A thorough understanding of the inflammatory signaling cascade is crucial for interpreting experimental outcomes. In macrophages, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a downstream signaling cascade that culminates in the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][8]
-
NF-κB Pathway: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8][9] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[8][9] This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9][10]
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, is another critical signaling axis activated by inflammatory stimuli.[8][11] Phosphorylation of these kinases leads to the activation of other transcription factors, such as AP-1, which also contributes to the expression of inflammatory mediators.
The production of nitric oxide (NO) by iNOS and prostaglandins (like PGE2) by COX-2 are downstream effects of these signaling pathways and are key markers of the inflammatory response.[5][7][12]
Diagram of the Inflammatory Signaling Pathway
Caption: General inflammatory signaling pathway in macrophages.
Experimental Workflow: A Step-by-Step Approach
A logical and sequential experimental workflow is essential for the comprehensive evaluation of this compound.
Diagram of the Experimental Workflow
Caption: Experimental workflow for assessing anti-inflammatory potential.
Detailed Protocols
Cell Culture and Maintenance
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Rationale: It is imperative to first determine the concentration range of this compound that is non-toxic to the cells. This ensures that any observed anti-inflammatory effects are not due to cell death.[6][13]
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
DMSO
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[15]
-
Replace the medium with the prepared dilutions of the test compound and incubate for 24 hours. Include a vehicle control (medium with DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: To assess the inhibitory effect of the compound on LPS-induced NO production, a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO oxidation.[13][16][17][18]
Materials:
-
RAW 264.7 cells
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)[16][19]
-
Sodium nitrite standard
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[15]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[15] Include negative control (cells only), positive control (cells + LPS), and vehicle control (cells + DMSO + LPS).
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.[12]
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) and PGE2 (ELISA)
Rationale: To quantify the compound's effect on the production of key pro-inflammatory cytokines and prostaglandins. ELISA (Enzyme-Linked Immunosorbent Assay) provides a highly specific and sensitive method for this quantification.[20][21][22]
Materials:
-
Supernatants from the NO production assay (or a parallel experiment)
-
Commercially available ELISA kits for TNF-α, IL-6, and PGE2.
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.[15]
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine or PGE2.[20]
-
After incubation and washing, a detection antibody is added, followed by an enzyme-linked secondary antibody.[20]
-
A substrate is added, and the resulting color change is measured spectrophotometrically.[20][21]
-
The concentration of the cytokine or PGE2 in the samples is determined by comparison to a standard curve.[23]
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Rationale: To investigate the molecular mechanism by which this compound exerts its anti-inflammatory effects by examining its impact on key signaling proteins.[8][13]
Materials:
-
RAW 264.7 cells
-
6-well plates
-
This compound
-
LPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS for a shorter duration (e.g., 15-30 minutes) to capture the phosphorylation events.[12]
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.[11][24]
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.2 ± 5.1 |
| 25 | 95.5 ± 4.9 |
| 50 | 92.1 ± 6.3 |
| 100 | 65.4 ± 7.8* |
*Hypothetical data indicating toxicity at higher concentrations.
Table 2: Inhibition of LPS-Induced NO and Cytokine Production
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 2.1 ± 0.3 | 50.2 ± 8.1 | 35.7 ± 6.2 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 1250.6 ± 110.3 | 980.4 ± 95.1 |
| LPS + Cmpd (10 µM) | 30.2 ± 3.5* | 850.1 ± 92.4* | 650.9 ± 78.3* |
| LPS + Cmpd (25 µM) | 15.7 ± 2.8* | 450.7 ± 55.6* | 320.1 ± 45.8* |
| LPS + Cmpd (50 µM) | 8.9 ± 1.9* | 210.3 ± 30.1* | 150.6 ± 22.7* |
*Hypothetical data showing a dose-dependent inhibitory effect.
Hypothesized Mechanism of Action
Based on the expected outcomes, this compound likely inhibits the inflammatory response by targeting the NF-κB and/or MAPK signaling pathways, leading to a downstream reduction in the production of NO, TNF-α, and IL-6.
Diagram of the Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the in vitro evaluation of this compound as a potential anti-inflammatory agent. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's cytotoxicity, its efficacy in suppressing key inflammatory mediators, and its underlying molecular mechanism of action. These studies will be critical in determining the therapeutic potential of this novel compound and guiding future drug development efforts.
References
-
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC - PubMed Central, 2020. [Link]
-
Protocol Griess Test. dx.doi.org, 2019. [Link]
-
Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate, 2022. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI, 2003. [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 2020. [Link]
-
Western blot of key signaling molecules in MAPK and NFkB pathways in... ResearchGate. [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC, 2013. [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. koreascience.or.kr, 2021. [Link]
-
Standard Curve for TNF-α and IL-6 ELISA assay. (A) A representative... ResearchGate. [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH, 2023. [Link]
-
Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI, 2018. [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI, 2022. [Link]
-
2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed, 2024. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH, 2023. [Link]
-
What will be the best way to test NFkb activation via western blot? ResearchGate, 2024. [Link]
-
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH, 2020. [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository, 2021. [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed, 2021. [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model | Request PDF. ResearchGate, 2021. [Link]
-
Western blot analysis of NF-kB and pNF-kB. Protein expression of NF-kB... ResearchGate. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. MDPI, 2021. [Link]
Sources
- 1. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 7. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol Griess Test [protocols.io]
- 18. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Isopentyloxy)benzoic Acid in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(isopentyloxy)benzoic acid in medicinal chemistry. This document provides insights into its synthesis, potential biological activities based on structure-activity relationships of analogous compounds, and detailed protocols for its evaluation.
Introduction: The Potential of the 2-Alkoxybenzoic Acid Scaffold
Benzoic acid derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents.[1] Their structural simplicity and amenability to chemical modification allow for the fine-tuning of physicochemical and pharmacological properties. The introduction of an alkoxy group at the 2-position, as seen in 2-(isopentyloxy)benzoic acid, can significantly influence the molecule's lipophilicity, membrane permeability, and interaction with biological targets. While specific research on 2-(isopentyloxy)benzoic acid is not extensively documented in peer-reviewed literature, its structural motifs suggest potential applications as an anti-inflammatory, antimicrobial, and enzyme-inhibiting agent. These notes will, therefore, extrapolate from the known activities of structurally related 2-alkoxybenzoic acids and other benzoic acid derivatives to provide a framework for its investigation.
Synthesis of 2-(Isopentyloxy)benzoic Acid
The synthesis of 2-(isopentyloxy)benzoic acid can be readily achieved through a Williamson ether synthesis, a robust and well-established method. This involves the reaction of a salicylate with an isoamyl halide.
Protocol 1: Synthesis via Williamson Ether Synthesis
Objective: To synthesize 2-(isopentyloxy)benzoic acid from salicylic acid and isoamyl bromide.
Materials:
-
Salicylic acid
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Deprotonation of Salicylic Acid: In a round-bottom flask, dissolve salicylic acid in a suitable solvent like DMF or acetone. Add a base such as sodium hydroxide or potassium carbonate to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Nucleophilic Attack: To the solution from step 1, add isoamyl bromide. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the isoamyl bromide and displacing the bromide ion.
-
Reaction Monitoring: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Acidify the filtrate with dilute hydrochloric acid to protonate the carboxylic acid, causing the product to precipitate if it is insoluble in the aqueous mixture.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-(isopentyloxy)benzoic acid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Caption: Workflow for the synthesis of 2-(isopentyloxy)benzoic acid.
Potential Medicinal Chemistry Applications and Evaluation Protocols
Based on the known biological activities of structurally similar compounds, 2-(isopentyloxy)benzoic acid is a promising candidate for investigation in several therapeutic areas.
Anti-Inflammatory Activity
Many salicylic acid and benzoic acid derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[2][3]
Hypothesized Mechanism: 2-(isopentyloxy)benzoic acid may act as a competitive inhibitor of COX-1 and/or COX-2, preventing the binding of arachidonic acid to the active site of the enzyme.
Caption: Inhibition of the COX pathway by 2-(isopentyloxy)benzoic acid.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(isopentyloxy)benzoic acid against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (2-(isopentyloxy)benzoic acid)
-
Known COX inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2) as a positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Tris-HCl buffer (pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection
-
96-well microplates
-
Incubator and microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and positive controls in DMSO. Prepare serial dilutions to achieve a range of final assay concentrations.
-
Enzyme Inhibition: In a 96-well plate, add the reaction buffer, followed by the test compound dilutions or positive control. Add the COX-1 or COX-2 enzyme solution to the wells. Pre-incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding arachidonic acid to all wells. Incubate at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a commercial EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(isopentyloxy)benzoic acid | Experimental | Experimental | Calculated |
| Indomethacin (Control) | ~0.1 | ~1.5 | ~0.07 |
| Celecoxib (Control) | ~15 | ~0.04 | ~375 |
*Values are for illustrative purposes and need to be determined experimentally.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[4] The lipophilic nature of the isopentyloxy group in 2-(isopentyloxy)benzoic acid may enhance its ability to penetrate microbial cell membranes.
Hypothesized Mechanism: The compound may disrupt the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
Protocol 3: In Vitro Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the MIC of 2-(isopentyloxy)benzoic acid against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (2-(isopentyloxy)benzoic acid)
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls
-
96-well microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.
-
Compound Dilution: Prepare serial dilutions of the test compound and positive controls in the appropriate growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Microorganism | MIC of 2-(isopentyloxy)benzoic acid (µg/mL) | MIC of Control Drug (µg/mL) |
| S. aureus | Experimental | e.g., Ciprofloxacin |
| E. coli | Experimental | e.g., Ciprofloxacin |
| C. albicans | Experimental | e.g., Fluconazole |
| A. niger | Experimental | e.g., Fluconazole |
*Values to be determined experimentally.
Enzyme Inhibition (e.g., Xanthine Oxidase)
A recent study highlighted that derivatives of 4-(isopentyloxy)-3-nitrobenzamide are potent inhibitors of xanthine oxidase, an enzyme involved in gout.[5] This suggests that the isopentyloxy benzoic acid scaffold could be explored for the inhibition of various enzymes.
Protocol 4: In Vitro Xanthine Oxidase Inhibition Assay
Objective: To evaluate the inhibitory activity of 2-(isopentyloxy)benzoic acid against xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
Phosphate buffer (pH 7.5)
-
Test compound (2-(isopentyloxy)benzoic acid)
-
UV-Vis spectrophotometer
Procedure:
-
Assay Preparation: Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction: In a cuvette, mix the phosphate buffer, xanthine solution, and the test compound at various concentrations.
-
Initiation and Measurement: Initiate the reaction by adding the xanthine oxidase solution. Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for a set period.
-
Data Analysis: Calculate the rate of uric acid formation for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.
Conclusion
2-(isopentyloxy)benzoic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the established biological activities of its structural analogs, it warrants investigation as a potential anti-inflammatory, antimicrobial, and enzyme-inhibiting agent. The protocols detailed in these application notes provide a comprehensive framework for the synthesis and biological evaluation of this compound, paving the way for its potential development into a novel therapeutic agent.
References
-
Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. (2018). Food Chemistry, 269, 447-454. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). Molecules, 29(3), 723. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2014). Drug Research, 64(4), 208-213. [Link]
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). ChemMedChem, 10(12), 2015-2022. [Link]
-
Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. (2020). Drug Development Research, 81(8), 1011-1020. [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. (2008). Bioorganic & Medicinal Chemistry Letters, 18(16), 4597-4601. [Link]
-
Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration. (2024). Bioorganic & Medicinal Chemistry, 108, 117855. [Link]
-
Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1658. [Link]
-
Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). European Journal of Medicinal Chemistry, 181, 111564. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 69, 128795. [Link]
-
2-(Pentyloxy)benzoic acid. PubChem. [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
Sources
- 1. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methylbutoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(3-Methylbutoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The primary synthetic route is the Williamson ether synthesis, a robust and versatile method that is nonetheless sensitive to reaction conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a diagnostic approach and corrective actions.
Question 1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?
A low or zero yield is a common but solvable issue. The problem can usually be traced back to one of three areas: reagent quality, reaction conditions, or the reaction mechanism itself.
-
Reagent Integrity:
-
Moisture: The Williamson ether synthesis is highly sensitive to water. The alkoxide intermediate is a strong base and will preferentially react with water instead of the alkyl halide. Ensure all glassware is oven-dried and solvents are anhydrous.[1]
-
Base Deactivation: If using a solid base like sodium hydride (NaH), ensure it has not been deactivated by improper storage. A gray appearance can indicate deactivation.[1]
-
Starting Material Purity: Verify the purity of your salicylic acid (or its ester derivative) and 3-methyl-1-bromobutane (isoamyl bromide).
-
-
Reaction Conditions:
-
Incomplete Deprotonation: The phenolic proton of salicylic acid must be fully deprotonated to form the reactive phenoxide. If the base is not strong enough or used in insufficient stoichiometric amounts, the reaction will not proceed efficiently.[2] For a phenol, a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is required.[3]
-
Temperature: While heating accelerates the reaction, excessive temperatures (typically >100 °C) can promote side reactions, particularly the E2 elimination of the alkyl halide.[1][4] A temperature range of 50-100 °C is generally recommended.[1][5] It is often best to start at a lower temperature and monitor the reaction's progress via Thin-Layer Chromatography (TLC).[1]
-
Reaction Time: This reaction is not instantaneous and may require several hours to reach completion. Typical reaction times range from 1 to 8 hours.[1][5][6] Monitor the disappearance of the starting material by TLC to determine the optimal reaction time.
-
-
Troubleshooting Workflow: Use the following workflow to diagnose the source of low yield.
Caption: A logical workflow for troubleshooting low yields.
Question 2: I'm seeing significant amounts of unreacted salicylic acid. How do I drive the reaction to completion?
This indicates an incomplete reaction. Consider the following:
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base to deprotonate the phenol. It is common to use a slight excess of the alkyl halide (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable phenoxide.
-
Mixing: In a heterogeneous reaction (e.g., with solid K₂CO₃), vigorous stirring is crucial to ensure proper mixing and facilitate the reaction at the phase interface.
-
Reaction Time: As mentioned, the reaction may simply need more time. Continue to monitor by TLC until the salicylic acid spot is no longer visible.[1][5][6]
Question 3: My final product is impure. What are the likely side products and how can I avoid them?
The Williamson ether synthesis is prone to two main side reactions, especially when using phenoxides.
-
E2 Elimination: The alkoxide/phenoxide is a strong base and can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene (in this case, 3-methyl-1-butene).[2][4]
-
Cause: This is favored by high temperatures and sterically hindered alkyl halides.[4]
-
Solution: Fortunately, 3-methyl-1-bromobutane is a primary alkyl halide, which is much more susceptible to the desired Sₙ2 attack and less prone to elimination.[2][7] Keeping the reaction temperature controlled (e.g., below 100 °C) will further minimize this side reaction.[1]
-
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions.[3][4][8]
-
Cause: The choice of solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less nucleophilic and promoting reaction at the ring.[4]
-
Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][4][5] These solvents solvate the cation (e.g., K⁺ or Na⁺), leaving a more "naked" and highly reactive phenoxide oxygen, which strongly favors O-alkylation.[1][2]
-
| Side Reaction | Primary Cause | Recommended Solution |
| E2 Elimination | High reaction temperature | Maintain temperature between 50-100 °C. Use a primary alkyl halide (as is the case here).[1][2][4] |
| C-Alkylation | Use of protic solvents (e.g., ethanol) | Employ polar aprotic solvents like DMF, DMSO, or acetonitrile.[4][5] |
Frequently Asked Questions (FAQs)
Question 4: What is the reaction mechanism for this synthesis?
This synthesis proceeds via the Sₙ2 (Bimolecular Nucleophilic Substitution) mechanism.[4][6] It involves two key steps:
-
Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group of salicylic acid to form a sodium or potassium salicylate (a phenoxide).
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of 3-methyl-1-bromobutane. This occurs in a single, concerted step where the carbon-oxygen bond is formed as the carbon-bromine bond is broken.[6]
Caption: The two-step mechanism of the Williamson ether synthesis.
Question 5: How do I choose the optimal base and solvent?
The choice of base and solvent is critical for maximizing yield and minimizing side reactions.
-
Base: The base must be strong enough to deprotonate the phenol (pKa ≈ 10 for p-cresol, similar for salicylic acid's phenol group) but should not introduce competing nucleophiles or promote side reactions.[9][10]
-
Potassium Carbonate (K₂CO₃): A good, cost-effective choice for phenols. It is strong enough for deprotonation and is easily removed during workup.[3]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation, often leading to high yields.[3][7] It must be handled with care under anhydrous conditions.
-
Sodium Hydroxide (NaOH): Can be used, but often requires phase-transfer catalysis to be effective in an organic solvent system.[5]
-
-
Solvent: As discussed in Question 3, polar aprotic solvents are strongly preferred.
| Parameter | Recommended Choice | Rationale |
| Base | K₂CO₃ or NaH | Sufficiently basic for deprotonation without introducing competing nucleophiles.[3] |
| Solvent | DMF or Acetonitrile | Polar aprotic; accelerates Sₙ2 and disfavors C-alkylation.[4][5] |
| Alkyl Halide | Isoamyl Bromide (or Iodide) | Primary halide strongly favors Sₙ2 over E2 elimination.[4][7][11] |
Question 6: What is a reliable experimental protocol for this synthesis?
The following protocol is a robust starting point. Always perform a risk assessment before beginning any chemical synthesis.
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylic acid (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (approx. 5 mL per gram of salicylic acid) to the flask. While stirring, add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add 3-methyl-1-bromobutane (isoamyl bromide, 1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up (Quenching): Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of DMF).
-
Acidification: While stirring vigorously, slowly add 6M HCl to the aqueous mixture. The product, this compound, is insoluble in acidic water and will precipitate out as a solid. Continue adding acid until the pH is approximately 2 (test with pH paper).
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[12] Wash the solid with cold water to remove inorganic salts.
-
Purification (Recrystallization): The crude product can be purified by recrystallization.[13][14] A common method is to dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture and allow it to cool slowly to form pure crystals.
-
Drying & Characterization: Dry the purified crystals under vacuum. Determine the yield and confirm the product's identity and purity via melting point, ¹H NMR, and IR spectroscopy.
Question 7: How do I properly purify the final product?
Purification is essential to remove unreacted starting materials, inorganic salts, and any side products.
-
Acid-Base Extraction: Before recrystallization, an acid-base extraction can be highly effective. After the initial quench, extract the mixture with an organic solvent like diethyl ether. Wash the organic layer with water, then extract the desired carboxylic acid product into an aqueous basic solution (e.g., 5% sodium bicarbonate). The basic aqueous layer can then be separated, re-acidified with HCl to precipitate the pure product, and filtered.[9]
-
Recrystallization: This is the most common method for purifying the solid product.[13][14] The key is to choose a solvent system in which the product is highly soluble when hot but poorly soluble when cold.[14] Water, or a mixture of ethanol and water, is often a good choice for benzoic acid derivatives.[12]
References
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- BenchChem. (n.d.). This compound | High-Purity Research Chemical.
- BenchChem. (n.d.). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
- Transtutors. (2023, May 16). Williamson Ether Synthesis One of the side reactions in this...
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- University of Massachusetts. (n.d.). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?
- Wikipedia. (n.d.). Williamson ether synthesis.
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis.
- ChemicalBook. (n.d.). 2-METHOXY-3-METHYLBENZOIC ACID synthesis.
- Chegg. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis.
- PubChem. (n.d.). 2-(3-Methylbutoxy)-3-(3-methylbutyl)benzoic acid.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Quick Company. (n.d.). Process For The Purification Of Substituted Benzoic Acids.
- Google Patents. (n.d.). Method of benzoic acid purification - SU1766250A3.
- Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.
- Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
- Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid.
- MeitY OLabs. (2015, February 2). Purification of Benzoic Acid by Crystallization.
- European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. reddit.com [reddit.com]
- 11. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 12. chemrj.org [chemrj.org]
- 13. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 14. m.youtube.com [m.youtube.com]
optimizing reaction conditions for 2-(isopentyloxy)benzoic acid preparation
Technical Support Center: Synthesis of 2-(Isopentyloxy)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(isopentyloxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot and enhance your synthetic outcomes.
Overview of the Synthesis: The Williamson Ether Synthesis Route
The preparation of 2-(isopentyloxy)benzoic acid is most commonly achieved via the Williamson ether synthesis. This method involves the O-alkylation of a salicylate, typically sodium salicylate, with an isoamyl halide (e.g., 1-bromo-3-methylbutane). The reaction proceeds through an SN2 mechanism where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
While the reaction appears straightforward, its success is highly dependent on a careful balance of several factors, including the choice of base, solvent, temperature, and the purity of the starting materials. Failure to control these variables can lead to low yields, incomplete reactions, and challenging purification processes.
Reaction Scheme:
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 2-(isopentyloxy)benzoic acid.
Q1: Why is my reaction yield consistently low?
Low yields can stem from several factors. Let's break down the most common culprits:
-
Incomplete Deprotonation of Salicylic Acid: The first step is the formation of the sodium salicylate. If the deprotonation is incomplete, the unreacted salicylic acid will not participate in the O-alkylation, thus reducing the yield.
-
Solution: Ensure you are using at least one full equivalent of a suitable base like sodium hydroxide or sodium carbonate. The reaction is often monitored by pH to ensure a basic environment.
-
-
Side Reactions: The primary competing reaction is the elimination (E2) of the isoamyl halide, which is promoted by strong, sterically hindered bases and high temperatures. This produces 3-methyl-1-butene, a volatile byproduct.
-
Solution: Use a weaker base like sodium carbonate or potassium carbonate instead of stronger bases like sodium hydroxide if elimination is a significant issue. Also, maintain a moderate reaction temperature (typically 60-80 °C).
-
-
Hydrolysis of the Alkyl Halide: In the presence of water and base, isoamyl bromide can be hydrolyzed to isoamyl alcohol.
-
Solution: While some water is often necessary to dissolve the salicylate salt, using an excessive amount or a highly aqueous environment can promote hydrolysis. A mixed solvent system, such as ethanol/water, can balance solubility and minimize this side reaction.
-
Q2: The reaction seems to stall and won't go to completion. What should I do?
An incomplete reaction is often a kinetic issue or a problem with reagent stoichiometry.
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis can be slow, especially with less reactive alkyl halides.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature by 10-20 °C or extending the reaction time. Be cautious with temperature increases to avoid promoting side reactions.
-
-
Poor Solubility: If the sodium salicylate is not sufficiently soluble in the chosen solvent, the reaction will be a heterogeneous mixture, and the reaction rate will be slow.
-
Solution: Ensure vigorous stirring. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective in facilitating the reaction between the aqueous/solid phase of the salicylate and the organic phase of the alkyl halide.
-
Q3: I'm having difficulty purifying the final product. What are the common impurities?
Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities.
-
Common Impurities:
-
Unreacted Salicylic Acid: Being a phenolic acid, it can be tricky to separate from the product.
-
Unreacted Isoamyl Bromide: A non-polar impurity.
-
Isoamyl Alcohol: A byproduct of hydrolysis.
-
Dialkylated Products (minor): In some cases, the carboxylic acid can be esterified.
-
-
Purification Strategy:
-
Work-up: After the reaction is complete, the mixture is typically cooled, and the product is precipitated by acidifying with an acid like HCl. This protonates the carboxylate group, making the product insoluble in water.
-
Extraction: The crude product can be dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with water to remove inorganic salts. A wash with a dilute sodium bicarbonate solution can remove unreacted salicylic acid, but be aware that your product is also an acid and may be partially extracted.
-
Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system might be an ethanol/water or hexane/ethyl acetate mixture.
-
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of 2-(isopentyloxy)benzoic acid.
Materials and Reagents:
-
Salicylic Acid
-
Sodium Hydroxide
-
1-Bromo-3-methylbutane (Isoamyl Bromide)
-
Ethanol
-
Hydrochloric Acid (1M)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Step-by-Step Procedure:
-
Formation of Sodium Salicylate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylic acid (1.0 eq) in ethanol. Slowly add a solution of sodium hydroxide (1.0 eq) in water while stirring.
-
Alkylation: To the resulting solution of sodium salicylate, add isoamyl bromide (1.1 eq).
-
Reaction: Heat the mixture to reflux (around 70-80 °C) and maintain it for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by the disappearance of salicylic acid on the TLC), cool the mixture to room temperature.
-
Slowly add 1M HCl until the pH is ~2. A white precipitate of the crude product should form.
-
Filter the precipitate and wash it with cold water.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(isopentyloxy)benzoic acid.
-
Dry the purified product under a vacuum.
-
Characterization:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (1H and 13C): Confirm the structure by identifying the characteristic peaks for the isopentyloxy group and the aromatic protons.
-
IR Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid and the C-O stretch of the ether.
Visualization of the Synthetic Workflow
The following diagram illustrates the key decision points and workflow for the synthesis and purification of 2-(isopentyloxy)benzoic acid.
Caption: Workflow for the synthesis and purification of 2-(isopentyloxy)benzoic acid.
Data Summary: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Rationale & Expected Outcome |
| Base | Sodium Hydroxide | Potassium Carbonate | NaOH is stronger and ensures complete deprotonation but may increase elimination byproducts. K2CO3 is milder, reducing side reactions but may require longer reaction times. |
| Solvent | Ethanol/Water | DMF | Ethanol/water is a green and effective solvent system. DMF can improve the solubility of the salicylate salt and may lead to faster reaction rates, but it is more difficult to remove. |
| Temperature | 80 °C | 60 °C | Higher temperatures increase the reaction rate but also favor the elimination side reaction. A lower temperature can improve selectivity. |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | A phase-transfer catalyst like TBAB can significantly accelerate the reaction, especially if the salicylate salt has poor solubility in the solvent. |
References
purification challenges of 2-alkoxybenzoic acids from reaction mixtures
Technical Support Center: Purification of 2-Alkoxybenzoic Acids
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the purification of 2-alkoxybenzoic acids. As crucial intermediates in pharmaceutical synthesis and materials science, the purity of these compounds is paramount. However, their unique structural features, particularly the ortho-alkoxy group, introduce specific challenges during work-up and purification. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, blending fundamental chemical principles with field-proven protocols.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of 2-alkoxybenzoic acids. Each question is followed by an in-depth explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Q1: My primary challenge is removing unreacted starting materials, specifically the parent phenol or salicylic acid. How can I achieve a clean separation?
Expert Analysis: This is a classic purification problem best solved by leveraging the significant difference in acidity (pKa) between your 2-alkoxybenzoic acid product and the phenolic starting material. Carboxylic acids are substantially more acidic than phenols. This allows for a selective extraction using a weak base, such as sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, but it is generally not strong enough to deprotonate the less acidic phenol.[1][2] This differential reactivity is the key to a clean separation.
Workflow: Selective Acid-Base Extraction
The following diagram illustrates the workflow for separating a 2-alkoxybenzoic acid from a less acidic impurity like a phenol.
Caption: Workflow for selective acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
First Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.[3] Stopper the funnel and shake vigorously, remembering to vent frequently to release the CO₂ gas produced.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains your product as its sodium salt, into a clean Erlenmeyer flask.[4]
-
Back-Wash (Optional but Recommended): To remove any residual organic impurities, wash the collected aqueous layer with a small portion of fresh diethyl ether. Discard the ether wash.
-
Precipitation: Cool the aqueous flask in an ice bath.[5] Slowly add 2 M to 6 M HCl dropwise while stirring until the solution is strongly acidic (test with pH paper).[1] Your purified 2-alkoxybenzoic acid will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water to remove inorganic salts, and dry thoroughly.[6]
Q2: My product is pure from starting materials, but it's contaminated with a neutral byproduct (e.g., an ester from Williamson ether synthesis). Recrystallization isn't working well. What should I do?
Expert Analysis: When recrystallization fails to remove a persistent impurity, it's often because the impurity has very similar solubility properties to the desired product. In this case, column chromatography is the more powerful purification technique.[7][8] For acidic compounds like 2-alkoxybenzoic acids, standard silica gel chromatography can sometimes be challenging due to strong adsorption, leading to peak tailing. This can be mitigated by modifying the mobile phase.
Workflow: Column Chromatography Purification
Caption: General workflow for column chromatography.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether). The ideal system should give your desired product an Rf value of approximately 0.2-0.4.[8]
-
Column Packing: Prepare a silica gel column using the "wet method" by making a slurry of the silica gel in the initial, non-polar eluent and pouring it carefully into the column to avoid air bubbles.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica.
-
Elution: Begin eluting with the determined solvent system. You can run the column isocratically (constant solvent ratio) or with a gradient (gradually increasing the polarity).
-
Troubleshooting Tailing: If you observe significant streaking or tailing of your product spot on TLC, it indicates strong interaction with the acidic silica. To counter this, add a small amount (0.5-1%) of acetic acid to your mobile phase. This keeps the carboxylic acid protonated and reduces its binding to the stationary phase, resulting in sharper peaks.
-
Fraction Collection & Analysis: Collect the eluent in a series of fractions and analyze them by TLC to identify which ones contain the pure product.[7]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield your purified 2-alkoxybenzoic acid.
Q3: My final product has a persistent yellow or brown color. How can I obtain a pure white solid?
Expert Analysis: Colored impurities are common in organic synthesis and often arise from minor, highly conjugated side products or degradation. A standard and effective method for their removal is treatment with activated carbon.[9] However, this must be done judiciously, as activated carbon can also adsorb your desired product, leading to a significant loss of yield if not performed correctly.[9]
Step-by-Step Protocol: Activated Carbon Treatment
-
Dissolve the Product: Choose a suitable recrystallization solvent in which your product is highly soluble when hot and poorly soluble when cold.[10] Dissolve the impure 2-alkoxybenzoic acid in the minimum amount of the hot solvent.
-
Add Activated Carbon: Add a very small amount of activated carbon to the hot solution (typically 1-2% of the product's weight). A common mistake is adding too much.
-
Brief Heating: Keep the solution at or near boiling for a few minutes while swirling. Prolonged heating can lead to product adsorption.
-
Hot Filtration: This is the critical step. You must filter the solution while it is still hot to remove the carbon. If the solution cools, your product will crystallize prematurely along with the carbon. Use a pre-heated funnel (gravity filtration with fluted filter paper is best) to filter the hot solution into a pre-warmed flask.[11]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the now decolorized product.[12]
-
Isolation: Collect the pure white crystals by vacuum filtration.
Frequently Asked Questions (FAQs)
Q: What is the "ortho effect" and how does it impact the purification of 2-alkoxybenzoic acids? A: The "ortho effect" refers to the phenomenon where a substituent at the ortho-position of a benzoic acid causes anomalous behavior compared to its meta and para isomers. In the case of 2-alkoxybenzoic acids, the bulky ortho-alkoxy group forces the carboxylic acid group to twist out of the plane of the benzene ring.[13] This steric hindrance disrupts the resonance between the carboxyl group and the aromatic ring, which surprisingly increases the acidity of the compound relative to its meta and para counterparts and even benzoic acid itself.[13][14] This enhanced acidity is beneficial for acid-base extractions, making the deprotonation step with a weak base like sodium bicarbonate even more favorable.
Q: Which analytical techniques are best for assessing the purity of my final product? A: The choice of analytical method depends on the required level of accuracy and the available instrumentation. A combination of methods often provides the most complete picture.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Melting Point Analysis |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Signal intensity is directly proportional to the number of nuclei, allowing quantification against a certified internal standard.[15] | A pure substance has a sharp, defined melting point that is depressed and broadened by impurities.[15] |
| Quantification | Yes | Yes (Highly Accurate) | No (Semi-quantitative at best) |
| Impurity Detection | Detects process-related impurities, isomers, and degradation products.[15] | Detects any proton-containing impurity. | Detects any soluble impurity.[15] |
| Best For | Routine quality control, detecting trace impurities, and method validation. | Determining absolute purity without a specific reference standard for the analyte; considered a primary method. | A rapid, qualitative check of purity. A narrow melting range close to the literature value suggests high purity.[15] |
Q: What are the most common sources of impurities in 2-alkoxybenzoic acid synthesis? A: Impurities can be introduced from starting materials or generated through side reactions. Common sources include:
-
Unreacted Starting Materials: Such as the corresponding phenol, salicylic acid, or alkyl halide.[16]
-
Side Products: In Williamson ether synthesis, potential side products include over-alkylation on the carboxylate (forming an ester) or elimination products from the alkyl halide.
-
Solvent-Related Impurities: Residual solvents from the reaction or purification steps can be present.[17][18]
-
Degradation Products: The product might decompose under harsh reaction conditions (e.g., high heat).
References
- Exp 6 - Extraction. (n.d.).
- Column chromatography. (n.d.).
- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
- Column chromatography. (n.d.). In Wikipedia.
- Recrystallization 2. (n.d.).
- Acid-Base Extraction.1. (n.d.).
- Separation of Benzoic acid, 2-phenoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Overcoming challenges in the purification of 4-Amino-5-iodo-2-methoxybenzoic acid. (2025). BenchChem.
- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Recrystallization of Benzoic Acid. (n.d.).
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI.
- Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
- A Researcher's Guide to Assessing the Purity of Commercial 2,6-Dihydroxybenzoic Acid. (2025). BenchChem.
- Recrystallization and Crystallization. (n.d.).
- Lab Report #1 Two Base Extraction. (n.d.). Google Docs.
- SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).
- Synthesis method of 2-ethoxybenzoic acid compound. (n.d.). Google Patents.
- Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. (n.d.). PubMed Central.
- Lab Report Recrystallization. (2016). FAMU.
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (n.d.). Google Patents.
-
Acid-Base Extraction of Benzil and Benzoic Acid. (2020, May 18). YouTube. Retrieved from
- Avoiding contamination in the synthesis of benzoic acid deriv
- The Extraction of Benzoic Acid from a Mixture. (n.d.).
- Colorimetric analysis of 2-hydroxybenzoic acid. (n.d.).
- Two Methods for Direct ortho-Arylation of Benzoic Acids. (n.d.). ACS Publications.
- Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. (2025).
- Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. (n.d.). Alfa Chemistry.
- New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. (n.d.). Three-Mode Company.
- Purification of benzoic acid. (n.d.). Google Patents.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017). Quora. Retrieved from
- Ortho effect. (n.d.). In Wikipedia.
- Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (n.d.).
- Separation, Purification and Identification of the Components of a Mixture. (n.d.).
- Investigation into the Formation of Impurities during the Optimization of Brig
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.).
- ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency (EMA).
- Pharmaceutical Impurities: An Overview. (n.d.).
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Lab Report #1 Two Base Extraction - Google ドキュメント [docs.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. famu.edu [famu.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Ortho effect - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
identifying byproducts in the synthesis of 2-(3-Methylbutoxy)benzoic acid
Welcome to the technical support center for the synthesis of 2-(3-Methylbutoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. The information provided herein is based on established principles of organic chemistry, focusing on the widely used Williamson ether synthesis methodology.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the O-alkylation of salicylic acid (2-hydroxybenzoic acid) with a suitable 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane). The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of salicylic acid, generated by a base, acts as a nucleophile to displace the halide.[1][2]
While straightforward in principle, the reaction is often accompanied by side reactions that can complicate purification and reduce the yield of the desired product. This guide provides a structured approach to identifying and mitigating these common issues.
Troubleshooting Guide: Identifying Byproducts
This section addresses specific experimental issues and provides a logical framework for identifying the root cause, with a focus on byproduct analysis.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a common issue stemming from several factors, primarily incomplete reaction or competing side reactions.
Possible Causes & Identification:
-
Incomplete Deprotonation: Salicylic acid must be fully deprotonated to form the reactive phenoxide. Insufficient base will leave unreacted salicylic acid.
-
Identification: Unreacted salicylic acid can be detected by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It will also be evident in the ¹H NMR spectrum of the crude product.
-
-
E2 Elimination: The alkoxide base can promote an E2 elimination reaction with the 3-methylbutyl halide, especially at elevated temperatures, yielding an alkene.[3][4]
-
Identification: The primary elimination byproduct would be 3-methyl-1-butene . Being a volatile alkene, it may be lost during workup but can sometimes be detected by GC-MS analysis of the reaction headspace or the organic solvent post-reaction.
-
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as the desired oxygen (O-alkylation).[1][3] This leads to the formation of isomeric alkylsalicylic acids.
-
Identification: C-alkylated byproducts will have the same mass as the desired product, making them challenging to distinguish by MS alone. However, their different substitution pattern on the aromatic ring can be identified using ¹H and ¹³C NMR spectroscopy.
-
The following diagram illustrates the main reaction and the key competing pathways.
Caption: Main and side reaction pathways in the synthesis.
Question 2: I see an unexpected spot on my TLC plate and extra peaks in my NMR spectrum. How do I identify the byproduct?
A systematic approach using common analytical techniques is crucial for byproduct identification.
Step-by-Step Identification Protocol:
-
Obtain a High-Resolution Mass Spectrum (HRMS): Determine the exact mass of the impurity. This will help distinguish between byproducts with different molecular formulas (e.g., unreacted starting material vs. C-alkylated product).
-
Acquire ¹H and ¹³C NMR Spectra:
-
Unreacted Salicylic Acid: Look for the characteristic phenolic -OH proton signal and the distinct aromatic splitting pattern of salicylic acid.
-
C-Alkylated Byproducts: These isomers will show an aromatic region in the ¹H NMR that is different from the 1,2-disubstituted pattern of the desired product. The integration of the aromatic protons may also change. ¹³C NMR will show a different number or pattern of signals in the aromatic region.
-
Ester Byproduct (3-methylbutyl salicylate): If esterification of the carboxylic acid occurs, the acidic -COOH proton signal (typically >10 ppm) will disappear and be replaced by signals corresponding to the 3-methylbutoxy group, but the phenolic -OH signal will remain.
-
-
Perform Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile byproducts like the alkene from elimination.
Data Summary for Byproduct Identification:
| Compound Name | Molecular Formula | Key Analytical Signature |
| This compound | C₁₂H₁₆O₃ | Desired NMR and MS spectra. |
| Salicylic Acid (Unreacted) | C₇H₆O₃ | Presence of phenolic -OH in ¹H NMR; distinct MS signal. |
| 3-Methyl-1-butene | C₅H₁₀ | Volatile; detectable by GC-MS of reaction headspace. |
| C-Alkylated Byproducts | C₁₂H₁₆O₃ | Same mass as product; different aromatic pattern in ¹H NMR. |
| 3-Methylbutyl Salicylate | C₁₂H₁₆O₃ | Same mass as product; presence of phenolic -OH and absence of carboxylic acid -OH in ¹H NMR. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions to maximize the yield of the desired O-alkylated product?
To favor the SN2 pathway and minimize side reactions:
-
Alkyl Halide: Use a primary alkyl halide like 1-bromo-3-methylbutane or 1-iodo-3-methylbutane. Primary halides are much less prone to elimination than secondary or tertiary halides.[5]
-
Solvent: Employ a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[2][3] These solvents solvate the cation of the phenoxide, leaving a highly reactive "naked" anion that favors O-alkylation.[3]
-
Base: For a phenolic starting material like salicylic acid, a moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient and often preferred to stronger bases like sodium hydride (NaH), which can increase elimination.[3]
-
Temperature: Conduct the reaction at a moderate temperature (typically 50-100 °C).[2] Excessively high temperatures can increase the rate of the competing E2 elimination.[3]
Q2: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and effective method.
-
Procedure: Spot the starting material (salicylic acid), the co-reactant (3-methylbutyl halide, if UV active), and the reaction mixture on a TLC plate.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Interpretation: The reaction is complete when the salicylic acid spot has been completely consumed and a new, less polar spot corresponding to the product is dominant.
Q3: What is the standard workup and purification procedure?
A typical procedure is as follows:
-
Quench and Acidify: After the reaction is complete, cool the mixture and quench with water. Acidify the aqueous mixture with an acid like 1 M HCl to a pH of ~2-3. This ensures the carboxylic acid of the product is protonated and any unreacted phenoxide is neutralized.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.[6]
-
Wash: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to remove any remaining byproducts.
The following diagram outlines the general troubleshooting workflow.
Caption: Troubleshooting workflow for synthesis.
References
-
Williamson ether synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Alkylation of Salicylic Acids - Andrew David Feilden. Durham University. Available at: [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor. Available at: [Link]
-
Williamson Ether Synthesis - ChemTalk. ChemTalk. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. BYJU'S. Available at: [Link]
Sources
Technical Support Center: Strategies for Solubilizing 2-(isopentyloxy)benzoic acid in Aqueous Media
Welcome to the technical support center for resolving challenges related to the poor aqueous solubility of 2-(isopentyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, validated protocols, and the scientific principles behind each method. Our goal is to empower you with the knowledge to select and implement the most effective solubilization strategy for your specific experimental needs.
Understanding the Challenge: Physicochemical Profile
2-(isopentyloxy)benzoic acid is an aromatic carboxylic acid. Its structure, featuring a non-polar isopentyloxy tail and a benzene ring, contributes to its low solubility in water. While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally similar compounds. Benzoic acid, the parent compound, has a pKa of approximately 4.2 and a limited water solubility of about 3.4 g/L at 25°C.[1][2] The addition of the hydrophobic isopentyloxy group is expected to further decrease its aqueous solubility. As a weak acid, its solubility is highly dependent on pH.[3][4][5]
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with 2-(isopentyloxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(isopentyloxy)benzoic acid not dissolving in water or buffer?
A1: The compound's insolubility is due to its predominantly hydrophobic structure. At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), rendering the molecule uncharged and unable to favorably interact with polar water molecules. To achieve dissolution, you must either modify the properties of the solvent or the solute.
Q2: I tried adjusting the pH with NaOH, but the compound precipitated again. What went wrong?
A2: This common issue, known as "crashing out," can occur for several reasons:
-
Insufficient pH: The final pH of the solution may not be high enough to maintain the deprotonated, soluble state of the molecule. For a carboxylic acid, the pH should ideally be at least 1.5 to 2 units above its pKa to ensure complete ionization.
-
Buffer Capacity: If you are using a buffer, it may not have sufficient capacity to resist the pH shift caused by adding the acidic compound.
-
Common Ion Effect: If your buffer contains ions that can form a less soluble salt with the deprotonated compound, precipitation can occur.
Q3: Can I use an organic solvent like DMSO or ethanol to dissolve the compound first?
A3: Yes, this is a very common and effective strategy, particularly for creating stock solutions. Dissolving the compound in a small amount of a water-miscible organic co-solvent like DMSO, ethanol, or propylene glycol before diluting with your aqueous medium can overcome kinetic solubility barriers.[6] However, be mindful of the final concentration of the co-solvent, as it may impact downstream cellular or enzymatic assays.
Q4: Are there alternatives to pH adjustment and co-solvents for sensitive applications?
A4: Absolutely. For applications where pH changes or organic solvents are not permissible, you can explore advanced formulation strategies:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronics can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7][8][9][10] This process, known as micellar solubilization, is effective above the surfactant's critical micelle concentration (CMC).[10][11]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from water and enhancing solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Solubilization Strategy Decision Workflow
The choice of solubilization method depends on the experimental constraints of your assay. The following diagram outlines a decision-making process to guide you to the most appropriate strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol leverages the acidic nature of the carboxylic acid group. By raising the pH of the aqueous medium, the compound is deprotonated to its more soluble carboxylate salt. This method is guided by the Henderson-Hasselbalch equation.[17][18][19][20]
Principle: HA (insoluble) ⇌ H⁺ + A⁻ (soluble)
Increasing the pH (decreasing [H⁺]) shifts the equilibrium to the right, favoring the formation of the soluble conjugate base (A⁻), in accordance with Le Châtelier's principle.[4][21][22]
Materials:
-
2-(isopentyloxy)benzoic acid
-
Deionized water or desired buffer (e.g., PBS)
-
1 M NaOH solution
-
Calibrated pH meter
Step-by-Step Procedure:
-
Weigh the desired amount of 2-(isopentyloxy)benzoic acid.
-
Add approximately 80% of the final desired volume of aqueous medium (e.g., water or PBS) to a beaker with a stir bar.
-
Slowly add the powdered compound to the vortexing liquid. A suspension will form.
-
While monitoring the pH with a calibrated meter, add the 1 M NaOH solution dropwise.
-
Observe the suspension. As the pH rises above ~4.5-5.0, the solution should begin to clarify.
-
Continue adding NaOH until all the solid has dissolved and the solution is clear.
-
Target a final pH that is at least 1.5-2.0 units above the compound's pKa (a target pH of ~6.5-7.5 is generally safe).
-
Once fully dissolved, add the remaining volume of the aqueous medium to reach the final desired concentration.
-
Verify the final pH and adjust if necessary.
Trustworthiness Check: The clarity of the final solution serves as a self-validating endpoint. If the solution remains clear upon standing, successful solubilization has been achieved.
Comparison of Solubilization Techniques
The table below summarizes the primary methods discussed, allowing for an at-a-glance comparison to aid in your selection process.
| Technique | Mechanism of Action | Advantages | Disadvantages | Best For |
| pH Adjustment | Converts the insoluble weak acid to its soluble salt form by deprotonation.[23] | Simple, cost-effective, avoids organic solvents. | Only applicable to ionizable compounds; final pH may not be suitable for all assays. | Aqueous formulations where the final pH is compatible with the experimental system. |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute to dissolve.[6] | Effective for highly hydrophobic compounds; useful for creating high-concentration stock solutions. | The organic co-solvent may interfere with biological assays (e.g., cell toxicity, enzyme inhibition). | In vitro screening, preparation of concentrated stocks for serial dilution. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug in their core, increasing apparent water solubility.[9][10][24] | High loading capacity; can improve stability. | Potential for toxicity; can interfere with protein binding or membrane-based assays. | Formulations for drug delivery studies; when pH and co-solvents are not options. |
| Cyclodextrins | Form non-covalent inclusion complexes, shielding the hydrophobic drug from water.[12][13] | Low toxicity (especially modified CDs); can enhance stability and bioavailability.[14] | Higher cost; potential for competition with other molecules for the CD cavity. | Cellular assays, animal studies, and formulations requiring high biocompatibility. |
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PMC - NIH.
- Prediction of pH-dependent aqueous solubility of druglike molecules.PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.Semantic Scholar.
- What are the effects of surfactants on the solubiliz
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.Taylor & Francis Online.
- Micellar solubiliz
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.ADMET and DMPK.
- Pharmacokinetics.AccessPhysiotherapy.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs.Journal of Chemical and Pharmaceutical Research.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs.Journal of Chemical and Pharmaceutical Research.
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Solubility and pH.Chemistry LibreTexts.
- pH and Solubility.Fiveable.
- The Effects of pH on Solubility.Chemistry LibreTexts.
- Henderson Hasselbalch Equation: Basics & Real-World Uses.Microbe Notes.
- Why does lowering the pH increase the solubility of salts formed from anions that are conjug
- Solubilization techniques used for poorly w
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.UNT Digital Library.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).OSTI.GOV.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.PubMed Central.
- pH and Solubility.YouTube.
- 4-(Isopentyloxy)benzoic acid.ChemScene.
- Extraction for Separations and Purific
- DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW.
- 2-(Pentyloxy)benzoic acid.PubChem.
- 2-(Isopentyloxy)benzoic acid.BLD Pharm.
- Physical Properties of Carboxylic Acids.JoVE.
- Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are...Homework.Study.com.
- Benzoic acid (FDB008739).FooDB.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.Indian Journal of Pharmaceutical and Biological Research.
- A Review on Solubility Enhancement Methods for Poorly W
- 2-Isopropylbenzoic acid.PubChem.
- Benzoic acid.Wikipedia.
- The solubility of benzoic acid in seven solvents.
- Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.MDPI.
- SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS.PubMed.
- Allyl benzo
- Benzoic acid, 5-bromo-2-(pentyloxy)- (C12H15BrO3).PubChemLite.
- pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted deriv
Sources
- 1. Showing Compound Benzoic acid (FDB008739) - FooDB [foodb.ca]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 8. Micellar solubilization of drugs. [sites.ualberta.ca]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 20. microbenotes.com [microbenotes.com]
- 21. homework.study.com [homework.study.com]
- 22. youtube.com [youtube.com]
- 23. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. brieflands.com [brieflands.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(isopentyloxy)benzoic acid
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 2-(isopentyloxy)benzoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][3][4]
Q2: What are the primary causes of peak tailing for an acidic compound like 2-(isopentyloxy)benzoic acid?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[2][5] For an acidic compound like 2-(isopentyloxy)benzoic acid, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the surface of silica-based columns can interact with analytes.[2][5] While these interactions are more pronounced with basic compounds, they can still affect acidic analytes, particularly if the mobile phase pH is not optimized.
-
Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of an acidic analyte, the compound can exist in both its ionized and non-ionized forms.[3][4] This dual state leads to inconsistent interactions with the stationary phase, resulting in a broadened, tailing peak. The pKa of benzoic acid is approximately 4.2, and the isopentyloxy group is unlikely to shift this value dramatically.[6] Therefore, operating near this pH should be avoided.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]
-
Trace Metal Contamination: Metal ions on the silica surface or within the HPLC system can chelate with compounds that have carboxylic acid groups, causing peak tailing.[7][8]
Q3: How does mobile phase pH affect the peak shape of 2-(isopentyloxy)benzoic acid?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[9][10] For 2-(isopentyloxy)benzoic acid, an acidic analyte, the mobile phase pH should be adjusted to at least 1-2 pH units below its pKa (approximately 4.2).[11] At a low pH (e.g., pH 2.5-3.0), the carboxylic acid group will be fully protonated (non-ionized), which suppresses secondary interactions with the silica backbone and promotes a single, hydrophobic retention mechanism.[7] This results in a sharper, more symmetrical peak. Conversely, at a pH above its pKa, the compound will be ionized and may exhibit poor retention and potential peak tailing.[1][3]
Q4: What type of HPLC column is recommended for analyzing 2-(isopentyloxy)benzoic acid to minimize peak tailing?
A4: For the analysis of a moderately hydrophobic acidic compound like 2-(isopentyloxy)benzoic acid, a C18 reversed-phase column is a suitable choice. To minimize peak tailing, it is highly advisable to use a modern, high-purity silica column (Type B) that is fully end-capped.[5][7] End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, reducing their ability to cause unwanted secondary interactions with acidic analytes.[2][12][13]
Q5: Can the injection solvent cause peak tailing?
A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues for 2-(isopentyloxy)benzoic acid.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment Experiment
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of 2-(isopentyloxy)benzoic acid.
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A (pH 4.5): Prepare a 20 mM phosphate buffer and adjust the pH to 4.5. Mix with acetonitrile in the desired ratio (e.g., 50:50 v/v).
-
Mobile Phase B (pH 3.0): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0. Mix with acetonitrile in the same ratio as Mobile Phase A.
-
Mobile Phase C (pH 2.5): Prepare a 20 mM phosphate buffer and adjust the pH to 2.5. Mix with acetonitrile in the same ratio as Mobile Phase A.
-
-
Column Equilibration: Equilibrate your C18 column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject your standard solution of 2-(isopentyloxy)benzoic acid.
-
Data Acquisition: Record the chromatogram and calculate the asymmetry factor.
-
Repeat with Other Mobile Phases: Sequentially switch to Mobile Phase B and then Mobile Phase C, ensuring the column is fully equilibrated with each new mobile phase before injecting the sample. Record the chromatogram and calculate the asymmetry factor for each condition.
-
Analysis: Compare the peak shapes obtained at the different pH values. The optimal pH will yield an asymmetry factor closest to 1.0.
Protocol 2: Column Conditioning and Passivation
Objective: To mitigate secondary interactions caused by active sites on the column.
Methodology:
-
Column Wash: Disconnect the column from the detector and direct the outlet to waste. Wash the column with the following solvents sequentially, at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column), for at least 20 column volumes each:
-
100% HPLC-grade water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
Initial mobile phase without buffer
-
-
Acidic Wash (for persistent tailing with acidic analytes):
-
Prepare a solution of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (50:50).
-
Wash the column with this solution for 30-50 column volumes. This can help to passivate active silanol groups.
-
-
Re-equilibration: Flush the column with the initial mobile phase (without buffer) for at least 20 column volumes to remove the acidic wash solution.
-
Final Equilibration: Reconnect the column to the detector and equilibrate with the complete, buffered mobile phase until a stable baseline is achieved.
-
Test Injection: Inject a standard to assess if peak shape has improved.
Data Summary Table
| Parameter | Recommendation for 2-(isopentyloxy)benzoic acid | Rationale |
| Column Type | High-purity, end-capped C18 | Minimizes silanol interactions.[5][7] |
| Mobile Phase pH | 2.5 - 3.0 | Ensures the analyte is in its non-ionized form, improving peak shape.[7] |
| Buffer | Phosphate or Formate (20-50 mM) | Maintains a stable pH and can mask some silanol activity.[7] |
| Injection Solvent | Match initial mobile phase composition | Avoids peak distortion due to solvent mismatch.[1] |
| Sample Concentration | As low as practical | Prevents column overload.[2] |
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
HPLC Troubleshooting Guide. Retrieved from [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. LC Technical Tip. Retrieved from [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2017, March 2). Conditions for separating of basic and acidic compounds (HPLC). Retrieved from [Link]
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]
-
Chromatography Forum. (2011, November 30). what's the best way to condition a brand new column? Retrieved from [Link]
-
SIELC. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
-
GL Sciences. HPLC Column Technical Guide. Retrieved from [Link]
-
PubChem. 2-(Pentyloxy)benzoic acid. Retrieved from [Link]
-
PubChem. 2-Isopropylbenzoic acid. Retrieved from [Link]
-
Wikipedia. Benzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. biotage.com [biotage.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. shodexhplc.com [shodexhplc.com]
- 14. glsciences.eu [glsciences.eu]
Technical Support Center: Williamson Ether Synthesis of Benzoic Acid Derivatives
Welcome to the technical support guide for the Williamson ether synthesis, specifically tailored for its application in the synthesis of benzoic acid derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation while minimizing common side reactions. Here, we address frequent challenges and provide in-depth, field-tested solutions to enhance reaction efficiency and product purity.
Introduction: The Core Challenge in Alkylating Benzoic Acids
The Williamson ether synthesis is a cornerstone SN2 reaction for forming ethers from an organohalide and an alkoxide.[1][2] When applied to substrates containing a carboxylic acid, such as 4-hydroxybenzoic acid, a critical regioselectivity challenge arises. The molecule presents two nucleophilic sites after deprotonation: the phenoxide and the carboxylate. While the goal is typically O-alkylation of the phenolic hydroxyl group to form an ether, the competing O-alkylation of the carboxylic acid to form an ester is a significant side reaction.
This guide provides the mechanistic reasoning and practical steps to favor the desired etherification pathway over the undesired esterification and other potential side reactions like elimination.[1][3]
Troubleshooting Guide & FAQs
This section is structured to directly address common issues encountered during the Williamson ether synthesis of benzoic acid derivatives.
Q1: My primary product is the undesired ester, not the target ether. What are the key factors controlling this selectivity?
A1: This is the most common issue and stems from the competitive nucleophilicity of the phenoxide and carboxylate anions. To favor etherification (phenoxide attack) over esterification (carboxylate attack), you must carefully control the reaction parameters. The choice of base and solvent are paramount.
-
Expertise & Experience: The phenoxide is a softer nucleophile than the carboxylate, which is a hard nucleophile. According to Hard and Soft Acid and Base (HSAB) theory, soft nucleophiles react more effectively with soft electrophiles (like the sp³ carbon of a primary alkyl halide). However, kinetic and thermodynamic factors can easily tip the balance. A less reactive, "naked" nucleophile in a polar aprotic solvent is key.[4][5]
-
Troubleshooting Steps:
-
Choice of Base: Avoid strong, hard bases like sodium hydride (NaH) or potassium hydroxide (KOH) in excess if possible, as they can fully deprotonate both acidic sites, leading to a mixture of products. A milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. These bases are sufficiently strong to deprotonate the more acidic phenol (pKa ~10) over the carboxylic acid (pKa ~4-5) under controlled stoichiometry, but in practice, both sites are often deprotonated. The key advantage of K₂CO₃ or Cs₂CO₃ is their heterogeneous nature and moderation of the anion reactivity.
-
Solvent Selection: The choice of solvent has a dramatic impact on selectivity.[6]
-
Recommended: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation (e.g., K⁺) effectively, leaving a more reactive, "naked" phenoxide anion that is a better nucleophile for the SN2 reaction.[1][4][5]
-
Avoid: Protic solvents (e.g., ethanol, water) will solvate the phenoxide anion through hydrogen bonding, drastically reducing its nucleophilicity and slowing the desired reaction.[1][3]
-
-
Q2: The reaction is very slow or fails to go to completion. How can I increase the reaction rate without promoting side reactions?
A2: Sluggish reaction rates are typically due to poor nucleophilicity, a poor leaving group, or insufficient temperature.
-
Expertise & Experience: The SN2 mechanism is highly sensitive to the nature of the alkylating agent and reaction conditions.[7] While increasing temperature can accelerate the reaction, it can also favor elimination (E2) side reactions, especially with secondary alkyl halides.[3][4]
-
Troubleshooting Steps:
-
Alkylating Agent: Ensure you are using a primary alkyl halide. The order of reactivity for the leaving group is I > Br > Cl.[7] If your reaction with an alkyl chloride is slow, switching to the corresponding alkyl bromide or iodide will significantly increase the rate.
-
Temperature Control: A typical temperature range for this reaction is 50-100 °C.[1][4] It is advisable to start at a lower temperature (e.g., 60 °C) and monitor the reaction by TLC. If the reaction is slow, gradually increase the temperature, but be cautious of byproduct formation at higher temperatures (>100 °C).
-
Use of a Catalyst: In some cases, a catalytic amount of sodium or potassium iodide can be added when using an alkyl chloride or bromide. The iodide acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly effective. The PTC helps to bring the anionic nucleophile from the solid or aqueous phase into the organic phase where the alkyl halide resides, thereby increasing the reaction rate.[1]
-
Q3: I am observing alkene byproducts. How can I suppress the E2 elimination reaction?
A3: The formation of alkenes indicates that the competing E2 elimination pathway is occurring. This is a common issue when using secondary or sterically hindered primary alkyl halides.[3][5]
-
Expertise & Experience: The alkoxide/phenoxide is not only a nucleophile but also a strong base. When SN2 attack is sterically hindered, the base will instead abstract a proton from a carbon adjacent to the leaving group, leading to an alkene.[5]
-
Troubleshooting Steps:
-
Substrate Choice: The most critical factor is the structure of the alkyl halide.
-
Ideal: Use primary, unhindered alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide).[7][8]
-
Problematic: Secondary alkyl halides will almost always give a mixture of substitution and elimination products.[7]
-
Avoid: Tertiary alkyl halides will yield almost exclusively the elimination product.[2][7]
-
-
Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable SN2 rate will favor ether formation.[4][5]
-
Use a Less Sterically Hindered Base: While the nucleophile is fixed (your benzoic acid derivative), using a less bulky base to generate it can sometimes help, although the primary driver is the alkyl halide structure.
-
Data Summary & Key Parameters
For quick reference, the table below summarizes the impact of key variables on the desired O-alkylation (etherification) versus the primary side reactions.
| Parameter | Recommended for Etherification | Rationale & Potential Issues |
| Alkyl Halide | Primary (CH₃X, RCH₂X) | Minimizes steric hindrance, favoring SN2 over E2. Secondary halides give mixtures; tertiary halides give elimination.[7][8] |
| Leaving Group | I > Br > Cl >> F | A better leaving group accelerates the SN2 reaction.[7] |
| Base | K₂CO₃, Cs₂CO₃ | Milder bases can offer better selectivity compared to strong bases like NaH or KOH which may promote side reactions. |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Solvates the cation, creating a highly reactive "naked" anion, accelerating the SN2 reaction.[1][4][5] |
| Temperature | 50 - 100 °C | A balance must be struck. Higher temperatures increase the rate but also favor the competing E2 elimination pathway.[3][4] |
| Catalyst | NaI or KI (catalytic), TBAB (PTC) | NaI/KI can be used with alkyl chlorides/bromides to generate the more reactive iodide in situ. PTCs enhance reaction rates.[1] |
Visualizing the Competing Pathways
The following diagram illustrates the central challenge: the competition between the desired O-alkylation of the phenoxide and the undesired O-alkylation of the carboxylate.
Caption: Competing nucleophilic attack in the Williamson ether synthesis.
Experimental Protocol: General Procedure for O-Alkylation of 4-Hydroxybenzoic Acid
This protocol provides a robust starting point. It may require optimization for different substrates.[9]
Materials:
-
4-Hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-hydroxybenzoic acid (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.2 eq).
-
Reaction Initiation: Stir the suspension vigorously for 15-20 minutes at room temperature. Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[9]
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the aqueous mixture to pH ~2-3 with 1 M HCl to protonate any unreacted starting material and the product's carboxylic acid group.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure ether.
-
Caption: General experimental workflow for the synthesis.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Pomrik, D., et al. (2020). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Atanasov, V., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Publishing. [Link]
-
Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 2-(3-Methylbutoxy)benzoic Acid
For researchers in medicinal chemistry and drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. This guide provides an in-depth, scientifically-grounded workflow for the structural elucidation of 2-(3-Methylbutoxy)benzoic acid, a novel alkoxybenzoic acid derivative. We will move beyond a simple recitation of methods to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical strategy.
The proposed structure, this compound, presents a specific analytical challenge: confirming not only the presence of all constituent parts—a benzoic acid and a 3-methylbutoxy (isoamyl) group—but also their precise connectivity at the ortho (C2) position of the benzene ring. Our multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides overlapping and mutually reinforcing data points to build an unshakeable structural proof.
Part 1: The Synthetic Context - Williamson Ether Synthesis
Before confirming a structure, it is crucial to understand its synthetic origin. The most logical and widely used method for preparing an aryl ether like our target compound is the Williamson ether synthesis.[1][2][3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide attacks an alkyl halide.[4]
For our target, the synthesis would likely involve the deprotonation of a salicylic acid derivative (e.g., methyl salicylate) to form a phenoxide, followed by reaction with 1-bromo-3-methylbutane. Subsequent hydrolysis of the ester yields the final carboxylic acid. Understanding this pathway informs our expectations for potential impurities and side products.
Part 2: The Analytical Workflow - A Triad of Spectroscopic Techniques
The confirmation of an organic compound's structure is rarely achieved with a single technique.[5][6][7] Instead, we rely on a convergence of evidence from multiple, complementary analytical methods.[8][9] Our workflow is designed to systematically prove the presence of key functional groups, determine the molecular weight and formula, and finally, map the precise atomic connectivity.
Caption: Overall workflow from synthesis to structural confirmation.
Method 1: Infrared (IR) Spectroscopy - Functional Group Identification
Causality: IR spectroscopy is our first pass, a rapid and definitive method to confirm the presence of the required functional groups.[8][10] It works by detecting the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups.[9]
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, purified solid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Expected Data & Interpretation: For this compound, two key features are expected in the IR spectrum:
-
Carboxylic Acid O-H Stretch: A very broad, strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[11][12][13] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[10][12]
-
Carbonyl (C=O) Stretch: A sharp, intense absorption between 1710-1680 cm⁻¹.[11][14][15] The conjugation with the aromatic ring lowers this frequency compared to a saturated carboxylic acid.[11][13]
-
Ether C-O Stretch: An absorption in the 1300-1200 cm⁻¹ region, indicative of the aryl-alkyl ether linkage.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance | Rationale |
| Carboxylic Acid O-H | 3300 - 2500 | Strong, Very Broad | Confirms the presence of the acidic proton, broadened by hydrogen bonding.[12][16] |
| Carbonyl C=O | 1710 - 1680 | Strong, Sharp | Confirms the carboxylic acid carbonyl group, position influenced by conjugation.[11][15] |
| Ether C-O (Aryl-Alkyl) | ~1250 | Strong | Confirms the ether linkage to the aromatic ring. |
| Aromatic C=C | 1600 - 1450 | Medium | Indicates the presence of the benzene ring.[15] |
| Aliphatic C-H | 2960 - 2850 | Medium-Strong | Confirms the C-H bonds of the 3-methylbutoxy side chain. |
Comparison: The absence of a broad O-H stretch around 3300 cm⁻¹ (characteristic of an alcohol) and the presence of the distinct, very broad carboxylic acid O-H band provides strong evidence against an isomeric structure where the alkyl group is attached to the carboxylate, forming an ester.
Method 2: Mass Spectrometry (MS) - Molecular Weight and Formula
Causality: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for structural confirmation.[6][8] High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Electrospray Ionization (ESI) or Gas Chromatography (GC-MS).
-
Ionization: The molecules are ionized, typically by adding or removing a proton, to form a molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
Expected Data & Interpretation: The molecular formula for this compound is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol .
-
Molecular Ion Peak: We expect to see a prominent peak at m/z 209.1 ([M+H]⁺) in positive ion mode or 207.1 ([M-H]⁻) in negative ion mode.
-
Fragmentation Pattern: The fragmentation pattern can provide clues to the structure. Key expected fragments include:
-
Loss of the alkoxy group: A peak corresponding to the loss of the 3-methylbutoxy group (•C₅H₁₁) leading to a fragment of m/z 137.
-
Loss of water and CO: A peak at m/z 105, which is characteristic of a benzoyl cation fragment, is often seen in the mass spectra of benzoic acid derivatives.[17][18]
-
Loss of CO₂H: A peak corresponding to the loss of the carboxylic acid group (•CO₂H) would result in a fragment at m/z 163.
-
| Ion | m/z (Positive Mode) | Description | Significance |
| [M+H]⁺ | 209.1 | Protonated Molecular Ion | Confirms the molecular weight of the target compound. |
| [M-H₂O+H]⁺ | 191.1 | Loss of water | A common fragmentation for carboxylic acids.[18] |
| [C₇H₅O₂]⁺ | 121.0 | Loss of the C₅H₁₀ alkene | Fragmentation of the ether linkage. |
| [C₇H₅O]⁺ | 105.1 | Benzoyl cation | A stable and common fragment for benzoic acid derivatives.[17] |
Comparison: An isomeric ester, 3-methylbutyl benzoate, would likely show a prominent fragment from the loss of benzoic acid (m/z 122), a different primary fragmentation pathway.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Proof
Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[8][19][20] It provides information on the chemical environment, number, and connectivity of every proton (¹H NMR) and carbon (¹³C NMR) atom in the structure.[21][22]
Experimental Protocol:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
1D NMR Acquisition: Standard ¹H and proton-decoupled ¹³C spectra are acquired.
-
2D NMR Acquisition: To definitively prove connectivity, 2D correlation experiments such as HSQC and HMBC are performed.[19][23]
Expected Data & Interpretation:
¹H NMR - Proton Environments
The ¹H NMR spectrum confirms the presence of all hydrogen-containing fragments and their neighboring protons through chemical shift, integration, and splitting patterns.[24]
| Proton Assignment (Structure Below) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Correlations |
| Hₐ (Carboxylic Acid) | 10.5 - 13.0 | Singlet (broad) | 1H | Very downfield, confirms the acidic proton.[25] |
| Hₑ (Aromatic) | ~7.9 - 8.1 | Doublet of doublets | 1H | Adjacent to the electron-withdrawing COOH group. |
| Hf,g,h (Aromatic) | ~6.9 - 7.5 | Multiplets | 3H | Protons on the aromatic ring. |
| Hd (OCH₂) | ~4.1 | Triplet | 2H | Adjacent to the oxygen and a CH₂ group, deshielded.[26] |
| Hc (CH₂) | ~1.8 | Multiplet | 2H | Adjacent to the OCH₂ and the CH group. |
| Hb (CH) | ~1.9 | Multiplet | 1H | Adjacent to the CH₂ and two CH₃ groups. |
| Hi (CH₃) | ~0.95 | Doublet | 6H | Two equivalent methyl groups adjacent to a single CH. |
¹³C NMR - Carbon Skeleton
The ¹³C NMR spectrum will show 10 distinct signals, as two of the methyl carbons in the 3-methylbutoxy group are equivalent.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Significance |
| C=O (Carboxylic Acid) | 165 - 175 | Carbonyl carbon, downfield. |
| C-O (Aromatic) | 155 - 160 | Aromatic carbon directly attached to the ether oxygen. |
| C-COOH (Aromatic) | 120 - 125 | Aromatic carbon directly attached to the carboxylic acid. |
| Aromatic CH | 110 - 135 | Four distinct signals for the aromatic CH carbons. |
| OCH₂ | 65 - 75 | Carbon of the methylene group attached to oxygen. |
| CH₂ | ~38 | Aliphatic methylene carbon. |
| CH | ~25 | Aliphatic methine carbon. |
| CH₃ | ~22 | Two equivalent methyl carbons. |
2D NMR - Proving Connectivity
While 1D NMR suggests the structure, 2D NMR provides the definitive proof of connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[27][28] This confirms the C-H assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for proving the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.[27][29] The crucial correlation to observe is between the protons of the OCH₂ group (Hd) and the aromatic carbon bearing the oxygen, C-O . This unequivocally proves that the 3-methylbutoxy group is attached to the ring via the ether linkage and not as an ester.[23][30]
Caption: Logical flow of using combined spectroscopic data for structural proof.
Conclusion
The structural confirmation of a synthesized compound like this compound is a systematic process of evidence accumulation. By following this comprehensive workflow, a researcher can move with confidence from a purified product to an unambiguously confirmed molecular structure. The IR spectrum confirms the presence of the carboxylic acid and ether functional groups. Mass spectrometry validates the molecular weight and formula. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom map of the molecule, with the key HMBC correlation between the ether methylene protons and the aromatic ring acting as the ultimate proof of the ortho-alkoxy substitution pattern. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research.
References
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Cheminfo ELN. (n.d.). HSQC / HMBC prediction. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis and analysis of organic compounds. Retrieved from [Link]
-
THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS. (2023). Retrieved from [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Interpretation: Getting from Spectrum to Structure. Retrieved from [Link]
-
ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 17. Retrieved from [Link]
-
Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-benzoic acid. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]
-
PubMed. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Benzyloxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectrum of 2-hydroxy benzoic acid (2OH-BA), C 7 H 6 O 3 at 77 K. Retrieved from [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. rroij.com [rroij.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. echemi.com [echemi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. geo.fu-berlin.de [geo.fu-berlin.de]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. azooptics.com [azooptics.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. acdlabs.com [acdlabs.com]
- 25. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 26. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 27. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 28. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 29. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]
- 30. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Method Validation for 2-(isopentyloxy)benzoic acid: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. The compound 2-(isopentyloxy)benzoic acid, a derivative of benzoic acid, represents a class of molecules with significant potential in medicinal chemistry. Ensuring its quality relies on rigorously validated analytical methods. This guide provides an in-depth comparison of analytical techniques for the quantitative analysis of 2-(isopentyloxy)benzoic acid, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4][5] This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a framework for selecting and validating the most appropriate analytical method for your research and development needs.
Section 1: The Cornerstone of Quality: Understanding Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2][4][5] It is a mandatory requirement for regulatory submissions to bodies like the FDA and EMA.[6][7][8] The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, viewing validation as a continuous process rather than a one-time event.[3][6]
The core validation characteristics, as defined by ICH, ensure that a method is reliable, reproducible, and accurate for the analysis of a specific analyte. These characteristics include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[9] It is often determined by recovery studies.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Section 2: Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the intended application of the method (e.g., impurity testing vs. assay), and the required sensitivity. For 2-(isopentyloxy)benzoic acid, two powerful chromatographic techniques stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle: RP-HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For 2-(isopentyloxy)benzoic acid, its aromatic ring and carboxylic acid group make it an ideal candidate for this technique. The benzoic acid moiety contains a chromophore that allows for sensitive detection using a UV detector.[10][11]
Advantages for 2-(isopentyloxy)benzoic acid:
-
High Specificity: Excellent for resolving the parent compound from structurally similar impurities and degradation products.[12][13]
-
Robustness and Reliability: HPLC is a well-established and highly reproducible technique suitable for routine quality control.
-
Direct Analysis: Requires minimal sample preparation, often just dissolution in a suitable solvent, avoiding potentially complex derivatization steps.
Limitations:
-
Moderate Sensitivity: While sufficient for assay and most purity tests, it may not be suitable for trace-level impurity analysis without concentration steps.
-
Matrix Effects: Excipients in a final drug product formulation can sometimes interfere with the analysis, requiring careful method development.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information. Benzoic acid and its derivatives are frequently analyzed by GC-MS.[14][15]
Advantages for 2-(isopentyloxy)benzoic acid:
-
Exceptional Sensitivity and Selectivity: The mass spectrometer provides an orthogonal detection mechanism, offering higher selectivity than UV detection and significantly lower detection limits.[16][17]
-
Structural Confirmation: The mass spectrum serves as a chemical fingerprint, allowing for definitive identification of the analyte and characterization of unknown impurities.[18]
Limitations:
-
Derivatization Required: Carboxylic acids like 2-(isopentyloxy)benzoic acid are polar and have low volatility. They require a chemical derivatization step, such as silylation, to convert them into a more volatile and thermally stable form suitable for GC analysis.[16][17] This adds complexity and a potential source of error to the workflow.
-
Thermal Degradation: There is a risk that the analyte could degrade at the high temperatures used in the GC inlet, requiring careful optimization of conditions.
Section 3: Head-to-Head Performance Data: A Validation Summary
To provide a clear comparison, the following table summarizes typical validation performance data for the two methods. These values are representative of what a researcher could expect to achieve during a validation study.
| Validation Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | ICH Acceptance Criteria (Typical for Assay) |
| Specificity | Baseline resolution from known impurities and placebo. | Unique mass spectrum and no co-eluting peaks with interfering ions. | Specificity demonstrated |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range (% of Target Concentration) | 80% - 120% | 80% - 120% | Defined by linearity |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | ~98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~10 ng/mL | Not applicable for assay |
| Robustness | Unaffected by minor changes in pH, mobile phase composition, flow rate. | Unaffected by minor changes in oven temperature ramp, flow rate, derivatization time. | No significant impact on results |
Scientist's Insight: The tighter precision (%RSD) often seen with HPLC can be attributed to its higher degree of automation and the absence of a manual derivatization step. While GC-MS is more sensitive (lower LOQ), the additional sample preparation steps can introduce slightly more variability.
Section 4: Detailed Experimental Protocols
Trustworthy data comes from well-defined protocols. Below is a detailed, step-by-step methodology for validating the linearity of the RP-HPLC-UV method.
Protocol: Linearity Validation for 2-(isopentyloxy)benzoic acid by RP-HPLC-UV
1. Objective: To demonstrate the linear relationship between the detector response (peak area) and the concentration of 2-(isopentyloxy)benzoic acid over a specified range.
2. Materials & Instrumentation:
-
Reference Standard (RS) of 2-(isopentyloxy)benzoic acid (purity >99.5%)
-
HPLC system with UV detector, autosampler, and column oven
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
HPLC-grade acetonitrile, water, and phosphoric acid
-
Class A volumetric glassware and calibrated analytical balance
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Step 1: Preparation of Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 50 mg of the 2-(isopentyloxy)benzoic acid RS into a 50 mL volumetric flask.
-
Rationale: Using a calibrated balance and Class A glassware minimizes weighing and dilution errors.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Step 2: Preparation of Linearity Solutions:
-
Prepare a series of at least five concentrations from the stock solution, covering the expected working range (e.g., 80% to 120% of the target assay concentration). For a target of 100 µg/mL, this would include 80, 90, 100, 110, and 120 µg/mL.
-
Rationale: A minimum of five concentration levels is required by ICH guidelines to prove linearity. The range should bracket the expected concentration of the test samples.
-
-
Step 3: Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each linearity solution in triplicate.
-
Rationale: Multiple injections at each level assess the precision of the measurement system and provide a more reliable average response.
-
-
Step 4: Data Evaluation:
-
For each injection, record the peak area of the 2-(isopentyloxy)benzoic acid peak.
-
Calculate the average peak area for each concentration level.
-
Plot a graph of the average peak area (y-axis) versus the concentration (x-axis).
-
Perform a linear regression analysis on the data.
-
5. Acceptance Criteria:
-
The correlation coefficient (R²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should show a linear relationship.
Section 5: Visualizing the Validation and Method Selection Workflow
Diagrams can clarify complex processes. The following Graphviz diagrams illustrate the overall validation workflow and a decision tree for selecting the appropriate analytical method.
Caption: A typical three-phase workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both RP-HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of 2-(isopentyloxy)benzoic acid, but their applicability depends on the specific analytical objective.
-
For routine quality control, assay, and purity determination where high throughput and robustness are key, RP-HPLC-UV is the superior choice. Its simplicity, reliability, and direct analysis workflow make it highly efficient.
-
For trace-level impurity analysis, identification of unknown degradants, or when definitive structural confirmation is required , the enhanced sensitivity and selectivity of GC-MS are indispensable, despite the added complexity of derivatization.
Ultimately, the choice of method should be based on a scientific, risk-based approach as outlined in the ICH guidelines.[3][19] A thorough validation, as described in this guide, will ensure that the selected method produces accurate, reliable, and trustworthy data, underpinning the quality and safety of the final pharmaceutical product.
References
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Highlights from FDA's Analytical Test Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). ECA Academy.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Quality Guidelines.
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- FDA Releases Guidance on Analytical Procedures. (2024).
- ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency.
- Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-. (2025). Benchchem.
- ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
- Identification of Benzoic Acid by GC and Mass Spectrometry. (2022).
- Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency.
- Identification of Benzoic Acid by GC and Mass Spectrometry. (2023). International Journal of Scientific Research in Science and Technology.
- Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (1998).
- Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (2018).
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid. (2025). Benchchem.
- Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formul
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014). Thermo Scientific AppsLab Library.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 9. propharmagroup.com [propharmagroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 12. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Isopentyloxy)benzoic Acid Derivatives as Xanthine Oxidase Inhibitors
In the landscape of therapeutic drug discovery, the journey from a promising molecule in a test tube to a viable clinical candidate is both arduous and intricate. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of compounds: 2-(isopentyloxy)benzoic acid derivatives. While direct research on this specific substitution pattern is emerging, we will draw upon a pivotal study on the closely related 4-(isopentyloxy)-3-nitrobenzamide derivatives to illustrate the critical interplay between laboratory assays and whole-organism responses.[1] This analysis is designed for researchers, scientists, and drug development professionals to underscore the importance of a multi-faceted approach in evaluating novel chemical entities.
Introduction to Alkoxy-Benzoic Acid Derivatives as Therapeutic Agents
Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of an alkoxy group, such as an isopentyloxy moiety, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. These modifications can enhance membrane permeability, alter metabolic stability, and fine-tune the interaction with biological targets.
One such target of significant interest is xanthine oxidase (XO), a key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[2][3] Overproduction of uric acid leads to hyperuricemia, a condition that is a precursor to gout and is associated with kidney stones and other metabolic disorders.[2][4] Xanthine oxidase inhibitors, therefore, represent a critical therapeutic strategy for managing hyperuricemia.[2][5]
This guide will delve into the evaluation of isopentyloxy-substituted benzoic acid derivatives as xanthine oxidase inhibitors, comparing their potency in enzymatic assays with their effectiveness in a preclinical animal model.
In Vitro Efficacy: Unveiling Potency at the Molecular Level
The initial assessment of a potential drug candidate's efficacy begins at the molecular level, typically through in vitro enzymatic assays. For xanthine oxidase inhibitors, this involves quantifying the compound's ability to inhibit the enzyme's activity in a controlled laboratory setting.
A recent study on 4-(isopentyloxy)-3-nitrobenzamide derivatives provides an excellent case study.[1] Researchers synthesized a series of these compounds and evaluated their in vitro potency against xanthine oxidase. The key metric in these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The optimized compound from this study, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (referred to as compound 6k ), demonstrated exceptional in vitro potency with an IC50 value of 0.13 μM.[1] This indicates a strong interaction with the xanthine oxidase enzyme at the molecular level.
Data Presentation: In Vitro Xanthine Oxidase Inhibition
| Compound | Structure | IC50 (μM)[1] |
| Initial Hit (1d) | N-(9,10-anthraquinone-2-carbonyl) derivative | ~3.12 |
| Optimized Lead (6k) | 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide | 0.13 |
This table illustrates the significant improvement in in vitro potency achieved through structural optimization.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The following is a representative protocol for determining the in vitro xanthine oxidase inhibitory activity of a test compound.
Principle: This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at approximately 290-295 nm.[6] The reduction in the rate of uric acid formation in the presence of an inhibitor is used to determine its inhibitory potency.[6]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate Buffer (e.g., 100 mM, pH 7.5)
-
Test Compounds (dissolved in a suitable solvent like DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be optimized for the assay.
-
Prepare a stock solution of xanthine in a mild alkaline solution (e.g., 0.025 M NaOH) and then dilute with phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (allopurinol) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add phosphate buffer and the vehicle (e.g., DMSO in buffer).
-
Control (No Inhibitor): Add phosphate buffer, xanthine oxidase solution, and the vehicle.
-
Test Wells: Add phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.
-
Positive Control Wells: Add phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the xanthine solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 295 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Efficacy: From Molecular Potency to Physiological Response
While in vitro assays are crucial for identifying potent compounds, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising candidates must be evaluated in in vivo models to assess their absorption, distribution, metabolism, excretion (ADME), and overall efficacy.
The study on 4-(isopentyloxy)-3-nitrobenzamide derivatives extended its investigation to a preclinical model of hyperuricemia in rats.[1] This is a critical step to determine if the potent in vitro activity of compound 6k translates into a meaningful physiological effect.
The results of the in vivo study were compelling. Compound 6k was shown to significantly reduce serum uric acid levels in the hyperuricemic rats, demonstrating its efficacy in a whole-organism setting.[1] This successful translation from in vitro potency to in vivo efficacy is a significant milestone in the drug discovery process.
Data Presentation: In Vivo Hypouricemic Effect
| Treatment Group | Dosage | Serum Uric Acid Reduction (%)[1] |
| Hyperuricemic Control | Vehicle | 0 |
| Compound 6k | Specific dosage (not publicly detailed) | Significant reduction |
| Allopurinol (Positive Control) | Standard dosage | Significant reduction |
This table summarizes the in vivo efficacy of the lead compound in a rat model of hyperuricemia.
Experimental Protocol: In Vivo Hyperuricemia Rat Model
The following protocol outlines a common method for inducing hyperuricemia in rats and evaluating the efficacy of test compounds.
Principle: In most mammals, including rats, uric acid is further metabolized by the enzyme uricase. To create a hyperuricemic model that more closely resembles the human condition (where uricase is absent), a uricase inhibitor such as potassium oxonate is often used.[7]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Potassium Oxonate (uricase inhibitor)
-
Yeast extract or another purine-rich substance (to increase uric acid production)
-
Test Compound
-
Allopurinol (positive control)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Centrifuge
-
Uric acid assay kit
Step-by-Step Methodology:
-
Acclimatization: House the rats in a controlled environment for at least one week to allow them to acclimate.
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally or orally) to inhibit uricase activity.[8]
-
Concurrently, administer a purine-rich substance like yeast extract (e.g., 15 g/kg, orally) to provide the substrate for uric acid production.[8]
-
This induction is typically performed for a set period (e.g., 6 weeks) to establish stable hyperuricemia.[8]
-
-
Grouping and Treatment:
-
Divide the rats into several groups: Normal Control, Hyperuricemic Control (Vehicle), Test Compound group(s) (different doses), and Positive Control group (Allopurinol).
-
Administer the test compound, positive control, or vehicle orally once daily for the duration of the treatment period.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., before treatment and at the end of the study).
-
-
Serum Analysis:
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercially available uric acid assay kit.
-
-
Data Analysis:
-
Compare the serum uric acid levels between the different treatment groups.
-
Calculate the percentage reduction in serum uric acid for the test compound and positive control groups relative to the hyperuricemic control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Visualizing the Science: Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Mechanism of Action: Xanthine Oxidase Inhibition
Caption: Purine metabolism and the inhibitory action of 2-(isopentyloxy)benzoic acid derivatives on xanthine oxidase.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: A streamlined workflow for the discovery and validation of novel xanthine oxidase inhibitors.
Synthesis and Conclusion: Bridging the Gap Between Benchtop and Preclinical Models
The comprehensive evaluation of 2-(isopentyloxy)benzoic acid derivatives, exemplified by the study on their 4-isopentyloxy-3-nitrobenzamide analogs, highlights a critical principle in drug discovery: the necessity of bridging the gap between in vitro and in vivo data.
The potent in vitro IC50 value of compound 6k (0.13 μM) was a strong indicator of its potential as a xanthine oxidase inhibitor.[1] However, this single data point does not guarantee success in a complex biological system. The subsequent in vivo studies, which demonstrated a significant reduction in serum uric acid levels in a relevant animal model, provided the crucial validation needed to advance this compound as a promising lead.[1]
This guide has provided a framework for understanding and comparing the in vitro and in vivo efficacy of this class of compounds. By employing rigorous experimental protocols and a logical progression from molecular to physiological assessment, researchers can effectively identify and validate novel therapeutic candidates for the management of hyperuricemia and related disorders. The journey is complex, but with a solid foundation in both in vitro and in vivo sciences, the path to clinical translation becomes clearer.
References
-
Patsnap Synapse. (2024, June 25). What are Xanthine oxidase inhibitors and how do they work? Retrieved from [Link]
-
RxList. (2022, January 21). How Do Xanthine Oxidase Inhibitors Work? Retrieved from [Link]
-
GoodRx. (2025, April 16). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? Retrieved from [Link]
-
Wikipedia. Xanthine oxidase inhibitor. Retrieved from [Link]
-
Arch Pharm (Weinheim). (2024, October). Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration. Retrieved from [Link]
-
Journal of Chemistry. (2025, November 27). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Retrieved from [Link]
-
PLOS ONE. (2022, March 3). Uricase-deficient rats with similarly stable serum uric acid to human's are sensitive model animals for studying hyperuricemia. Retrieved from [Link]
-
Clinical and Experimental Rheumatology. An update on the animal models in hyperuricaemia research. Retrieved from [Link]
Sources
- 1. Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. clinexprheumatol.org [clinexprheumatol.org]
A Senior Scientist's Guide to Assessing Antibody Cross-Reactivity for 2-(3-Methylbutoxy)benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of antibodies developed against the small molecule 2-(3-Methylbutoxy)benzoic acid. Ensuring the specificity of an antibody is paramount for the reliability and accuracy of any immunoassay. This document moves beyond a simple listing of protocols to explain the scientific rationale behind the experimental design, enabling you to build a self-validating system for antibody characterization.
Introduction: The Challenge of Small Molecule Specificity
This compound is a small organic molecule whose detection in complex biological matrices requires highly specific antibodies. Small molecules, also known as haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response for antibody production[1]. This process, however, can lead to antibodies that recognize not only the target hapten but also structurally similar molecules, a phenomenon known as cross-reactivity[2][3]. Undetected cross-reactivity can lead to false-positive results and inaccurate quantification, compromising experimental outcomes[1][4].
This guide outlines a multi-tiered strategy, beginning with high-throughput screening and culminating in high-fidelity kinetic analysis, to comprehensively characterize the specificity profile of your antibody.
Part 1: Foundational Strategy - Defining the Target and Potential Cross-Reactants
A robust assessment begins with a clear understanding of the target's molecular structure and the identification of compounds that could potentially interfere with the assay.
Target Molecule: this compound
Chemical Structure:
The key structural features that an antibody may recognize include:
-
The Benzoic Acid Core: The foundational aromatic ring and carboxyl group.
-
The Ether Linkage: The oxygen atom connecting the ring and the side chain.
-
The Ortho-Positioning: The specific 1,2-substitution pattern on the benzene ring.
-
The Isopentoxy Side Chain: The (CH3)2CHCH2CH2O- group, which provides significant structural character.
Identifying Potential Cross-Reactants
The selection of compounds for cross-reactivity testing should be driven by structural similarity. The closer a molecule's structure is to the target, the higher the likelihood of being recognized by the antibody[2]. We have compiled a list of potential cross-reactants based on these principles.
| Compound Name | Molecular Formula | Structural Relationship to Target | Rationale for Testing |
| Target: this compound | C12H16O3 | - | Reference Compound (100% Reactivity) |
| 3-(3-Methylbutoxy)benzoic acid | C12H16O3 | Positional Isomer[6] | Tests specificity for the ortho substitution. |
| 4-(3-Methylbutoxy)benzoic acid | C12H16O3 | Positional Isomer | Tests specificity for the ortho substitution. |
| 2-Butoxybenzoic acid | C11H14O3 | Shorter, non-branched side chain | Assesses importance of the iso-pentyl structure. |
| 2-Hydroxybenzoic acid (Salicylic Acid) | C7H6O3 | Lacks the ether-linked side chain | Determines if the antibody primarily recognizes the benzoic acid core. |
| Benzoic Acid | C7H6O2 | Core structure without substitutions | Baseline for recognition of the fundamental ring structure. |
| 3-Methyl-1-butanol (Isoamyl alcohol) | C5H12O | The side chain alcohol | Tests for recognition of the side chain alone. |
| 4-Aminobenzoic acid (PABA) | C7H7NO2 | Structurally related building block[7] | A common benzoic acid derivative used in biological systems. |
Part 2: A Multi-Tiered Workflow for Cross-Reactivity Assessment
We advocate for a systematic, multi-tiered approach to validation. This ensures that initial screening is efficient, while confirmation provides the robust, quantitative data required for high-confidence applications.
Protocol: Competitive ELISA
-
Plate Coating:
-
Dilute the this compound-carrier protein (e.g., BSA) conjugate to 1-2 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).[8]
-
Add 100 µL of this solution to each well of a 96-well high-binding microplate.[9]
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes the target hapten, creating the solid-phase antigen necessary for the assay.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block any remaining protein-binding sites on the plate.[8]
-
Incubate for 1-2 hours at 37°C.
-
Causality: Blocking prevents non-specific binding of subsequent antibodies to the plate surface, reducing background noise.
-
-
Competition Step:
-
Prepare serial dilutions of your target compound (standard curve) and each potential cross-reactant in Assay Buffer (e.g., PBS with 0.1% BSA). Concentrations should span a wide range (e.g., from 0.01 ng/mL to 1000 ng/mL).
-
In a separate "competition" plate or in tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (diluted to a concentration determined by prior titration, usually the concentration that gives ~80% of maximum signal).
-
Incubate this mixture for 1 hour at 37°C.
-
Causality: This pre-incubation allows the free analyte in the solution to bind to the antibody, reaching equilibrium. This is the "competition" phase.
-
-
Binding and Detection:
-
Wash the coated-and-blocked assay plate 3 times.
-
Transfer 100 µL of the antibody/analyte mixture from the competition plate to the assay plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG), diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times.
-
Add 100 µL of substrate (e.g., TMB) and incubate in the dark for 15-20 minutes.[8]
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 M H2SO4).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Tier 2: Surface Plasmon Resonance (SPR) for Kinetic Confirmation
SPR is a powerful, label-free technology that measures molecular interactions in real-time.[10][11] It provides high-quality kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated. A lower KD value signifies a stronger binding affinity. SPR is an ideal method to confirm and quantify the binding strength of critical cross-reactants identified by ELISA.[12][13]
Protocol: SPR Cross-Reactivity Analysis
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the anti-2-(3-Methylbutoxy)benzoic acid antibody onto the chip surface via amine coupling to a target density (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters using ethanolamine.
-
Causality: Covalently attaching the antibody (the ligand) to the sensor surface allows for the measurement of its interaction with analytes passed over the surface.[11]
-
-
Analyte Injection and Kinetic Measurement:
-
Prepare a series of dilutions for the target molecule and key cross-reactants in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the target molecule (the analyte) over the sensor surface at a constant flow rate, typically for 120-180 seconds (association phase).
-
Switch back to running buffer and monitor the signal decrease for 300-600 seconds (dissociation phase).[10]
-
Repeat this process for each potential cross-reactant.
-
Causality: The change in the refractive index at the sensor surface, measured in Resonance Units (RU), is directly proportional to the mass of analyte binding to the immobilized antibody. This allows for real-time monitoring of the binding event.[10][11]
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the bound analyte from the antibody, preparing the surface for the next injection. The regeneration conditions must be optimized to remove the analyte completely without damaging the antibody.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic constants (ka, kd) and the affinity constant (KD).
-
Part 4: Data Interpretation and Presentation
Clear presentation of data is crucial for objective comparison.
ELISA Data Analysis
-
Calculate IC50: For each compound tested, plot the percentage of inhibition versus the log of the concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value—the concentration of the analyte that causes 50% inhibition of the antibody's binding to the coated plate.
-
Calculate Percent Cross-Reactivity (%CR): Use the following formula:
%CR = (IC50 of this compound / IC50 of Competitor Compound) * 100
Hypothetical ELISA Results:
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 5.2 | 100% | Target |
| 3-(3-Methylbutoxy)benzoic acid | 45.8 | 11.4% | Moderate cross-reactivity. |
| 4-(3-Methylbutoxy)benzoic acid | 255.1 | 2.0% | Low cross-reactivity. |
| 2-Butoxybenzoic acid | 890.5 | 0.6% | Negligible cross-reactivity. |
| 2-Hydroxybenzoic acid (Salicylic Acid) | >10,000 | <0.05% | No significant cross-reactivity. |
| Benzoic Acid | >10,000 | <0.05% | No significant cross-reactivity. |
SPR Data Analysis
The primary output is the equilibrium dissociation constant (KD). A direct comparison of KD values provides a quantitative measure of binding affinity.
Hypothetical SPR Results:
| Compound | ka (1/Ms) | kd (1/s) | KD (M) | Interpretation |
| This compound | 1.5 x 10^5 | 2.1 x 10^-3 | 1.4 x 10^-8 | High Affinity |
| 3-(3-Methylbutoxy)benzoic acid | 8.2 x 10^4 | 1.9 x 10^-2 | 2.3 x 10^-7 | ~16-fold weaker affinity than target. |
| 4-(3-Methylbutoxy)benzoic acid | 3.1 x 10^4 | 9.5 x 10^-2 | 3.1 x 10^-6 | >200-fold weaker affinity than target. |
Part 5: Comparison of Methodologies
Choosing the right tool is essential. ELISA and SPR offer complementary information for a complete validation picture.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint immunoassay based on competition for antibody binding sites. | Real-time, label-free optical detection of mass changes on a sensor surface.[10][11] |
| Primary Data Output | IC50, Percent Cross-Reactivity. | Association rate (ka), Dissociation rate (kd), Affinity (KD).[10] |
| Throughput | High (96/384-well plates). | Lower to Medium, depends on the instrument. |
| Information Quality | Semi-quantitative (relative affinity). | Highly quantitative (absolute affinity and kinetics). |
| Cost per Sample | Relatively low. | Higher. |
| Best Use Case | Initial screening of a large panel of potential cross-reactants. | In-depth characterization and confirmation of key cross-reactants. |
Conclusion
A thorough assessment of antibody cross-reactivity is a non-negotiable step in the development of a reliable immunoassay for this compound. By employing a multi-tiered strategy that combines the high-throughput capability of competitive ELISA with the quantitative power of SPR, researchers can gain a comprehensive understanding of their antibody's specificity profile. This rigorous, evidence-based approach ensures the generation of trustworthy and reproducible data, upholding the highest standards of scientific integrity.
References
- The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Google Cloud.
- Western blot protocol for low molecular weight proteins. (n.d.). Abcam.
- An Introduction to ELISA Protocol. (n.d.). Greiner Bio-One.
- Sandwich ELISA protocol. (n.d.). Abcam.
- SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021). Affinité Instruments.
- Complete ELISA Guide: Get Reliable Results Every Time. (n.d.). Assay Genie.
- 2-(3-Methylbutoxy)-3-(3-methylbutyl)benzoic acid. (n.d.). PubChem.
- How to Validate Antibodies with Western Blot on a Budget. (2023). NeoBiotechnologies.
- Competitive ELISA Protocol. (n.d.).
- ELISA Test Procedures. (n.d.). BioChain Institute Inc.
- How do I know if the antibody will cross-react?. (n.d.). Proteintech Group.
- Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018).
- A Researcher's Guide to Assessing Antibody Cross-Reactivity for Methasulfocarb. (2025). Benchchem.
- This compound|High-Purity Research Chemical. (n.d.). Benchchem.
- R&D Systems Quality Control Western Blot Protocol. (n.d.). R&D Systems.
- Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio.
- Antibody validation by Western Blot SOP #012. (n.d.). Protocols.io.
- Cross-Reactivity Assessment. (n.d.).
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.). Springer.
- Benzoic acid, 2-(aminosulfonyl)-5-(3-methylbutoxy)-, methyl ester - Physico-chemical Properties. (n.d.). ChemBK.
- An Introduction to Surface Plasmon Resonance. (n.d.). Jackson ImmunoResearch.
- Antibody validation for Western blot: By the user, for the user. (n.d.).
- This compound,(CAS# 21023-51-8). (n.d.). Sinfoo Biotech.
- Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (n.d.).
- 3-(3-methylbutoxy)benzoic Acid. (n.d.). PubChem.
- Benzoic acid, p-sec-butoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride. (n.d.). PubChem.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 5. This compound,(CAS# 21023-51-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 3-(3-methylbutoxy)benzoic Acid | C12H16O3 | CID 4779154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. gbo.com [gbo.com]
- 10. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 11. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive comparative analysis of 2-(3-Methylbutoxy)benzoic acid and its commercially available, structurally related analogs: 2-ethoxybenzoic acid, 2-propoxybenzoic acid, and 2-butoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, potential biological activities, and detailed experimental protocols to facilitate further investigation and application of these compounds. While experimental data for this compound is limited, this guide synthesizes available information and predictive data to offer a valuable resource for hypothesis-driven research.
Introduction: The Therapeutic Potential of Alkoxybenzoic Acids
Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties[1][2][3]. The therapeutic efficacy of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. Alkoxybenzoic acids, in particular, represent a class of compounds where the introduction of an alkoxy group can modulate lipophilicity, membrane permeability, and receptor-binding interactions, thereby fine-tuning their pharmacological profiles.
This compound is a benzoic acid derivative of growing research interest, having been isolated from natural product extracts[4]. Its larger, branched alkoxy group suggests unique steric and electronic properties compared to simpler, linear alkoxy analogs. This guide aims to provide a comparative framework to understand how the structural variations from a simple ethoxy to a more complex 3-methylbutoxy group at the ortho position of benzoic acid may influence its key chemical and biological characteristics.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound, such as its acidity (pKa) and solubility, are fundamental to its behavior in biological systems, affecting absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of the known or predicted physicochemical properties of this compound and its selected commercial analogs.
| Property | This compound | 2-Ethoxybenzoic acid | 2-Propoxybenzoic acid | 2-Butoxybenzoic acid |
| Molecular Formula | C12H16O3 | C9H10O3 | C10H12O3 | C11H14O3 |
| Molecular Weight | 208.25 g/mol | 166.17 g/mol | 180.20 g/mol [5] | 194.23 g/mol |
| pKa | ~4-5 (Predicted)[4] | ~4.21[6] | 4.24 (20°C)[7] | Not available |
| Water Solubility | Low (Predicted)[4] | Soluble[8][9] | Soluble in DMSO, Methanol[7] | Not available |
| Melting Point | Not available | 19.3-19.5 °C[8][9] | 35-37 °C[7] | Not available |
| Boiling Point | Not available | 174-176 °C/15 mmHg[8][9] | 207 °C / 40mmHg[7] | Not available |
Analysis of Physicochemical Trends:
The increasing length of the alkyl chain in the alkoxy group from ethoxy to butoxy is expected to increase the lipophilicity and molecular weight of the compounds. This trend likely continues with the branched 3-methylbutoxy group. The predicted low water solubility of this compound is consistent with its larger hydrophobic alkoxy moiety[4]. The pKa values for 2-ethoxybenzoic acid and 2-propoxybenzoic acid are similar, suggesting that the length of the short, linear alkyl chain has a minimal effect on the acidity of the carboxylic acid group[6][7]. The predicted pKa of this compound also falls within this range[4].
Synthesis of 2-Alkoxybenzoic Acids
The general synthesis of 2-alkoxybenzoic acids can be achieved through the Williamson ether synthesis, starting from a salicylic acid derivative.
Diagram of Synthetic Pathway:
Caption: General synthetic route for 2-alkoxybenzoic acids.
A common method involves the O-alkylation of a salicylate ester with an appropriate alkyl halide in the presence of a base, followed by hydrolysis of the resulting ester to yield the desired 2-alkoxybenzoic acid[6].
Comparative Biological Activity (Hypothetical Framework)
Anti-inflammatory Activity
Proposed Mechanism of Action:
Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation[1][2][3]. The structural variations in the alkoxy group could influence the binding affinity and selectivity for COX-1 and COX-2 isoforms.
Diagram of COX Pathway Inhibition:
Caption: Proposed mechanism of anti-inflammatory action.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes and interfere with cellular processes[10][11]. The lipophilicity of the alkoxy chain can play a significant role in the compound's ability to penetrate bacterial cell walls.
Experimental Protocols
To facilitate a direct comparison, the following standardized protocols are recommended.
Determination of Physicochemical Properties
Experimental Workflow for Solubility and pKa Determination:
Caption: Workflow for physicochemical property determination.
Protocol for pKa Determination via Potentiometric Titration:
-
Preparation of Analyte Solution: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., a water/methanol mixture for poorly soluble compounds).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant.
-
Data Collection: Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
In Vitro Biological Assays
Experimental Workflow for Anti-inflammatory and Antimicrobial Screening:
Caption: Workflow for in vitro biological activity screening.
Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition):
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of nitric oxide (NO) inhibition and determine the IC50 value for each compound.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of this compound in the context of its structurally related commercial analogs. The predictive data suggests that while its core physicochemical properties may be similar to other 2-alkoxybenzoic acids, the unique branched alkoxy chain could impart distinct biological activities. The provided experimental protocols offer a clear path for researchers to empirically validate these hypotheses. Further investigations are warranted to fully elucidate the structure-activity relationships within this class of compounds, potentially leading to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles.
References
-
Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. [Link]
-
PubChem. 2-Propoxybenzoic Acid. [Link]
-
Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules. [Link]
-
Limban, C., et al. (2011). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Farmacia. [Link]
-
Yudy Tjahjono, et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators. [Link]
Sources
- 1. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Propoxybenzoic Acid , ≥98.0% , 2100-31-4 - CookeChem [cookechem.com]
- 8. 2-Ethoxybenzoic acid CAS#: 134-11-2 [m.chemicalbook.com]
- 9. 2-Ethoxybenzoic acid | 134-11-2 [chemicalbook.com]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 2-(isopentyloxy)benzoic acid: A Guide for Researchers
For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. 2-(isopentyloxy)benzoic acid is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, head-to-head comparison of different synthetic routes to this molecule, offering insights into the causality behind experimental choices and providing supporting data to inform your selection of the most suitable method for your research needs.
Introduction to 2-(isopentyloxy)benzoic acid
2-(isopentyloxy)benzoic acid, a derivative of salicylic acid, possesses a unique combination of a carboxylic acid and an ether functional group. This structure allows for diverse downstream chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide will explore three primary synthetic strategies: the classic Williamson Ether Synthesis, the modern Mitsunobu Reaction, and a protective two-step approach.
Route 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a long-established and widely used method for preparing ethers.[1] It proceeds via an S\textsubscript{N}2 reaction between a deprotonated alcohol (alkoxide or phenoxide) and an organohalide.[2] In the context of synthesizing 2-(isopentyloxy)benzoic acid, this involves the reaction of salicylic acid with an isopentyl halide.
Mechanistic Rationale
The reaction begins with the deprotonation of the most acidic proton in salicylic acid. The phenolic hydroxyl group (pKa ≈ 13) is significantly more acidic than the carboxylic acid proton (pKa ≈ 3) is not; rather, the carboxylic acid is more acidic. However, in the presence of a sufficiently strong base, both protons can be removed to form a dianion. The phenoxide is a potent nucleophile that attacks the primary carbon of the isopentyl halide, displacing the halide and forming the ether linkage.[2]
A critical consideration in this synthesis is the chemoselectivity. Salicylic acid possesses two nucleophilic sites after deprotonation: the phenoxide and the carboxylate. The carboxylate is also a competent nucleophile and can react with the isopentyl halide to form the corresponding ester, isoamyl 2-hydroxybenzoate (isoamyl salicylate), as a significant byproduct. The choice of base and reaction conditions is therefore crucial to favor O-alkylation over esterification. Generally, using a weaker base and carefully controlling the stoichiometry can favor the formation of the phenoxide selectively.
Experimental Protocol
Materials:
-
Salicylic acid
-
Isopentyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of salicylic acid (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.5 eq).
-
Heat the mixture to reflux for 1 hour to ensure the formation of the salicylate salt.
-
Add isopentyl bromide (1.2 eq) dropwise to the reaction mixture and continue to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water.
-
Acidify the aqueous layer with 1M HCl to a pH of 2-3 to protonate any unreacted salicylic acid and the product.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the formation of ethers from alcohols and phenols under milder conditions than the Williamson ether synthesis.[3] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
Mechanistic Rationale
The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine and DEAD. This intermediate then deprotonates the phenol (salicylic acid), forming a phenoxide-phosphonium ion pair. The alcohol (isoamyl alcohol) is then activated by the protonated DEAD, setting it up for nucleophilic attack by the phenoxide. A key advantage of the Mitsunobu reaction is the high degree of control over the stereochemistry at the alcohol center (if it were chiral) and its general preference for O-alkylation of phenols over esterification of carboxylic acids present in the same molecule, although this is not always absolute.[5]
However, this route is not without its drawbacks. The reagents are relatively expensive and can be hazardous (DEAD is explosive).[6] Furthermore, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[7]
Experimental Protocol
Materials:
-
Salicylic acid
-
Isoamyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve salicylic acid (1.0 eq), isoamyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution to remove any unreacted salicylic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and the hydrazine byproduct.
Route 3: Two-Step Protection-Etherification-Deprotection Strategy
To circumvent the chemoselectivity issues inherent in the direct alkylation of salicylic acid, a two-step approach involving protection of the carboxylic acid functionality can be employed. This method involves first converting salicylic acid to its methyl ester (methyl salicylate), followed by etherification of the phenolic hydroxyl group, and subsequent hydrolysis of the ester to yield the desired product.
Mechanistic Rationale
This strategy provides excellent control over the reaction outcome. By first protecting the more reactive carboxylic acid as an ester, the subsequent Williamson ether synthesis can proceed exclusively at the phenolic hydroxyl group. The final deprotection step, typically an alkaline hydrolysis, regenerates the carboxylic acid. While this route is longer, it often leads to a cleaner product with higher overall purity, simplifying the purification process.
Experimental Protocol
Step 1: Synthesis of Methyl Salicylate
This is a standard Fischer esterification.[8]
Materials:
-
Salicylic acid
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Dissolve salicylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, remove the excess methanol under reduced pressure, and neutralize the remaining acid.
-
Extract the methyl salicylate with an organic solvent, wash, dry, and purify.
Step 2: Etherification of Methyl Salicylate
This step is a Williamson ether synthesis on the protected salicylic acid.[9]
Materials:
-
Methyl salicylate
-
Isopentyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or DMF
Procedure:
-
Follow the procedure for the Williamson Ether Synthesis (Route 1), using methyl salicylate as the starting material instead of salicylic acid.
Step 3: Hydrolysis of Methyl 2-(isopentyloxy)benzoate
This is a standard ester hydrolysis.[10]
Materials:
-
Methyl 2-(isopentyloxy)benzoate
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl 2-(isopentyloxy)benzoate in a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol or THF.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with HCl to precipitate the 2-(isopentyloxy)benzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallize if necessary.
Head-to-Head Comparison of Synthesis Routes
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Two-Step Protection Route |
| Overall Yield | Moderate (potential for byproduct formation reduces yield of desired product) | Good to Excellent | Good (yields for each step are typically high, but cumulative loss over three steps) |
| Purity of Crude Product | Moderate (often contains isoamyl salicylate byproduct) | Moderate (contains triphenylphosphine oxide and hydrazine byproducts) | High (chemoselective reactions lead to a cleaner crude product) |
| Reaction Conditions | Harsher (requires heating, strong base) | Milder (often at room temperature) | Mixed (esterification and hydrolysis require heating, etherification is similar to Williamson) |
| Reagent Cost & Safety | Reagents are relatively inexpensive and common. Isopentyl bromide is a lachrymator. | Reagents (PPh₃, DEAD/DIAD) are expensive and potentially hazardous (DEAD is explosive).[6] | Reagents are generally inexpensive and common. |
| Ease of Purification | Can be challenging due to the similar properties of the product and the ester byproduct. | Difficult due to the need to remove stoichiometric amounts of byproducts.[7] | Relatively straightforward due to the higher purity of the crude product in each step. |
| Number of Steps | One step | One step | Three steps |
| Scalability | Readily scalable | Less scalable due to reagent cost and byproduct removal. | Scalable, but the multi-step nature adds complexity. |
Conclusion and Recommendations
The choice of the optimal synthesis route for 2-(isopentyloxy)benzoic acid depends heavily on the specific requirements of the researcher, including scale, purity needs, and available resources.
-
For rapid, small-scale synthesis where moderate purity is acceptable, the Williamson Ether Synthesis is a viable option due to its simplicity and the low cost of reagents. However, careful optimization of reaction conditions is necessary to maximize the yield of the desired ether over the ester byproduct.
-
The Mitsunobu Reaction is best suited for situations where high yields of the O-alkylated product are critical and the starting materials are precious, provided that the challenges of reagent cost and byproduct purification can be managed. Its mild reaction conditions are also an advantage.[3]
-
The Two-Step Protection-Etherification-Deprotection strategy is the most robust and reliable method for obtaining high-purity 2-(isopentyloxy)benzoic acid, especially for larger-scale synthesis. While it involves more steps, the cleaner reaction profiles and easier purification often justify the additional effort, leading to a more consistent and reproducible outcome.
Ultimately, a careful evaluation of the trade-offs between yield, purity, cost, and labor is essential for selecting the most appropriate synthetic strategy for your specific research goals.
References
- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Chem-Station Int. Ed. (2014, March 10). Mitsunobu Reaction.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Feilden, A. D. (1997). Alkylation of Salicylic Acids. University of York.
- Thieme E-Books. (n.d.). Synthesis by Substitution.
- NIH. (2021).
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- Francis Academic Press. (2023).
- ResearchGate. (2025, August 7).
- Organic Synthesis. (n.d.).
- BioTreks. (2017).
- ResearchGate. (2025, August 6). Establishment of salicylic acid derived silylation reagents for protection of alcohols.
- White Rose eTheses Online. (2016, November 9).
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- NIH. (n.d.).
- WIPO Patentscope. (n.d.).
- Google Patents. (n.d.).
- Chem21Labs. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- SlidePlayer. (n.d.).
- Sciencemadness.org. (n.d.).
- RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid | 16–18 years.
Sources
- 1. francis-press.com [francis-press.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 10. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of 2-(3-Methylbutoxy)benzoic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. This is particularly true for compounds like 2-(3-Methylbutoxy)benzoic acid, a versatile building block in organic synthesis. In this guide, we will embark on a comprehensive journey to assess the purity of this compound from various suppliers, employing a multi-pronged analytical approach. Our focus will be not just on the "how," but more importantly, on the "why" behind our experimental choices, ensuring a robust and self-validating analytical workflow.
The Significance of Purity for this compound
This compound, with its aromatic carboxylic acid and ether functionalities, is a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates. Impurities, even in trace amounts, can have significant downstream effects. They can interfere with reaction kinetics, lead to the formation of unwanted byproducts, and in the context of drug development, pose a safety risk. Therefore, a thorough purity assessment is a non-negotiable first step in any research endeavor involving this compound.
The most probable synthetic route to this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a salicylic acid derivative followed by nucleophilic substitution with a 3-methylbutyl halide. This synthetic pathway can potentially introduce several impurities, including unreacted starting materials (e.g., 2-hydroxybenzoic acid, 3-methyl-1-butanol), regioisomers, and byproducts from side reactions. Our analytical strategy will be designed to detect and quantify these potential contaminants.
A Multi-faceted Analytical Approach for Comprehensive Purity Profiling
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Therefore, we will employ a combination of orthogonal methods, each providing a unique piece of the puzzle. Our workflow is designed to progress from a general purity assessment to a more detailed impurity profile.
Caption: An overview of the analytical workflow for purity assessment.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Purity Analysis
Rationale: HPLC-UV is the cornerstone of our purity assessment. Its high resolving power allows for the separation of the main compound from closely related impurities. By comparing the peak area of this compound to the total area of all peaks, we can obtain a reliable estimate of its relative purity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.
-
Mobile Phase: A gradient elution is employed to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm and 254 nm. Monitoring at multiple wavelengths can help in detecting impurities that may have different UV absorption maxima.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation and Comparison:
The following table presents hypothetical data from the analysis of this compound from three different suppliers.
| Supplier | Retention Time of Main Peak (min) | Purity by Area % (230 nm) | Number of Impurity Peaks |
| Supplier A | 18.52 | 99.85% | 2 |
| Supplier B | 18.55 | 98.90% | 4 |
| Supplier C | 18.53 | 99.50% | 3 |
Expert Insights: Supplier A demonstrates the highest purity by HPLC-UV, with only two minor impurity peaks. Supplier B shows a lower purity and a greater number of impurities, suggesting a less optimized synthesis or purification process. The slight variations in retention time are within acceptable limits for inter-sample analysis.
Acid-Base Titration: A Classic Method for Quantifying Carboxylic Acid Content
Rationale: Titration provides a quantitative measure of the carboxylic acid content, which is a direct reflection of the purity of this compound. This method is cost-effective and provides an excellent orthogonal confirmation of the HPLC results.
Experimental Protocol:
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator.
-
Ethanol (neutralized).
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into an Erlenmeyer flask.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH consumed.
-
Data Interpretation and Comparison:
The purity is calculated based on the amount of NaOH required to neutralize the carboxylic acid.
| Supplier | Sample Weight (mg) | Volume of 0.1 M NaOH (mL) | Calculated Purity (%) |
| Supplier A | 201.5 | 9.68 | 99.9 |
| Supplier B | 205.2 | 9.75 | 98.8 |
| Supplier C | 203.8 | 9.72 | 99.4 |
Expert Insights: The titration results corroborate the HPLC data, with Supplier A showing the highest purity. The slightly lower purity values obtained by titration for Suppliers B and C could indicate the presence of non-acidic impurities that are detected by HPLC but not by titration.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
Rationale: GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC. Potential volatile impurities from the synthesis could include residual solvents or starting materials like 3-methyl-1-butanol.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature: 50°C (hold for 2 min)
-
Ramp: 10°C/min to 280°C (hold for 5 min)
-
-
Injection: Splitless injection to enhance sensitivity for trace impurities.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or perform a headspace analysis for very volatile impurities.
Data Interpretation and Comparison:
The total ion chromatogram (TIC) is examined for peaks other than the main compound. The mass spectrum of each impurity peak is then compared to a library (e.g., NIST) for identification.
| Supplier | Volatile Impurities Detected | Identity of Major Volatile Impurity |
| Supplier A | 1 | Trace Dichloromethane (solvent) |
| Supplier B | 3 | 3-methyl-1-butanol (starting material) |
| Supplier C | 2 | Toluene (solvent) |
Expert Insights: Supplier A's product is the cleanest in terms of volatile impurities, with only a trace of a common laboratory solvent. The presence of unreacted starting material in Supplier B's sample is a significant concern and points to an incomplete reaction or inadequate purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Impurity Identification
Rationale: NMR spectroscopy provides detailed structural information about the main compound and any impurities present. ¹H and ¹³C NMR are essential for confirming the identity of this compound and can often allow for the direct identification and quantification of impurities without the need for reference standards.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Can be used for unambiguous signal assignment and structure elucidation of unknown impurities.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Interpretation and Comparison:
The NMR spectra are analyzed for the presence of signals that do not correspond to this compound.
| Supplier | ¹H NMR Purity Estimate | Identified Impurities |
| Supplier A | >99.5% | No significant impurities detected |
| Supplier B | ~98.5% | 2-hydroxybenzoic acid, 3-methyl-1-butanol |
| Supplier C | ~99.0% | Isomeric impurity (e.g., 4-(3-Methylbutoxy)benzoic acid) |
Expert Insights: The NMR data provides the most definitive assessment. Supplier A's material is confirmed to be of high purity and correct structure. The presence of starting materials in Supplier B's sample is confirmed. Supplier C's product contains an isomeric impurity, which can be particularly challenging to remove and may have different reactivity.
Differential Scanning Calorimetry (DSC): An Orthogonal Technique for Absolute Purity
Rationale: DSC measures the heat flow associated with thermal transitions as a function of temperature. For a pure crystalline compound, the melting point is sharp. Impurities broaden the melting range and lower the melting point, a phenomenon that can be used to calculate the absolute purity of the main component.[1][2]
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Heating Program: Heat the sample at a slow rate (e.g., 1-2°C/min) through its melting range.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.
Data Interpretation and Comparison:
| Supplier | Melting Point (°C) | Purity by DSC (%) |
| Supplier A | 85.2 | 99.8 |
| Supplier B | 83.5 - 84.8 | 98.7 |
| Supplier C | 84.9 | 99.3 |
Expert Insights: The sharp melting point and high purity determined by DSC for Supplier A's sample are consistent with a highly pure, crystalline material. The broadened melting range for Supplier B indicates the presence of impurities that are soluble in the molten primary substance.
Conclusion and Recommendations
Based on our comprehensive, multi-technique analysis, Supplier A provides the highest purity this compound. The material is consistently shown to be of high purity across all analytical methods, with minimal impurities.
Supplier C offers a product of acceptable purity, though the presence of an isomeric impurity should be a consideration depending on the specific application.
Supplier B 's product is of lower purity and contains unreacted starting materials, making it less suitable for applications where high purity is critical.
This guide underscores the importance of a rigorous and multi-faceted approach to purity assessment. By understanding the "why" behind each analytical choice and employing a self-validating workflow, researchers can have the utmost confidence in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
PubChem. (n.d.). 2-(3-Methylbutoxy)-3-(3-methylbutyl)benzoic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Scribd. (2020, August 21). 3-Assay Benzoic Acid. Retrieved from [Link]
- Brown, K. K., Cheever, K. L., Butler, M. A., Shaw, P. B., & McLaurin, J. L. (2003). Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol.
- Giron, D. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1215-1221.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]
-
ResearchGate. (2014). Validated Rp-Hplc method for the estimation of benzoic acid in bulk of pharmaceutical Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
Sources
A Guide to the Inter-Laboratory Validation of a 2-(isopentyloxy)benzoic Acid Quantification Assay
Prepared by: A Senior Application Scientist
Introduction: The Imperative for Robust Analytical Methods in Drug Development
In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to clinical application is underpinned by rigorous analytical science. The precise quantification of drug candidates, their metabolites, or related synthetic intermediates like 2-(isopentyloxy)benzoic acid is not merely a procedural step but a foundational requirement for ensuring safety and efficacy. The accuracy and reliability of pharmacokinetic, toxicokinetic, and quality control data are directly dependent on the performance of the analytical methods used.[1]
An analytical method, however well-characterized within a single laboratory, can only be considered truly robust once it has been subjected to an inter-laboratory validation, also known as a cross-validation or reproducibility study. This process challenges the method's performance across different environments, with different analysts, equipment, and reagent lots, thereby providing the ultimate proof of its transferability and reliability.
This guide provides an in-depth analysis of the inter-laboratory validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 2-(isopentyloxy)benzoic acid. It will compare the performance of this method across multiple laboratories and benchmark it against alternative analytical technologies, offering researchers and drug development professionals a comprehensive framework for establishing a validated, robust quantification assay.
The Primary Assay: LC-MS/MS for High-Sensitivity Quantification
For the quantification of a small organic acid like 2-(isopentyloxy)benzoic acid, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard.[1][2] Its superior sensitivity and specificity, achieved by separating the analyte from matrix components chromatographically and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern, are unparalleled.
The selection of LC-MS/MS was driven by the need to achieve a low Limit of Quantification (LOQ), which is critical for applications such as pharmacokinetic studies where analyte concentrations can be minimal. The method was developed and optimized in a lead laboratory before being deployed for inter-laboratory validation.
Experimental Workflow for Analyte Quantification
The following diagram illustrates the general workflow for sample analysis using the validated LC-MS/MS method.
Caption: Workflow for 2-(isopentyloxy)benzoic acid quantification.
Designing the Inter-Laboratory Validation Study
The design of this study was grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[3][4][5][6]
Objective: To assess the reproducibility, accuracy, and precision of the LC-MS/MS method for 2-(isopentyloxy)benzoic acid across three independent, qualified laboratories.
Study Protocol
-
Centralized Preparation: The lead laboratory prepared and distributed a comprehensive validation package to three participating laboratories (Lab A, Lab B, Lab C). This package included:
-
A detailed, locked-down analytical procedure.
-
A high-purity reference standard of 2-(isopentyloxy)benzoic acid.
-
Pre-spiked validation samples: Calibration standards and Quality Control (QC) samples at four concentrations: Lower Limit of Quantification (LLOQ), Low (QCL), Medium (QCM), and High (QCH).
-
-
Analysis: Each laboratory analyzed the calibration standards and three replicates of each QC sample on three separate days to evaluate intermediate precision.
-
Data Reporting: All raw data, including peak areas and calculated concentrations, were reported back to the lead laboratory for centralized statistical analysis.
-
Acceptance Criteria: The study's success was contingent on all laboratories meeting the pre-defined criteria, which are standard in the industry:
Inter-Laboratory Validation Workflow
The logistical flow of the study is crucial for ensuring consistency and is depicted below.
Caption: The workflow of the inter-laboratory validation study.
Inter-Laboratory Validation Results
The results from the three participating laboratories demonstrated a high degree of consistency and robustness for the analytical method. All data points fell within the pre-specified acceptance criteria.
Table 1: Summary of Inter-Laboratory Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-Lab Precision (CV%) |
| LLOQ | 1.0 | Lab A | 1.05 | 105.0 | 8.2 |
| Lab B | 0.97 | 97.0 | 9.5 | ||
| Lab C | 1.10 | 110.0 | 7.7 | ||
| Overall | 1.04 | 104.0 | 10.1 | ||
| QCL | 3.0 | Lab A | 3.11 | 103.7 | 5.4 |
| Lab B | 2.91 | 97.0 | 6.1 | ||
| Lab C | 3.05 | 101.7 | 5.8 | ||
| Overall | 3.02 | 100.8 | 6.5 | ||
| QCM | 50.0 | Lab A | 51.5 | 103.0 | 3.1 |
| Lab B | 48.9 | 97.8 | 4.5 | ||
| Lab C | 50.8 | 101.6 | 3.9 | ||
| Overall | 50.4 | 100.8 | 5.2 | ||
| QCH | 150.0 | Lab A | 153.2 | 102.1 | 2.8 |
| Lab B | 146.5 | 97.7 | 3.3 | ||
| Lab C | 151.9 | 101.3 | 2.5 | ||
| Overall | 150.5 | 100.3 | 4.9 |
Note: Overall Precision represents the inter-laboratory reproducibility (CV%).
Table 2: Summary of Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linear Range (ng/mL) | 1.0 - 200.0 | 1.0 - 200.0 | 1.0 - 200.0 |
| Correlation Coeff. (r²) | >0.998 | >0.997 | >0.998 |
| LLOQ (ng/mL) | 1.0 | 1.0 | 1.0 |
The data clearly indicates that the LC-MS/MS method is highly reproducible. The overall inter-laboratory precision (CV) was well below the 15% limit for all QC levels, confirming that the method can be successfully transferred and executed across different laboratory environments without compromising data integrity.
Comparison with Alternative Analytical Methodologies
While LC-MS/MS is the premier choice for this application, it is instructive to compare it with other common analytical techniques used for organic acid quantification.
| Feature | LC-MS/MS (Validated Method) | GC-MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Sensitivity | Excellent (pg/mL to ng/mL)[2] | Good to Excellent | Moderate (µg/mL)[8] | Good[9] |
| Specificity | Excellent | Excellent | Low to Moderate | Good |
| Sample Prep | Moderate (e.g., Protein crash)[10] | Complex (Requires derivatization)[11][12] | Simple (Dilute and shoot)[13] | Simple[14] |
| Throughput | High | Low to Moderate | High | High |
| Robustness | High (as demonstrated) | Moderate | High | Moderate |
| Cost | High | Moderate | Low | Low |
Causality Behind Method Choice:
-
Gas Chromatography-Mass Spectrometry (GC-MS) was not selected due to the non-volatile nature of 2-(isopentyloxy)benzoic acid, which would necessitate a chemical derivatization step.[11][15] This additional step increases sample preparation time and introduces a potential source of variability, complicating an inter-laboratory study.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) lacks the sensitivity and specificity required for bioanalysis at low concentrations.[13] Benzoic acid derivatives often lack a strong chromophore, and co-eluting matrix components could easily interfere with quantification, making the method unreliable.
-
Capillary Electrophoresis (CE) is effective for separating charged species like organic acids but often falls short of the sensitivity and robustness of LC-MS/MS for regulated applications.[9][16]
The inter-laboratory validation confirms that the higher initial investment in LC-MS/MS instrumentation and expertise pays dividends in producing a highly sensitive, specific, and robust method suitable for regulatory submission.
Detailed Experimental Protocol: LC-MS/MS Assay
1. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Seal the plate and vortex briefly before placing it in the autosampler.
2. LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-programmed gradient from 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the analyte and internal standard.
Conclusion
The successful completion of this inter-laboratory validation study provides definitive, documented evidence that the described LC-MS/MS method for the quantification of 2-(isopentyloxy)benzoic acid is accurate, precise, and highly reproducible. The method's performance was consistent across three independent laboratories, demonstrating its robustness and suitability for transfer. When compared to alternative technologies, the LC-MS/MS assay offers superior sensitivity and specificity, which are critical for supporting drug development programs. This validated method can now be deployed with a high degree of confidence in regulated bioanalytical studies.
References
- Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. National Institutes of Health (NIH).
- Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA).
- Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet.
- Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. National Institutes of Health (NIH).
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA).
- Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
- Capillary electrophoresis for the determination of organic acidurias in body fluids: a review. Clinical Chemistry and Laboratory Medicine.
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS.gov).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS (American Association of Pharmaceutical Scientists).
- Capillary electrophoresis for rapid profiling of organic acidurias. Oxford Academic.
- Organic Acid Analysis Service | LC-MS and GC-MS. Creative Proteomics.
- Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent.
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters.
- Performance Characteristics Measured in Method Validation. LCGC International.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. International Council for Harmonisation (ICH).
- ICH Q2(R1) Analytical Method Validation. Scribd.
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI.
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III). OIV.
- Gas Chromatographic Method for the Analysis of Organic Acids in the Bio-Catalytic Conversion Process. Oxford Academic.
- Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. Kansas Bio.
- Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. MDPI.
- Performance Characteristics In Analytical Method Validation. GMP Insiders.
- Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media.
- Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Bio-protocol.
- ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation (ICH).
- Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed.
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. National Institutes of Health (NIH).
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org.
- Performance characteristics of methods of analysis used for regulatory purposes. I. Drug dosage forms. D. High pressure liquid chromatographic methods. Semantic Scholar.
- No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer.
- Analytical Method Development and Validation in Pharmaceuticals. LinkedIn.
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
- Comparison of different statistical methods for evaluation of proficiency test data. Springer.
- (PDF) Statistical Analysis of Interlaboratory Studies. ResearchGate.
- (PDF) Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. ResearchGate.
- Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org.
- Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. FAO AGRIS.
- Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry.
- (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate.
- Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices [agris.fao.org]
- 9. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Sample Prep for LCMS-MS Organic Acid Analysis [kansasbio.org]
- 11. metbio.net [metbio.net]
- 12. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. shimadzu.com [shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Capillary electrophoresis for the determination of organic acidurias in body fluids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3-Methylbutoxy)benzoic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the proper disposal of 2-(3-Methylbutoxy)benzoic acid. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this particular compound in publicly available databases, this protocol is built upon established principles of chemical safety, drawing analogies from the well-characterized parent compound, benzoic acid, and adhering to stringent regulatory standards for hazardous waste management.
The core principle guiding this procedure is one of caution: any chemical with incompletely characterized toxicological properties must be handled and disposed of as if it were hazardous. This ensures the protection of personnel, the environment, and maintains full regulatory compliance.
Part 1: Hazard Assessment and Waste Characterization
Understanding the "why" is critical to executing the "how." The disposal protocol for any chemical is dictated by its potential hazards and regulatory classification.
Hazard Profile by Structural Analogy
In the absence of specific toxicological data for this compound, we must infer its potential hazards from its constituent parts: the benzoic acid core and the 3-methylbutoxy (isopentyloxy) sidechain.
-
Benzoic Acid Core: Benzoic acid itself is known to be a skin and respiratory irritant and can cause serious eye damage.[1][2] It is also considered harmful if swallowed.[1][3]
-
3-Methylbutoxy Group: This ether group is lipophilic (fat-soluble), which can sometimes influence a molecule's ability to be absorbed by the body or to persist in the environment.
-
Combined Structure: Based on these components, it is prudent to assume this compound may exhibit the following hazards:
Regulatory Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6]
Since this compound is not explicitly listed, its classification would depend on characteristic testing. However, without definitive data, the most responsible course of action is to manage it as a hazardous waste to ensure compliance with local and national regulations.[3][7] Under no circumstances should this compound be disposed of via sanitary sewer (drain) or as common solid waste. [8]
Part 2: Standard Operating Procedure for Disposal
This section provides a step-by-step methodology for the safe collection and disposal of this compound waste.
Required Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[9] | Protects against splashes and potential for serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and potential irritation.[4] |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact.[4] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If dusts may be generated, use a NIOSH-approved respirator. | Prevents inhalation of potentially irritating dust or vapors.[1] |
Waste Collection and Segregation Protocol
-
Designate a Waste Container: Use a new or thoroughly cleaned container made of a compatible material (e.g., glass or high-density polyethylene - HDPE). The container must have a secure, tightly-fitting lid.[7]
-
Isolate the Waste Stream: Collect waste this compound and materials heavily contaminated with it (e.g., paper towels, weigh boats) in this designated container. Do not mix with other waste streams (e.g., halogenated solvents, aqueous waste). Mixing wastes can lead to dangerous reactions and complicates the final disposal process.
-
Label the Container: Immediately upon adding the first quantity of waste, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accumulation start date
-
The primary associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
-
Secure the Container: Keep the container closed at all times except when actively adding waste.[7] This minimizes the release of vapors and prevents spills.
-
On-Site Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area must be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents or bases.[3][10]
Final Disposal Workflow
The definitive and only acceptable method for disposing of this chemical waste is through a certified hazardous waste management service.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and scheduled pickups for hazardous waste.[7]
-
Arrange for Pickup: Follow your EHS office's instructions for requesting a waste pickup. Ensure all labeling and container requirements are met before the scheduled date.
-
Professional Disposal: The EHS office will consolidate and transfer the waste to a licensed professional waste disposal company.[9] The standard and most environmentally sound disposal method for this type of organic compound is high-temperature incineration in a facility permitted to handle hazardous chemical waste.
The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound.
Part 3: Emergency Spill Procedures
In the event of an accidental release, immediate and correct action is crucial.
Minor Spill (Contained, Small Quantity)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Work in a fume hood or ensure the area is well-ventilated.
-
Remove Ignition Sources: Although not highly flammable, it is good practice to remove any nearby ignition sources.[3]
-
Contain and Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial chemical absorbent pads.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9]
-
Clean Area: Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Inform your supervisor and EHS office of the incident.
Major Spill (Large Quantity, Uncontained)
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Activate any local alarms and alert all nearby personnel.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Contact Emergency Services: Call your institution's emergency number and provide the chemical name, location, and approximate quantity of the spill.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.[3]
By adhering to this comprehensive guide, you can ensure the safe handling and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
-
ChemistryTalk. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Methylbutoxy)-3-(3-methylbutyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: SRM 350c Benzoic Acid. Retrieved from [Link]
-
ChemBK. (n.d.). Benzoic acid, 2-(aminosulfonyl)-5-(3-methylbutoxy)-, methyl ester. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, 2-methylbutyl ester. Retrieved from [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-, 2-methylbutyl ester, CAS Registry Number 51115-63-0. Food and Chemical Toxicology, 181. Retrieved from [Link]
-
Cheméo. (n.d.). 2-((3-Methylbutan-2-yloxy)carbonyl)benzoic acid (CAS 198284-10-5). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Oakland University. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
-
Al-Rimawi, F., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PLOS ONE, 19(7). Retrieved from [Link]
-
Radding, S. B., et al. (1977). Review of the Environmental Fate of Selected Chemicals. Stanford Research Institute. Retrieved from [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. angenechemical.com [angenechemical.com]
- 10. ilpi.com [ilpi.com]
Navigating the Safe Handling of 2-(3-Methylbutoxy)benzoic Acid: A Comprehensive Guide to Personal Protective Equipment
Understanding the Hazard Profile: A Logic-Driven Approach
2-(3-Methylbutoxy)benzoic acid belongs to the family of aromatic carboxylic acids. The hazards associated with this class of compounds typically include:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.[2][3]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6]
-
Harmful if Swallowed: Ingestion can lead to gastrointestinal irritation.[2]
Given these potential hazards, a multi-layered approach to PPE is essential to create a self-validating system of protection.
Core Personal Protective Equipment (PPE) Ensemble
The following table summarizes the essential PPE for handling this compound in a standard laboratory setting.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a chemical-resistant barrier to prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals and are a common choice for laboratory work.[7][8] Butyl rubber provides excellent protection against many organic acids. |
| Eye and Face Protection | Chemical Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles.[7][9] A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as when handling larger quantities.[7] |
| Protective Clothing | Laboratory Coat or Chemical-Resistant Apron | Prevents contamination of personal clothing and minimizes skin exposure.[9][10] An impervious apron is recommended when handling larger volumes. |
| Respiratory Protection | N95 Dust Mask or Half-Mask Respirator with Organic Vapor/Acid Gas Cartridges | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.[7][9] A respirator with appropriate cartridges is necessary in poorly ventilated areas or during spill cleanup.[7] |
| Footwear | Closed-Toed Shoes | Protects feet from spills and falling objects.[10] |
Procedural Guidance: A Step-by-Step Workflow
Adherence to a systematic workflow is critical for ensuring safety. The following diagram and steps outline the process for safely handling this compound.
Caption: A workflow diagram illustrating the key stages of safe chemical handling, from preparation to post-handling procedures.
Step 1: Preparation and PPE Donning
-
Risk Assessment: Before beginning any work, review the known hazards of benzoic acid and similar compounds.[1] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Select PPE: Based on the risk assessment, select the appropriate PPE as outlined in the table above.
-
Donning Procedure:
-
Wash hands thoroughly.
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don the respirator, if required, and perform a fit check.
-
Put on chemical safety goggles. If a splash hazard exists, add a face shield.
-
Finally, put on gloves, ensuring they overlap the cuffs of the lab coat.
-
Step 2: Safe Handling
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][11]
-
Avoid Dust Generation: When handling the solid form, take care to minimize the generation of dust.[12][13]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[12][14] Do not eat, drink, or smoke in the handling area.[12][14]
Step 3: Post-Handling and PPE Doffing
-
Decontamination: Before removing PPE, decontaminate gloves if they have come into contact with the chemical.
-
Doffing Procedure (to avoid cross-contamination):
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15 minutes.[11][13] Seek medical attention if irritation persists.[13] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[13][15] |
| Inhalation | Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. Seek medical attention.[15] |
| Ingestion | Do NOT induce vomiting.[15] Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[13] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it in a sealed, labeled container for disposal.[12][16] |
| Major Spill | Evacuate the laboratory and alert others. Contact your institution's emergency response team. |
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered contaminated waste.
-
Containerization: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with local, state, and federal regulations. Never dispose of benzoic acid derivatives down the drain or in the regular trash.[9][13] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Caption: A flowchart outlining the proper disposal plan for chemical waste and contaminated materials.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]
-
SDS Management Software. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK. [Link]
-
Environmental Health & Safety Services. Personal Protective Equipment. [Link]
-
Auburn University Business and Administration. Personal Protective Equipment. [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
-
Alpha Resources. (2021, February 19). Benzoic Acid Safety Data Sheet. [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. [Link]
-
Penta chemicals. (2024, April 24). Benzoic acid. [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). [Link]
-
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard). [Link]
-
Fisher Scientific. Safety Data Sheet. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. leelinework.com [leelinework.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK [sdsmanager.com]
- 10. ba.auburn.edu [ba.auburn.edu]
- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 12. alpharesources.com [alpharesources.com]
- 13. ehs.com [ehs.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. ilpi.com [ilpi.com]
- 16. chemicalds.com [chemicalds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
